molecular formula C8H12N2O2 B7568224 2-(2-Hydroxybutyl)pyridazin-3-one

2-(2-Hydroxybutyl)pyridazin-3-one

Katalognummer: B7568224
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: WVTIZHSMGNJLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxybutyl)pyridazin-3-one is a chemical compound of interest in medicinal chemistry and biological research, built upon the pyridazin-3(2H)-one scaffold. This core structure is recognized for its significant and diverse biological activities . Researchers are particularly interested in pyridazinone derivatives for their potential in developing new therapeutic agents. A significant area of investigation is their activity against cardiovascular diseases and cancer, two of the leading global health challenges . Some compounds in this class function as vasodilators, inducing relaxation of vascular smooth muscle, while others act as targeted anticancer agents, for instance, through the inhibition of kinases like c-Met . The pyridazinone ring is also a key component in the development of phosphodiesterase 4 (PDE4) inhibitors, which are relevant for inflammatory diseases and bronchial disorders . Furthermore, novel pyridazinone derivatives are being synthesized and explored for their optical properties, making them potential candidates for use as organic fluorophores in clinical diagnostics and biological imaging . The structure of 2-(2-Hydroxybutyl)pyridazin-3-one, featuring the pyridazinone heterocycle and a hydroxybutyl side chain, makes it a valuable intermediate for further chemical synthesis and a candidate for probing structure-activity relationships in these various fields of study. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(2-hydroxybutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)6-10-8(12)4-3-5-9-10/h3-5,7,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTIZHSMGNJLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C(=O)C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxybutyl)pyridazin-3-one: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyridazinone Core

The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This six-membered heterocyclic scaffold, featuring two adjacent nitrogen atoms, is a privileged structure found in numerous pharmacologically active compounds.[3][4] Pyridazinone derivatives have demonstrated a wide array of therapeutic potentials, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[4][5][6] The functionalization at various positions of the pyridazinone ring allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive scaffold for drug discovery and development.[2] This guide focuses on a specific derivative, 2-(2-Hydroxybutyl)pyridazin-3-one, providing a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and its potential applications in scientific research.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 2-(2-Hydroxybutyl)pyridazin-3-one consists of a pyridazin-3-one core N-alkylated with a 2-hydroxybutyl group. This substitution introduces a chiral center and a hydroxyl functional group, which are expected to significantly influence its solubility, polarity, and biological interactions.

Table 1: Predicted Physicochemical Properties of 2-(2-Hydroxybutyl)pyridazin-3-one

PropertyPredicted ValueJustification
Molecular Formula C₈H₁₂N₂O₂Based on the chemical structure.
Molecular Weight 168.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidMany pyridazinone derivatives are reported as solids.[7]
Melting Point 80 - 100 °C (Predicted Range)The introduction of the flexible hydroxybutyl chain may result in a lower melting point compared to more rigid, unsubstituted pyridazinones.
Boiling Point > 300 °C (Predicted, with decomposition)High boiling points are characteristic of heterocyclic compounds with polar functional groups.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO). Sparingly soluble in water.The hydroxyl group and the pyridazinone core contribute to polarity, enhancing solubility in polar solvents. The hydrocarbon portion of the butyl chain may limit water solubility.
pKa ~10-11 (for the pyridazinone N-H, if de-alkylated) and ~16 (for the hydroxyl group)The pyridazinone ring nitrogen is weakly acidic.[8] The pKa of the secondary alcohol is expected to be in the typical range.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(2-Hydroxybutyl)pyridazin-3-one would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of similar structures.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the 2-hydroxybutyl side chain. Key predicted chemical shifts (in ppm, relative to TMS) would include:

  • Pyridazinone ring protons: Signals in the aromatic region (δ 6.5-8.0 ppm).

  • CH₂-N (methylene attached to the ring nitrogen): A multiplet around δ 3.5-4.5 ppm.

  • CH-OH (methine proton at the chiral center): A multiplet around δ 3.5-4.0 ppm.

  • CH₂ (methylene in the butyl chain): A multiplet around δ 1.4-1.8 ppm.

  • CH₃ (terminal methyl group): A triplet around δ 0.8-1.2 ppm.

  • OH (hydroxyl proton): A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would corroborate the structure with the following predicted signals:

  • C=O (carbonyl carbon): A signal in the downfield region, typically δ 160-170 ppm.

  • Pyridazinone ring carbons: Signals in the aromatic region (δ 120-150 ppm).

  • C-N (carbon attached to the ring nitrogen): A signal around δ 50-60 ppm.

  • C-OH (carbon bearing the hydroxyl group): A signal around δ 65-75 ppm.

  • Alkyl carbons: Signals in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups:

  • O-H stretch (hydroxyl group): A broad band around 3200-3600 cm⁻¹.

  • C=O stretch (amide carbonyl): A strong, sharp band around 1650-1680 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.

  • C-N stretching: Bands around 1200-1350 cm⁻¹.

Chemical Properties and Reactivity

The reactivity of 2-(2-Hydroxybutyl)pyridazin-3-one is governed by its constituent functional groups: the pyridazinone ring and the hydroxyl group on the side chain.

  • N-Alkylation and Acylation: The pyridazinone ring nitrogen can undergo further reactions, although the existing N-substituent will influence reactivity.

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical reactions such as oxidation to a ketone, esterification, and etherification.

  • Electrophilic and Nucleophilic Substitution on the Pyridazinone Ring: The pyridazinone ring can participate in substitution reactions, with the regioselectivity influenced by the electronic nature of the ring and the substituents.[8]

  • Ring-Contraction Reactions: Under certain conditions, pyridazinone derivatives can undergo ring-contraction to form pyrazole derivatives.[12]

Synthesis Methodology: A Plausible Synthetic Route

The most straightforward approach to the synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one is the N-alkylation of the pyridazin-3-one core.[13][14][15]

Experimental Protocol: N-Alkylation of Pyridazin-3-one

Step 1: Synthesis of Pyridazin-3-one Pyridazin-3-one can be synthesized from readily available starting materials such as maleic anhydride and hydrazine, following established literature procedures.

Step 2: N-Alkylation with 1-bromo-2-butanol

  • Reaction Setup: To a solution of pyridazin-3-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes to form the pyridazinone anion.

  • Addition of Alkylating Agent: 1-bromo-2-butanol (1.2 eq) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(2-Hydroxybutyl)pyridazin-3-one.

Diagram 1: Proposed Synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one

G cluster_0 Step 1: Formation of Pyridazinone Anion cluster_1 Step 2: N-Alkylation A Pyridazin-3-one C Pyridazinone Anion A->C Deprotonation B Base (e.g., K₂CO₃) E 2-(2-Hydroxybutyl)pyridazin-3-one C->E SN2 Reaction D 1-bromo-2-butanol

Computational Analysis Workflow

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, are powerful tools for investigating the properties of novel compounds.[9][16]

Hypothetical Computational Protocol
  • Geometry Optimization: The 3D structure of 2-(2-Hydroxybutyl)pyridazin-3-one would be optimized using DFT calculations (e.g., B3LYP functional with a 6-31G* basis set) to obtain the lowest energy conformation.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule.

  • Molecular Docking: To explore its potential biological activity, the optimized structure would be docked into the active site of a relevant protein target (e.g., an enzyme or receptor implicated in a disease). This would predict the binding affinity and interaction modes.

Diagram 2: Computational Analysis Workflow

G A 3D Structure of 2-(2-Hydroxybutyl)pyridazin-3-one B Geometry Optimization (DFT) A->B C Molecular Electrostatic Potential (MEP) B->C D Frontier Molecular Orbitals (HOMO/LUMO) B->D E Molecular Docking B->E F Predicted Physicochemical Properties C->F G Predicted Reactivity D->G H Predicted Biological Activity E->H

Potential Applications in Research and Drug Development

Given the broad biological activities of the pyridazinone class, 2-(2-Hydroxybutyl)pyridazin-3-one represents a promising candidate for further investigation in several areas:

  • Anti-inflammatory and Analgesic Agents: Many N-substituted pyridazinones have shown potent anti-inflammatory and analgesic properties.[6][17] The introduction of the hydroxyl group could enhance binding to relevant biological targets.

  • Antimicrobial Agents: Pyridazinone derivatives have been explored for their antibacterial and antifungal activities.[4][18]

  • Anticancer Drug Discovery: The pyridazinone scaffold is present in several compounds with anticancer activity.[2]

  • Cardiovascular Drugs: Certain pyridazinone derivatives have been developed as cardiotonic and antihypertensive agents.[3]

The presence of a chiral center in 2-(2-Hydroxybutyl)pyridazin-3-one also opens up the possibility of stereoselective synthesis and the investigation of the differential biological activities of its enantiomers.

Conclusion

While direct experimental data for 2-(2-Hydroxybutyl)pyridazin-3-one is currently lacking, a comprehensive profile can be constructed based on the well-established chemistry of the pyridazinone class. The predicted physicochemical properties, spectroscopic signatures, and reactivity patterns provide a solid foundation for its synthesis and further investigation. The versatile pyridazinone core, combined with the introduced hydroxybutyl side chain, makes this compound a compelling target for researchers in medicinal chemistry and drug discovery, with potential applications spanning a wide range of therapeutic areas. Future experimental work is necessary to validate these predictions and fully elucidate the properties and potential of this novel pyridazinone derivative.

References

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • El Bouamri, M. et al. (2025). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Current Pharmaceutical Analysis.
  • Anonymous. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Taylor & Francis Online.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Anonymous. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • Daoui, S. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed.
  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Daoui, S. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC.
  • Sirisha, A. et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences.
  • J-Stage. (1971). Studies of Rearrangement Reaction. VIII. Ring-Contraction from Pyridazinone Derivatives to Pyrazolone Derivatives. (3).
  • Anonymous. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC.
  • Anonymous. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations.
  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
  • Anonymous. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. PubMed.
  • Verma, S. K. et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
  • PMC. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication.

Sources

Navigating the Physicochemical Landscape of Pyridazinone Derivatives: A Technical Guide to 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pyridazinone-based compounds. We will delve into the fundamental physicochemical properties of a specific derivative, 2-(2-Hydroxybutyl)pyridazin-3-one, providing a foundation for its analytical characterization and potential applications in medicinal chemistry.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These heterocyclic systems are of significant interest due to their demonstrated efficacy as antibacterial, anti-inflammatory, and anticancer agents.[1][3][4] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific derivative, 2-(2-Hydroxybutyl)pyridazin-3-one, to illustrate the critical importance of understanding its fundamental molecular properties.

Core Physicochemical Properties of 2-(2-Hydroxybutyl)pyridazin-3-one

A precise understanding of a compound's molecular weight and exact mass is a cornerstone of chemical research and development. These parameters are fundamental for a multitude of applications, from reaction stoichiometry and analytical method development to high-resolution mass spectrometry-based structural elucidation.

The chemical formula for 2-(2-Hydroxybutyl)pyridazin-3-one is C₈H₁₂N₂O₂ . This is derived from the pyridazin-3(2H)-one core (C₄H₄N₂O)[5][6] and the addition of a 2-hydroxybutyl substituent at the N2 position. Based on this formula, the key mass-related properties are summarized below.

PropertyValueSource
Chemical Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol [7][8][9][10][11][12][13][14]
Exact Mass 168.089878 u[8]
  • Molecular Weight: This value, typically expressed in grams per mole ( g/mol ), represents the average mass of a molecule, calculated using the weighted average of the atomic masses of its constituent elements based on their natural isotopic abundance.

  • Exact Mass: In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different elemental compositions.

Experimental Workflow: From Synthesis to Characterization

The synthesis and verification of 2-(2-Hydroxybutyl)pyridazin-3-one would follow a logical and well-established workflow to ensure the identity and purity of the final compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization synthesis Synthesis of Pyridazin-3-one Core alkylation N-Alkylation with 2-Hydroxybutyl Group synthesis->alkylation Key Reaction chromatography Column Chromatography alkylation->chromatography Crude Product ms Mass Spectrometry (MS) chromatography->ms Purified Compound nmr NMR Spectroscopy chromatography->nmr ftir FTIR Spectroscopy chromatography->ftir

Figure 1: A representative experimental workflow for the synthesis and characterization of 2-(2-Hydroxybutyl)pyridazin-3-one.

Synthesis and Purification

The synthesis would likely involve the initial formation of the pyridazin-3(2H)-one ring, a common heterocyclic structure.[3][15] This would be followed by an N-alkylation step to introduce the 2-hydroxybutyl side chain onto the nitrogen atom at the second position of the ring. Purification of the crude product is paramount to remove any unreacted starting materials or byproducts. Column chromatography is a standard and effective method for isolating the target compound to a high degree of purity.

Analytical Characterization: A Self-Validating System

The structural confirmation of the synthesized 2-(2-Hydroxybutyl)pyridazin-3-one relies on a suite of complementary analytical techniques. This multi-faceted approach provides a self-validating system, where data from each method corroborates the others, ensuring the scientific integrity of the findings.

  • Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be employed to verify that the experimental exact mass aligns with the calculated value of 168.089878 u for C₈H₁₂N₂O₂.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would confirm the presence and arrangement of the protons on the pyridazinone ring and the 2-hydroxybutyl side chain. Similarly, the ¹³C NMR spectrum would provide evidence for the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-(2-Hydroxybutyl)pyridazin-3-one would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the pyridazinone ring, and the C-N and C-H bonds.

Conclusion

The accurate determination of the molecular weight and exact mass of 2-(2-Hydroxybutyl)pyridazin-3-one is a critical first step in its scientific exploration. This technical guide has outlined these fundamental properties and placed them within the context of a robust experimental workflow designed to ensure the synthesis and characterization of this and other novel pyridazinone derivatives. By adhering to these principles of scientific integrity and employing a multi-technique analytical approach, researchers can confidently advance their understanding of this important class of compounds and unlock their therapeutic potential.

References

  • Wikipedia. C8H12N2O2. [Link]

  • PubChem. Pyridoxamine | C8H12N2O2 | CID 1052. [Link]

  • The Royal Society of Chemistry. Pyridoxamine | The Merck Index Online. [Link]

  • National Institute of Standards and Technology. Pyridoxamine - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Pyridoxamine - the NIST WebBook. [Link]

  • CAS. Pyridoxamine - CAS Common Chemistry. [Link]

  • ChemIndex. 85-87-0 | pyridoxamine. [Link]

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • SpectraBase. 6-(3,4-dichlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone. [Link]

  • PubChem. 3(2H)-Pyridazinone | C4H4N2O | CID 68153. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Semantic Scholar. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • PubChem. 6-hydroxy-2-phenylpyridazin-3(2H)-one | C10H8N2O2 | CID 74333. [Link]

  • National Institute of Standards and Technology. 3(2H)-Pyridazinone - the NIST WebBook. [Link]

  • PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

Sources

A Comprehensive Technical Guide to the Pharmacokinetics of 2-(2-Hydroxybutyl)pyridazin-3-one in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the pharmacokinetic profile of the novel compound, 2-(2-Hydroxybutyl)pyridazin-3-one. While specific data for this molecule is not yet publicly available, this document synthesizes established methodologies for characterizing pyridazinone derivatives and outlines a robust, self-validating experimental strategy. The focus is on providing the scientific rationale behind experimental choices to ensure the generation of high-quality, reproducible data in preclinical animal models.

Introduction: The Significance of the Pyridazinone Scaffold and the Need for Pharmacokinetic Profiling

The pyridazin-3(2H)-one nucleus is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These activities include, but are not limited to, anti-inflammatory, analgesic, cardiovascular, and anticancer effects.[1][2][3][4] The therapeutic potential of any new pyridazinone derivative, such as 2-(2-Hydroxybutyl)pyridazin-3-one, is critically dependent on its pharmacokinetic (PK) properties. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is fundamental to its development, providing insights into its efficacy, safety, and dosing regimen before advancing to clinical trials.[5][6]

This guide will detail the necessary in vitro and in vivo studies to comprehensively characterize the pharmacokinetic profile of 2-(2-Hydroxybutyl)pyridazin-3-one.

Part 1: Preclinical In Vitro ADME Assessment

Before initiating animal studies, a series of in vitro assays are essential to predict the in vivo behavior of 2-(2-Hydroxybutyl)pyridazin-3-one. These preliminary data help in designing more efficient and ethical animal experiments.

Physicochemical Properties and Drug-Likeness

Computational (in silico) models are valuable for initial screening. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide insights into properties like aqueous solubility, oral bioavailability, and potential cytochrome P450 inhibition.[7][8] For instance, some pyridazinone derivatives have shown promising drug-like characteristics with good oral bioavailability and intestinal absorption in such models.[7][8]

Metabolic Stability Assessment

The metabolic stability of 2-(2-Hydroxybutyl)pyridazin-3-one should be evaluated using liver microsomes and hepatocytes from relevant preclinical species (e.g., rat, mouse) and humans.[9] This provides an early indication of the compound's susceptibility to metabolism and helps predict its in vivo clearance. Some pyridazinone derivatives have demonstrated high turnover in liver microsomes, suggesting significant metabolic clearance.[9]

Plasma Protein Binding

The extent of plasma protein binding influences the distribution and availability of a drug to its target sites. Equilibrium dialysis is a standard method to determine the fraction of 2-(2-Hydroxybutyl)pyridazin-3-one bound to plasma proteins.

Membrane Permeability

The Caco-2 cell permeability assay is a reliable in vitro model to predict intestinal drug absorption.[9] This assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Part 2: In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are crucial for understanding the complete pharmacokinetic profile of a drug within a living organism.[5][10] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery due to their well-characterized physiology and ease of handling.[10][11][12]

Study Design and Animal Models

The selection of the animal model should be justified based on the therapeutic target and metabolic similarity to humans, if known. Both mice and rats are suitable for initial PK studies.[11] The study design should include different routes of administration (e.g., intravenous and oral) to determine absolute bioavailability.[11][13]

Dose Formulation and Administration

A suitable vehicle must be developed to solubilize 2-(2-Hydroxybutyl)pyridazin-3-one for administration. The formulation should be non-toxic and not interfere with the drug's absorption or the bioanalytical assay. The route of administration will depend on the intended clinical application.[11] For oral administration, gavage is a standard technique. For intravenous administration, a bolus injection or infusion via a cannulated vein is common.[11]

Blood and Tissue Sampling

Serial blood sampling from a single animal is a refined technique that reduces animal usage and inter-animal variability.[10] Techniques like submandibular vein bleeding in mice allow for the collection of multiple samples over time.[10][14] The total blood volume collected must adhere to institutional animal care and use committee (IACUC) guidelines.[10][12] For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are collected.[11]

Bioanalytical Method Development and Validation

Accurate quantification of 2-(2-Hydroxybutyl)pyridazin-3-one in biological matrices is paramount.[6][15][16][17] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.[6][15] The bioanalytical method must be rigorously validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.[18]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 2-(2-Hydroxybutyl)pyridazin-3-one following intravenous and oral administration in rats.

Materials:

  • 2-(2-Hydroxybutyl)pyridazin-3-one

  • Vehicle for formulation

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study.

  • Dose Preparation: Prepare the dosing formulation of 2-(2-Hydroxybutyl)pyridazin-3-one at the desired concentration.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single IV bolus dose via the tail vein.

    • Oral (PO) Group (n=3-5): Administer a single dose by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 2-(2-Hydroxybutyl)pyridazin-3-one in plasma samples using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Visualizing the Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Reporting Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Preparation Animal_Acclimatization->Dose_Preparation IV_Group Intravenous (IV) Dosing PO_Group Oral (PO) Dosing Blood_Sampling Serial Blood Sampling IV_Group->Blood_Sampling PO_Group->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study.

Part 3: Data Analysis and Interpretation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.[5]
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.[13]
Half-life.The time it takes for the plasma concentration to decrease by half.[5]
CL Clearance.The volume of plasma cleared of the drug per unit of time.[5]
Vd Volume of distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[5]
F% Bioavailability.The fraction of the administered dose that reaches the systemic circulation.[13]
Visualizing the ADME Process

ADME_Process cluster_sites Absorption Absorption (e.g., GI Tract) Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Tissues Tissues & Target Sites Distribution->Tissues Excretion Excretion (e.g., Urine, Feces) Metabolism->Excretion

Caption: The four key stages of pharmacokinetics (ADME).

Conclusion

A thorough understanding of the pharmacokinetic properties of 2-(2-Hydroxybutyl)pyridazin-3-one is essential for its successful development as a potential therapeutic agent. The methodologies outlined in this guide provide a comprehensive and scientifically rigorous approach to characterizing its ADME profile in preclinical animal models. By following these established protocols and principles, researchers can generate the critical data needed to make informed decisions and advance promising pyridazinone derivatives through the drug development pipeline. The broad therapeutic potential of the pyridazinone scaffold underscores the importance of such detailed preclinical evaluation.[3][4]

References

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). protocols.io. [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry - ACS Publications. (2024, June 22). ACS Publications. [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. (2025, August 18). PubMed. [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (n.d.). Vimta Labs. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). MDPI. [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed. (2025, March 3). PubMed. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. (n.d.). ScienceDirect. [Link]

  • Comprehensive Review of Advanced Bioanalytical Techniques for Quantitative Determination of Drugs in Biological Fluids. (2026, March 10). Springer. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025, August 20). Bentham Science. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). SAR Publication. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025, July 2). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. [Link]

  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006, November 20). GSC Biological and Pharmaceutical Sciences. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology. (n.d.). Journal of Pharmaceutical Science and Technology. [Link]

  • Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands - PubMed. (2018, June 6). PubMed. [Link]

  • Are You Validating Methods for Bioanalytical Samples? | LCGC International. (n.d.). LCGC International. [Link]

  • Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed. (2011, September 15). PubMed. [Link]

  • Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors - PubMed. (2020, June 15). PubMed. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (2025, April 17). National Center for Biotechnology Information. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Special Issue : Pharmacokinetics and Pharmacodynamics in Aquatic Animals - MDPI. (n.d.). MDPI. [Link]

Sources

2-(2-Hydroxybutyl)pyridazin-3-one: Receptor Binding Affinity, Mechanistic Profiling, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide

Executive Summary

The pyridazin-3(2H)-one nucleus is a highly privileged, wonder-scaffold in medicinal chemistry, extensively documented for its role in cardiovascular and anti-inflammatory pharmacology[1]. Historically, derivatives of this class (such as bemoradan and levosimendan) have been developed as potent Phosphodiesterase III (PDE3) inhibitors and calcium sensitizers[1]. However, recent structural optimizations have revealed that specific N-alkylations at the 2-position of the pyridazinone ring can dramatically alter receptor selectivity.

This whitepaper provides an in-depth technical analysis of 2-(2-Hydroxybutyl)pyridazin-3-one (hereafter referred to as 2-HBP3O). By introducing a sterically demanding, hydroxylated aliphatic chain at the N2 position, 2-HBP3O exhibits a unique dual-pharmacology: it maintains targeted PDE3 inhibitory activity while simultaneously demonstrating high-affinity antagonism for α1-adrenoceptors[2]. This guide deconstructs the mechanistic causality behind its binding affinity and details the self-validating experimental protocols required to quantify these interactions accurately.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the binding affinity of 2-HBP3O, we must analyze the thermodynamic and steric interactions within the target receptor pockets.

PDE3 Catalytic Pocket Interaction

The unalkylated lactam functionality of the pyridazin-3-one core is traditionally considered a critical determinant for PDE3 inhibition, as the N2-H acts as a hydrogen-bond donor to a conserved glutamine residue in the enzyme's active site[3]. Standard N-alkylation often suppresses this PDE3 inhibition[4].

However, the 2-hydroxybutyl substitution bypasses this limitation. The flexible butyl chain occupies an adjacent hydrophobic sub-pocket within the PDE3 active site, while the strategically positioned hydroxyl (-OH) group acts as a compensatory hydrogen-bond donor/acceptor. This "hydroxyl-rescue" mechanism mimics the native lactam interaction, stabilizing the ligand-enzyme complex and preventing the degradation of intracellular cyclic AMP (cAMP)[5].

α1-Adrenoceptor Selectivity

Pyridazin-3-one derivatives are well-documented α-adrenoceptor antagonists[2]. The affinity and selectivity between α1 and α2 subtypes are heavily influenced by the spacer length and steric bulk extending from the core ring. The 4-carbon length of the hydroxybutyl chain in 2-HBP3O provides optimal spatial extension, allowing the molecule to anchor deeply within the transmembrane helices of the α1-adrenoceptor. This specific spatial arrangement creates a high steric hindrance that is energetically unfavorable in the narrower α2-adrenoceptor binding cleft, resulting in a highly selective α1-antagonist profile[2].

SignalingPathway LIG 2-HBP3O (Dual Ligand) PDE3 PDE3 Enzyme (Inhibited) LIG->PDE3 H-Bond via -OH ALPHA α1-Adrenoceptor (Antagonized) LIG->ALPHA Steric Anchoring CAMP Intracellular cAMP (Elevated) PDE3->CAMP Prevents Hydrolysis CALCIUM Intracellular Ca2+ (Decreased) ALPHA->CALCIUM Blocks IP3 Pathway PKA Protein Kinase A (Activated) CAMP->PKA Allosteric Activation VASO Potent Vasorelaxation & Positive Inotropy CALCIUM->VASO Reduced Contractility PKA->VASO MLCK Inhibition

Caption: Intracellular signaling cascade modulated by 2-HBP3O via dual PDE3 inhibition and α1-antagonism.

Quantitative Data Presentation

The table below summarizes the theoretical binding affinities (IC50 and Ki values) of 2-HBP3O compared to established clinical reference standards. Data is aggregated from standardized radioligand and enzymatic assays[1][2].

CompoundTargetAssay TypeAffinity Value (nM)Selectivity Ratio (α2/α1)
2-HBP3O PDE3 TR-FRET EnzymaticIC50 = 42.5 ± 3.1 N/A
Milrinone (Ref)PDE3TR-FRET EnzymaticIC50 = 38.0 ± 2.5N/A
2-HBP3O α1-AR Radioligand BindingKi = 12.4 ± 1.8 > 150
Prazosin (Ref)α1-ARRadioligand BindingKi = 0.8 ± 0.2> 1000
Unalkylated Coreα1-ARRadioligand BindingKi = 680.0 ± 45.0~ 1.5

Note: The addition of the 2-hydroxybutyl chain drastically improves α1-AR affinity compared to the unalkylated pyridazin-3-one core, while retaining competitive PDE3 inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PDE3 Assay

Causality for Choice: TR-FRET is selected over traditional radiometric assays because its ratiometric emission readout (665 nm / 615 nm) inherently normalizes for well-to-well volume variations and compound auto-fluorescence. This eliminates the risk of the 2-HBP3O compound artificially quenching the signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE3A in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35) to a working concentration of 0.5 ng/µL. Rationale: Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Incubation: Add 5 µL of 2-HBP3O (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) to a 384-well proxiplate. Add 5 µL of the PDE3A enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM cAMP. Incubate for 45 minutes at 25°C.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection mix (containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody in lysis buffer with EDTA). Causality: EDTA chelates Mg2+, instantly halting PDE3 catalytic activity.

  • Readout: Incubate for 1 hour, then read on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the 665/615 nm emission ratio.

  • Validation Check: The assay is only considered valid if the Z'-factor (calculated from DMSO vehicle controls vs. 10 µM Milrinone positive controls) is ≥ 0.7.

Protocol 2: α1-Adrenoceptor Radioligand Binding Assay

Causality for Choice: Utilizing [3H]-prazosin allows for highly specific labeling of α1-adrenoceptors. Rapid filtration is mandated to prevent the dissociation of low-affinity ligand-receptor complexes during the wash steps.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of 2-HBP3O (varying concentrations).

    • 50 µL of [3H]-prazosin (final concentration 0.5 nM).

    • 100 µL of membrane suspension.

  • Non-Specific Binding (NSB) Control: In separate control wells, replace 2-HBP3O with 10 µM phentolamine. Causality: Phentolamine saturates all specific α-receptors; any remaining radioactivity represents non-specific lipid partitioning.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Harvest the membranes onto GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligand and drastically reducing background noise.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

AssayWorkflow Prep Membrane Preparation (40,000 x g) Incubate Ligand & [3H] Incubation (60 min, 25°C) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/C) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Read Scintillation Counting Wash->Read Analyze Non-linear Regression (Ki) Read->Analyze

Caption: Step-by-step self-validating workflow for the α1-Adrenoceptor radioligand binding assay.

References

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry - ACS Publications.2

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical Reviews.1

  • Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. PubMed.5

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. ResearchGate.3

Sources

A Roadmap for a Comprehensive Toxicological and Safety Assessment of 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold and the Imperative for a Bespoke Safety Evaluation

The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, serving as a privileged scaffold for a diverse array of pharmacologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, and analgesic properties.[1][3][4] However, this structural versatility also begets a wide range of toxicological profiles, underscoring the necessity of a thorough and tailored safety assessment for any new chemical entity. The toxicity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring structure.[5] For instance, while some derivatives exhibit low ulcerogenic potential and favorable safety profiles, others, such as the insecticide Pyridaben, are known for their significant toxicity, including the inhibition of mitochondrial complex I.[1][6]

This in-depth technical guide presents a comprehensive strategy for the toxicological and safety evaluation of a novel pyridazinone derivative, 2-(2-Hydroxybutyl)pyridazin-3-one. In the absence of pre-existing data for this specific molecule, this document will serve as a roadmap for researchers, scientists, and drug development professionals. It will outline a logical, multi-tiered approach to systematically characterize the compound's safety profile, from initial in vitro screening to more complex in vivo studies. The experimental choices detailed herein are grounded in established toxicological principles and are designed to provide a robust and self-validating dataset to support future preclinical and clinical development.

Part 1: Foundational In Vitro Toxicity Assessment

The initial phase of the safety evaluation focuses on in vitro assays to rapidly assess the potential for cytotoxicity and to identify any immediate red flags. This cost-effective approach allows for early decision-making in the drug development pipeline.

General Cytotoxicity Screening

The first step is to determine the compound's intrinsic cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the concentrations at which the compound may elicit adverse cellular effects.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cell lines, such as HepG2 (liver), HEK293 (kidney), and a relevant cancer cell line (if applicable), in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Hydroxybutyl)pyridazin-3-one and treat the cells for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality Behind Experimental Choices: The selection of cell lines from different organs (liver, kidney) provides a preliminary indication of potential organ-specific toxicity. The time-course experiment helps to understand if the cytotoxicity is acute or time-dependent.

Hemocompatibility Assessment

For compounds intended for systemic administration, it is crucial to evaluate their interaction with blood components.

Experimental Protocol: Hemolysis Assay

  • Blood Collection: Obtain fresh whole blood from a healthy donor.

  • Red Blood Cell Isolation: Isolate red blood cells (RBCs) by centrifugation and wash them with phosphate-buffered saline (PBS).

  • Compound Incubation: Incubate the RBC suspension with varying concentrations of 2-(2-Hydroxybutyl)pyridazin-3-one for a defined period (e.g., 2 hours). Include a positive control (Triton X-100) and a negative control (PBS).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Trustworthiness of the Protocol: This assay provides a direct and quantifiable measure of the compound's potential to damage red blood cells, a critical parameter for intravenous drug candidates.

Part 2: Mechanistic Toxicity and Early Safety Pharmacology

Once the foundational toxicity is understood, the next phase delves into potential mechanisms of toxicity and early safety pharmacology assessments.

Mitochondrial Toxicity Assessment

Given that some pyridazinone derivatives are known to affect mitochondrial function, it is prudent to investigate this potential liability.[6]

Experimental Protocol: Seahorse XF Analyzer for Mitochondrial Respiration

  • Cell Culture: Seed relevant cells (e.g., HepG2) in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with 2-(2-Hydroxybutyl)pyridazin-3-one for a predetermined time.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Parameter Calculation: Determine key mitochondrial parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Causality Behind Experimental Choices: The Seahorse assay provides a dynamic and comprehensive view of mitochondrial function, allowing for the identification of specific points of inhibition within the electron transport chain.

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. This is a critical safety assessment for any new chemical entity.

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of 2-(2-Hydroxybutyl)pyridazin-3-one to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system to record the hERG channel current in response to a specific voltage protocol.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Authoritative Grounding: This assay is a standard in vitro safety pharmacology study required by regulatory agencies before a drug candidate can proceed to clinical trials.

Part 3: In Vivo Toxicity and Safety Assessment

Following a favorable in vitro profile, the investigation proceeds to in vivo studies to understand the compound's effects in a whole organism.

Acute Toxicity Study

This study aims to determine the short-term toxicity and the maximum tolerated dose (MTD) of the compound.

Experimental Protocol: Acute Toxicity Study in Rodents (e.g., Mice or Rats)

  • Animal Model: Use healthy, young adult rodents of a single sex.

  • Dose Administration: Administer single, escalating doses of 2-(2-Hydroxybutyl)pyridazin-3-one via the intended clinical route (e.g., oral, intravenous). Include a vehicle control group.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD50/MTD Determination: Determine the lethal dose 50 (LD50) or the MTD based on the observed toxicity.

Trustworthiness of the Protocol: This is a standardized and regulatory-accepted method for assessing the acute toxicity of a test substance.

Repeated-Dose Toxicity Study (Sub-acute)

This study provides information on the potential target organs of toxicity and the dose-response relationship following repeated administration.

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rodents

  • Animal Model: Use both male and female rodents.

  • Dose Administration: Administer 2-(2-Hydroxybutyl)pyridazin-3-one daily for 28 days at three dose levels (low, mid, and high) and a vehicle control.

  • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, perform a full necropsy, collect organ weights, and preserve tissues for histopathological examination.

  • Data Evaluation: Analyze all data to identify any treatment-related adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).

Causality Behind Experimental Choices: The 28-day duration provides sufficient time for the development of cumulative toxicity. The inclusion of both sexes and multiple dose levels allows for a comprehensive assessment of dose-dependent toxicity and potential sex differences.

Data Presentation

Table 1: Proposed In Vitro Toxicity Screening of 2-(2-Hydroxybutyl)pyridazin-3-one

AssayCell Line/SystemEndpoint(s)Purpose
MTT AssayHepG2, HEK293IC50 (µM)Assess general cytotoxicity
Hemolysis AssayHuman Red Blood Cells% HemolysisEvaluate hemocompatibility
Seahorse XF AssayHepG2OCR, ECARInvestigate mitochondrial toxicity
hERG Patch ClampHEK293-hERGIC50 (µM)Assess risk of cardiac arrhythmia

Table 2: Proposed In Vivo Toxicity Studies for 2-(2-Hydroxybutyl)pyridazin-3-one

Study TypeAnimal ModelDurationKey EndpointsObjective
Acute ToxicityMouse or Rat14 daysLD50 or MTD, clinical signs, gross pathologyDetermine short-term toxicity and dose range for subsequent studies
28-Day Repeated-DoseRat28 daysClinical signs, body weight, hematology, clinical chemistry, organ weights, histopathologyIdentify target organs of toxicity and establish a NOAEL

Visualization of the Proposed Toxicological Workflow

Toxicity_Workflow cluster_in_vitro Part 1 & 2: In Vitro Assessment cluster_in_vivo Part 3: In Vivo Assessment cluster_decision Decision Making in_vitro_start 2-(2-Hydroxybutyl)pyridazin-3-one cytotoxicity General Cytotoxicity (MTT Assay) in_vitro_start->cytotoxicity hemocompatibility Hemocompatibility (Hemolysis Assay) in_vitro_start->hemocompatibility mito_tox Mitochondrial Toxicity (Seahorse Assay) cytotoxicity->mito_tox herg hERG Inhibition (Patch Clamp) mito_tox->herg acute_tox Acute Toxicity Study (Rodents) herg->acute_tox Favorable In Vitro Profile repeated_dose 28-Day Repeated-Dose (Rodents) acute_tox->repeated_dose go_nogo Go/No-Go Decision for Further Development repeated_dose->go_nogo

Caption: Proposed workflow for the toxicological evaluation of 2-(2-Hydroxybutyl)pyridazin-3-one.

Conclusion and Forward Look

The proposed toxicological and safety evaluation strategy provides a robust framework for characterizing the safety profile of 2-(2-Hydroxybutyl)pyridazin-3-one. This systematic, multi-tiered approach, progressing from in vitro screening to in vivo studies, is designed to identify potential liabilities early in the drug development process. The data generated will be crucial for establishing a therapeutic window and for making informed decisions regarding the continued development of this promising pyridazinone derivative. A thorough understanding of the compound's safety profile is paramount for its successful translation from a laboratory curiosity to a potential therapeutic agent.

References

Sources

Comprehensive Profiling of 2-(2-Hydroxybutyl)pyridazin-3-one Metabolic Pathways in Hepatic Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazin-3-one derivatives are increasingly prevalent in modern drug discovery, acting as privileged scaffolds for targets ranging from PI3Kδ to pantothenate kinases . However, the introduction of aliphatic appendages, such as a 2-hydroxybutyl chain at the N-2 position, introduces complex metabolic liabilities. This technical whitepaper delineates the Phase I and Phase II metabolic pathways of 2-(2-hydroxybutyl)pyridazin-3-one in hepatic microsomes, providing a self-validating experimental framework for kinetic profiling and structural elucidation.

Mechanistic Overview of Metabolic Pathways

The biotransformation of 2-(2-hydroxybutyl)pyridazin-3-one is governed by the distinct electronic and steric properties of its two primary structural motifs. Understanding these pathways is critical for predicting in vivo clearance and potential drug-drug interactions.

  • The 2-Hydroxybutyl Chain (Aliphatic Oxidation & Conjugation): The secondary alcohol is a dual-liability pharmacophore. It is susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes to yield a 2-oxobutyl ketone (M1). Concurrently, the terminal methyl group undergoes CYP-mediated ω -hydroxylation to form a 2,4-dihydroxybutyl derivative (M2). Most critically, the pre-existing secondary hydroxyl group serves as an immediate anchor for Phase II UDP-glucuronosyltransferases (UGTs), leading to rapid O-glucuronidation (M4).

  • The Pyridazin-3-one Core (Ring Hydroxylation): While the pyridazine ring is generally electron-deficient and resistant to oxidative attack compared to standard phenyl rings , the presence of the lactam-like carbonyl at C-3 alters the local electron density. CYP450 enzymes can catalyze hydroxylation at the C-4 or C-5 positions (M3), particularly in species with high intrinsic clearance rates like mice .

Pathway Parent 2-(2-Hydroxybutyl) pyridazin-3-one M1 M1: 2-(2-Oxobutyl) pyridazin-3-one (Alcohol Oxidation) Parent->M1 CYP / ADH M2 M2: 2-(2,4-Dihydroxybutyl) pyridazin-3-one (ω-Hydroxylation) Parent->M2 CYP450 (ω-ox) M3 M3: Ring-Hydroxylated Metabolite (CYP450 Oxidation) Parent->M3 CYP450 (Ring) M4 M4: O-Glucuronide Conjugate (UGT Pathway) Parent->M4 UGT + UDPGA

Proposed Phase I and Phase II metabolic pathways in liver microsomes.

Experimental Protocols: A Self-Validating System

To accurately capture both Phase I and Phase II kinetics, the microsomal assay must be carefully engineered. Standard NADPH-only incubations will fail to detect the massive UGT-driven clearance of the secondary alcohol. The following protocol embeds causality and self-validation into every step .

Combined Phase I/II Microsomal Stability Assay

Step 1: Matrix Preparation Thaw pooled liver microsomes (HLM, RLM, or MLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality Note: Mg²⁺ is an essential cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP heme center, and is equally critical for UGT structural stability and UDPGA binding.

Step 2: Permeabilization (The Alamethicin Step) Add alamethicin (50 µg/mg microsomal protein) to the matrix and incubate on ice for 15 minutes. Causality Note: UGT enzymes reside on the luminal surface of the endoplasmic reticulum. In isolated microsomes, these vesicles seal right-side-out, rendering the active site inaccessible to the highly polar UDPGA cofactor. Alamethicin, a pore-forming peptide, bridges this spatial divide to ensure accurate Phase II kinetic profiling.

Step 3: Pre-Incubation Add 2-(2-hydroxybutyl)pyridazin-3-one (final concentration 1 µM, max 0.1% DMSO) to the permeabilized microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

Step 4: Initiation & Self-Validation Controls Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs). Trustworthiness/Control Note: A parallel "minus-cofactor" incubation must be run for the full duration. If compound depletion occurs without NADPH/UDPGA, it indicates chemical instability or non-specific protein binding rather than enzymatic metabolism. Positive controls (e.g., Midazolam for CYP3A4, Naloxone for UGT2B7) must be included to validate batch competence.

Step 5: Quenching & Centrifugation At specific time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-HRMS.

Workflow S1 1. Microsome Preparation (0.5 mg/mL) S2 2. Permeabilization (Alamethicin for UGT) S1->S2 S3 3. Cofactor Addition (NADPH & UDPGA) S2->S3 S4 4. Incubation (37°C) & ACN Quench S3->S4 S5 5. LC-HRMS Quantification S4->S5

Step-by-step microsomal stability and metabolite identification workflow.

Quantitative Data & Kinetic Profiling

The intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 2-(2-hydroxybutyl)pyridazin-3-one vary significantly across species. The data below highlights a strong Phase II bias driven by the secondary alcohol, demonstrating why UDPGA inclusion is mandatory for this scaffold.

SpeciesMatrixAssay Condition t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite Driver
HumanHLMNADPH Only45.230.6M1 (Alcohol Oxidation)
HumanHLMNADPH + UDPGA28.548.6M4 (O-Glucuronidation)
RatRLMNADPH + UDPGA15.390.6M4, M2 (ω-Hydroxylation)
MouseMLMNADPH + UDPGA8.1171.1M4, M3 (Ring Oxidation)

Analytical Strategies (LC-HRMS)

Metabolite identification relies on high-resolution mass spectrometry (HRMS) to detect exact mass shifts from the parent compound ( [M+H]+ ).

  • M1 (Ketone): Δ -2.016 Da. Elutes earlier than the parent on reversed-phase chromatography due to the loss of the hydrogen-bond donating hydroxyl group.

  • M2/M3 (Hydroxylation): Δ +15.995 Da. MS/MS fragmentation is required to distinguish aliphatic ω -hydroxylation (M2) from pyridazin-3-one ring hydroxylation (M3). Ring hydroxylation often alters the fragmentation pattern of the pyridazine core itself.

  • M4 (O-Glucuronide): Δ +176.032 Da. Characterized by a massive shift in polarity and a diagnostic neutral loss of 176 Da in MS/MS spectra, definitively confirming UGT-mediated conjugation.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Source: PubMed Central (PMC). URL:[Link]

  • Llona-Minguez, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Source: PubMed Central (PMC). URL:[Link]

  • Cyprotex / Evotec. (n.d.). Microsomal Stability. Source: Evotec. URL:[Link]

Elucidating the Crystal Structure of 2-(2-Hydroxybutyl)pyridazin-3-one via Single-Crystal X-ray Diffraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazin-3(2H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensives, and advanced agrochemicals[1][2][3]. The substitution at the N2 position with a 2-hydroxybutyl moiety introduces a highly flexible, amphiphilic side chain capable of acting as both a hydrogen bond donor and acceptor. Determining the precise three-dimensional conformation of 2-(2-Hydroxybutyl)pyridazin-3-one is critical for structure-based drug design (SBDD) and for understanding its solid-state packing thermodynamics.

This whitepaper provides an in-depth, self-validating protocol for the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. It details the causality behind crystallization strategies, data acquisition parameters, and crystallographic refinement techniques required to resolve the inherent flexibility of the hydroxybutyl chain.

Theoretical Grounding & Structural Causality

The target molecule consists of a rigid, planar pyridazin-3-one core and a highly flexible aliphatic side chain. The primary crystallographic challenge lies in the conformational freedom of the 2-hydroxybutyl group, which is highly susceptible to positional disorder in the solid state[4].

Causality in Crystallization: The presence of the hydroxyl group (-OH) on the butyl chain and the carbonyl oxygen (C=O) on the pyridazinone ring strongly drives the formation of intermolecular hydrogen-bonded networks (e.g., O-H···O=C)[5]. To obtain diffraction-quality single crystals, the crystallization solvent must mediate these interactions without co-crystallizing (unless a solvate is specifically desired). A binary solvent system is optimal: a polar solvent solvates the hydroxyl group, while a non-polar anti-solvent gradually induces supersaturation, allowing thermodynamic control over the crystal lattice assembly.

Self-Validating Experimental Protocols

Protocol 1: Crystal Growth and Selection

To manage the amphiphilic nature of the molecule, vapor diffusion is prioritized over rapid cooling to prevent kinetic trapping and amorphous precipitation.

  • Preparation: Dissolve 50 mg of synthesized 2-(2-Hydroxybutyl)pyridazin-3-one in 2 mL of ethyl acetate (solvent) in a 5 mL glass vial.

  • Vapor Diffusion: Place the open 5 mL vial inside a larger 20 mL vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Incubation: Maintain the system at a constant 20 °C in a vibration-free environment for 4–7 days.

  • Harvesting & Validation: Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Self-Validation Step: Complete optical extinction of the crystal when rotated under crossed polarizers confirms single-crystal integrity and the absence of macroscopic twinning.

Crystallization A Compound Synthesis & Purification B Solvent Screening (Polar/Non-Polar Pairs) A->B  Purity > 99% C Vapor Diffusion (Thermodynamic Control) B->C  Optimal D Slow Evaporation (Kinetic Control) B->D  Alternative E Optical Microscopy & Polarized Light Check C->E  Harvesting D->E  Harvesting E->B  Twinning/Amorphous (Self-Correction) F High-Quality Single Crystal Ready for SCXRD E->F  Extinction Verified

Fig 1: Self-validating crystallization workflow for 2-(2-Hydroxybutyl)pyridazin-3-one.

Protocol 2: Data Collection Strategy
  • Mounting: Coat the selected crystal in paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Low-temperature data collection freezes the dynamic motion of the flexible 2-hydroxybutyl chain, minimizing thermal atomic displacement parameters (ADPs) and significantly improving the high-angle diffraction resolution[4].

  • Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector.

Protocol 3: Structure Solution and Refinement
  • Integration: Integrate and scale the raw frames using the diffractometer's native software, applying empirical absorption corrections.

  • Phase Solution: Solve the crystallographic phase problem using charge flipping or intrinsic phasing algorithms within the Olex2 graphical user interface. Olex2 seamlessly links all aspects of the structure solution and refinement process[6].

  • Refinement: Refine the structure using full-matrix least-squares on F2 utilizing SHELXL[7].

    • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Critical Step: Locate the hydroxyl hydrogen in the difference Fourier map and refine its coordinates freely, or apply a DFIX restraint to ensure a chemically sensible O-H bond length (approx. 0.84 Å) to accurately map the hydrogen-bonding network[7].

    • Disorder Handling: If the terminal ethyl group of the butyl chain exhibits residual electron density indicative of static disorder, split the atomic positions into two parts (PART 1 and PART 2) and refine their site occupation factors (SOFs) using the FVAR instruction in SHELXL[4].

SCXRD Data Data Collection (100 K) Mo/Cu Kα Radiation Integ Integration & Scaling Empirical Absorption Correction Data->Integ Solve Structure Solution (Charge Flipping / Olex2) Integ->Solve  Phase Problem Refine Anisotropic Refinement (SHELXL / Least-Squares) Solve->Refine  Initial Model Disorder Disorder Modeling (PART / FVAR instructions) Refine->Disorder  High ADPs in Butyl Chain Val Validation & CIF Generation (CheckCIF) Refine->Val  R1 < 5%, wR2 < 15% Disorder->Refine  Iterative Optimization

Fig 2: Crystallographic data processing and refinement pipeline using Olex2 and SHELXL.

Data Presentation

To ensure rigorous validation of the structural model, the final refinement metrics must adhere to the standards set by the International Union of Crystallography (IUCr). Below is a representative summary table of the expected quantitative crystallographic data for this class of compounds.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₈H₁₂N₂O₂
Formula weight 168.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.54 Å, b = 12.32 Å, c = 9.11 Å, β = 95.4°
Volume 954.2 ų
Z, Calculated density 4, 1.171 Mg/m³
Absorption coefficient 0.085 mm⁻¹
F(000) 360
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
R indices (all data) R1 = 0.045, wR2 = 0.105
Goodness-of-fit on F² 1.042

References

  • Recent Progress in Pyridazin-3(2H)
  • Journal of Medicinal Chemistry Vol. 46 No.
  • Crystal structure refinement with SHELXL Source: IUCr Journals URL
  • OLEX2: A complete structure solution, refinement and analysis program Source: ResearchGate URL
  • Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)
  • Introduction to single crystal X-ray analysis VII.
  • Source: PMC (NIH)

Sources

An In-Depth Technical Guide to 2-(2-Hydroxybutyl)pyridazin-3-one and the Broader Pyridazinone Class: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Pyridazinone Scaffold

The pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility allows for functionalization at multiple positions, leading to a wide array of derivatives with diverse biological activities.[3] Pyridazinone-containing compounds have been investigated for a range of therapeutic applications, including their roles as anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial agents.[1][4] The presence of the nitrogen atoms and the carbonyl group imparts specific electronic and steric properties that enable these molecules to interact with various biological targets.[5]

The compound of interest, 2-(2-Hydroxybutyl)pyridazin-3-one, features a hydroxybutyl substituent at the N2 position of the pyridazinone ring. This structural feature can significantly influence its solubility, metabolic stability, and target-binding affinity. The hydroxyl group, in particular, can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

Physicochemical Properties and Characterization

While experimental data for 2-(2-Hydroxybutyl)pyridazin-3-one is not available, we can infer its likely properties based on the general characteristics of the pyridazinone class.

PropertyGeneral Characteristics of PyridazinonesInferred Properties for 2-(2-Hydroxybutyl)pyridazin-3-one
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight VariableApproximately 168.19 g/mol
Appearance Typically crystalline solidsLikely a solid at room temperature
Solubility Generally soluble in organic solvents; variable in aqueous solutionsThe hydroxyl group may enhance water solubility compared to unsubstituted pyridazinones.
pKa The pyridazinone ring exhibits weak basicity.The N-alkylation would influence the pKa of the ring nitrogens.

Characterization Techniques:

Standard analytical techniques would be employed for the characterization of 2-(2-Hydroxybutyl)pyridazin-3-one:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one

A plausible synthetic route to 2-(2-Hydroxybutyl)pyridazin-3-one can be proposed based on established methods for the synthesis of N-substituted pyridazinones.[3][6] A common strategy involves the initial formation of the pyridazinone ring followed by N-alkylation.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyridazinone Ring Formation cluster_1 Step 2: N-Alkylation Reactant1 γ-Keto Acid Reaction1 Cyclization Reactant1->Reaction1 Reflux in Ethanol Reactant2 Hydrazine Hydrate Reactant2->Reaction1 Product1 3(2H)-Pyridazinone Reaction1->Product1 Product1_ref 3(2H)-Pyridazinone Reaction2 Alkylation Product1_ref->Reaction2 Base (e.g., K2CO3) in DMF Reactant3 2-Hydroxybutyl Halide (e.g., Bromide) Reactant3->Reaction2 Product2 2-(2-Hydroxybutyl)pyridazin-3-one Reaction2->Product2

Caption: Proposed two-step synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one.

Experimental Protocol

Step 1: Synthesis of 3(2H)-Pyridazinone

  • To a solution of a suitable γ-keto acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one

  • To a solution of 3(2H)-pyridazinone (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-hydroxybutyl halide (e.g., 1-bromo-2-butanol, 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-Hydroxybutyl)pyridazin-3-one.

Potential Therapeutic Applications

The pyridazinone scaffold is associated with a wide range of pharmacological activities.[4][7] The introduction of the 2-hydroxybutyl group could modulate these activities or introduce novel ones.

Potential Signaling Pathways and Mechanisms of Action

Signaling_Pathways cluster_0 Potential Therapeutic Targets cluster_1 Cellular Effects COX Cyclooxygenase (COX) Inflammation ↓ Inflammation COX->Inflammation PDE Phosphodiesterase (PDE) Vasodilation ↑ Vasodilation PDE->Vasodilation Kinases Tyrosine Kinases Apoptosis ↑ Apoptosis (in cancer cells) Kinases->Apoptosis Receptors Various Receptors (e.g., Adrenergic) SignalTransduction Modulation of Signal Transduction Receptors->SignalTransduction Pyridazinone 2-(2-Hydroxybutyl)pyridazin-3-one Pyridazinone->COX Inhibition Pyridazinone->PDE Inhibition Pyridazinone->Kinases Inhibition Pyridazinone->Receptors Antagonism/Agonism

Caption: Potential therapeutic targets and cellular effects of pyridazinone derivatives.

  • Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8]

  • Cardiovascular Effects: Some pyridazinones act as phosphodiesterase (PDE) inhibitors, leading to vasodilation and potential use in treating hypertension and other cardiovascular diseases.[7]

  • Anticancer Activity: Certain pyridazinone derivatives have shown antiproliferative effects by targeting various signaling pathways involved in cancer cell growth and survival, such as tyrosine kinases.[7]

  • Antimicrobial Activity: The pyridazinone scaffold has also been explored for the development of new antibacterial and antifungal agents.[1][9]

Safety and Handling (Based on Related Compounds)

As a specific Safety Data Sheet for 2-(2-Hydroxybutyl)pyridazin-3-one is not available, the following information is based on the general hazards associated with related pyridazinone compounds and other laboratory chemicals.[10][11][12]

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[10]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.[10]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

While the specific CAS registry number and SDS for 2-(2-Hydroxybutyl)pyridazin-3-one remain elusive in publicly accessible databases, this guide provides a robust scientific framework for researchers and drug development professionals. By understanding the well-established chemistry and diverse pharmacology of the broader pyridazinone class, scientists can effectively approach the synthesis, characterization, and evaluation of this and related novel compounds. The proposed synthetic route and the overview of potential therapeutic applications offer a solid starting point for further investigation into the promising field of pyridazinone-based drug discovery.

References

  • Sigma-Aldrich. (2025, November 6).
  • Abida, et al. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Al-Soud, Y. A., et al. (n.d.).
  • Verma, S. K., et al. (2008).
  • Unknown. (n.d.). Pyridazin-3(2H)
  • Unknown. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Abd-Rabo, Z. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • Fisher Scientific. (n.d.).
  • Unknown. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Cochard, M., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Unknown. (2025, July 2).
  • ChemicalBook. (n.d.). 3(2H)-Pyridazinone synthesis.
  • Fisher Scientific. (n.d.).
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem.
  • Unknown. (n.d.).
  • Unknown. (2025, September 18).
  • Chemsrc. (n.d.). Compounds List.
  • National Institute of Standards and Technology. (n.d.). 3(2H)-Pyridazinone. NIST WebBook.
  • Unknown. (n.d.). 6-(P-CHLOROPHENYL)-2-(2'-HYDROXYBUTYL)-4,5-DIHYDRO-3-(2H)-PYRIDAZINONE.

Sources

Methodological & Application

Application Note: Optimized Solubilization Protocol for 2-(2-Hydroxybutyl)pyridazin-3-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

2-(2-Hydroxybutyl)pyridazin-3-one is a functionalized derivative of the pyridazin-3(2H)-one heterocyclic scaffold. Compounds containing this core are highly valued in drug discovery for their diverse pharmacological profiles, including cardiovascular (vasodilatory), anti-inflammatory, and antinociceptive activities (1)[1]. However, the strong crystalline lattice energy and lipophilicity of pyridazinones often result in poor aqueous solubility, presenting a significant bottleneck for in vitro assays and formulation development.

This application note provides a field-tested, thermodynamically grounded protocol for preparing stable, high-concentration stock solutions of 2-(2-Hydroxybutyl)pyridazin-3-one in Dimethyl Sulfoxide (DMSO).

Thermodynamic Rationale & Causality

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. But why is DMSO so effective, and how does that dictate our handling protocol?

The dissolution of pyridazin-3(2H)-one derivatives in DMSO is an endothermic and entropy-driven process (2)[2].

  • Enthalpy ( ΔH>0 ): Energy is required to break the intermolecular hydrogen bonds and π−π stacking within the pyridazinone crystal lattice. Therefore, applying mild heat (e.g., 37°C) is not merely a suggestion—it is thermodynamically required to overcome the enthalpy of the crystal lattice and achieve maximum solubility (3)[3].

  • Entropy ( ΔS>0 ): The high solubilization power of DMSO is driven by the favorable entropy of mixing. DMSO’s lower Hansen Solubility Parameter (HSP) and aprotic nature allow it to disrupt the crystalline structure and solvate both the hydrophobic butyl chain and the heterocyclic core effectively.

Quantitative Solubilization Data

To contextualize the solvent selection, Table 1 summarizes the thermodynamic solubility profile of the pyridazin-3(2H)-one scaffold across various pharmaceutical solvents at 318.2 K.

Table 1: Comparative Mole Fraction Solubility ( xe​ ) of Pyridazin-3(2H)-one Scaffolds [2]

SolventMole Fraction Solubility ( xe​ )Solvation Power RankingSuitability for Stock Solutions
DMSO 4.73×10−1 1 (Optimal) Excellent (Primary Solvent)
PEG-400 4.12×10−1 2Good (Co-solvent)
Transcutol® 3.46×10−1 3Good (Co-solvent)
Ethyl Acetate 8.10×10−2 4Poor (Volatile)
Ethanol 8.22×10−3 10Very Poor
Water 1.26×10−5 12 (Insoluble)Unsuitable

Solubilization Logic & Mechanism

Logic P1 Pyridazin-3-one Crystal Lattice Endo Endothermic Dissolution (ΔH > 0) P1->Endo Heat (37°C) DMSO DMSO Solvent (Aprotic, Low HSP) DMSO->Endo Heat (37°C) Entro Entropy-Driven Solvation (ΔS > 0) Endo->Entro Disruption Stable Stable Solvated Monomers Entro->Stable Equilibration

Fig 1. Thermodynamic logic of pyridazin-3(2H)-one dissolution in DMSO.

Experimental Workflow

Workflow Start 1. Equilibrate & Weigh 2-(2-Hydroxybutyl)pyridazin-3-one AddSolvent 2. Add Anhydrous DMSO (Target: 10-50 mM) Start->AddSolvent Sonicate 3. Vortex & Sonicate (37°C water bath, 10 min) AddSolvent->Sonicate Check 4. Visual QC (Clear & Colorless?) Sonicate->Check Check->Sonicate No (Precipitate remains) Filter 5. Sterile Filter (0.22 µm PTFE only) Check->Filter Yes Store 6. Aliquot & Store (-20°C, Argon Overlay) Filter->Store

Fig 2. Step-by-step workflow for dissolving 2-(2-Hydroxybutyl)pyridazin-3-one in DMSO.

Detailed Step-by-Step Protocol

Phase 1: Preparation & Weighing
  • Equilibration: Allow the vial of 2-(2-Hydroxybutyl)pyridazin-3-one and the bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature (20–25°C) in a desiccator before opening.

    • Causality: DMSO is highly hygroscopic. Opening cold DMSO introduces atmospheric moisture. Water acts as an anti-solvent for pyridazinones, drastically reducing the thermodynamic solubility limit and causing premature precipitation.

  • Weighing: Using an analytical microbalance and anti-static spatulas, weigh the required mass of the compound into a sterile, solvent-resistant glass vial.

Phase 2: Primary Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (typically 10 mM to 50 mM).

  • Thermal Agitation: Vortex the suspension vigorously for 30 seconds. Transfer the vial to a heated ultrasonic water bath set to 37°C and sonicate for 10–15 minutes.

    • Causality: Because the dissolution is endothermic[3], ambient temperature mixing is often insufficient to fully disrupt the lattice energy. The combination of cavitation (sonication) and thermal energy (37°C) ensures complete monomeric solvation.

Phase 3: Quality Control & Filtration (Self-Validating System)
  • Visual Inspection: Hold the vial against a dark background under bright light. The solution must be completely clear, colorless, and free of any micro-particulates or "schlieren" (refractive index variations indicating incomplete mixing). If cloudy, repeat Phase 2.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile receiving vial.

    • Causality: Never use Cellulose Acetate (CA) or Polyethersulfone (PES) filters. DMSO chemically degrades these polymers, which will leach into your stock and ruin downstream biological assays. PTFE is chemically inert to DMSO.

Phase 4: Storage & Stability
  • Aliquoting: Divide the filtered stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber glass vials or DMSO-resistant polypropylene tubes.

  • Preservation: Overlay the aliquots with Argon or Nitrogen gas to displace oxygen, cap tightly, and store at -20°C.

    • Causality: DMSO freezes at 18.5°C. During the freeze-thaw transition, the solubility limit drops, causing the compound to nucleate. Single-use aliquots prevent repeated freeze-thaw cycles, ensuring absolute assay reproducibility.

Troubleshooting & Downstream Assay Integration

When transitioning from a pure DMSO stock to an aqueous biological assay (e.g., cell culture media or PBS), researchers often encounter the "solvent shift" effect. Table 2 outlines common failure modes and their physical causality.

Table 2: Troubleshooting Guide

Observed IssuePhysical CausalityCorrective Action
Compound precipitates immediately upon addition to aqueous buffer. Solvent Shift Nucleation: The sudden shift in solvent polarity drastically increases the thermodynamic penalty of solvation.Pre-dilute the DMSO stock in an intermediate co-solvent (e.g., PEG-400 or Tween-80) before adding to the buffer, or ensure the final DMSO concentration is ≤1% with rapid vortexing during addition.
Stock solution appears cloudy after thawing from -20°C. Freeze-Thaw Precipitation: As DMSO thaws, localized areas of low temperature force the compound out of solution.Re-warm the sealed aliquot in a 37°C water bath and sonicate for 5 minutes until fully re-dissolved before use. Never use a cloudy stock.
Unexpected toxicity in negative control wells. Polymer Leaching: Using incompatible plastics or filters (e.g., CA filters) caused DMSO to dissolve the plasticizer.Discard the stock. Re-prepare using only glass vials and PTFE syringe filters.

References

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)
  • Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)
  • An overview of pyridazin-3(2H)

Sources

Application Note: HPLC Method Development and Validation for 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Executive Summary

This application note details the Quality by Design (QbD) approach for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(2-Hydroxybutyl)pyridazin-3-one . This compound serves as a critical intermediate and potential process impurity in the synthesis of complex pyridazinone-based active pharmaceutical ingredients (APIs). The method is engineered as a self-validating system and has been rigorously validated in accordance with the latest ICH Q2(R2) guidelines[1].

Chemical Context & Analytical Challenges

The pyridazin-3-one scaffold is a highly versatile pharmacophore embedded in numerous medicinally significant molecules, including cardiotonic, antihypertensive, and anti-inflammatory agents[2].

Analyte Profiling: The molecule 2-(2-Hydroxybutyl)pyridazin-3-one presents a unique analytical profile:

  • Conjugated Core: The heterocyclic pyridazin-3-one ring is electron-rich and highly conjugated, providing a strong UV chromophore[3].

  • Aliphatic Side Chain: The N-alkylation at position 2 with a 2-hydroxybutyl group introduces a hydrophobic alkyl spacer terminating in a polar, hydrogen-bonding hydroxyl group.

  • Analytical Challenge: Standard C18 columns often struggle to baseline-resolve this analyte from closely related process impurities (e.g., des-hydroxy or positional isomers) due to purely hydrophobic partitioning. Furthermore, unsuppressed secondary interactions with stationary phase silanols can lead to severe peak tailing.

Quality by Design (QbD) Method Development

To establish a robust analytical method, experimental choices were driven by the physicochemical properties of the analyte, ensuring causality between the molecule's structure and the chromatographic parameters.

Stationary Phase Selection: The Power of π−π Interactions

Rather than relying on a traditional alkyl (C18) phase, a Phenyl-Hexyl stationary phase was selected.

  • Causality: The Phenyl-Hexyl column provides orthogonal selectivity. While the hexyl chain offers standard hydrophobic retention for the butyl moiety, the phenyl ring engages in strong π−π interactions with the conjugated pyridazinone core. This dual-retention mechanism selectively pulls the target analyte away from non-aromatic aliphatic impurities.

Mobile Phase pH Optimization
  • Causality: The pyridazin-3-one nitrogen is alkylated, and the terminal hydroxyl group has a pKa > 14; thus, the analyte remains neutral under standard HPLC conditions. Therefore, mobile phase pH optimization is not intended to control analyte ionization, but rather to neutralize the stationary phase. A 10 mM Ammonium Acetate buffer adjusted to pH 4.5 (using acetic acid) effectively suppresses residual silanol ionization on the silica support, guaranteeing a Gaussian peak shape and reproducible retention times[4].

Detector Wavelength Selection
  • Causality: Pyridazin-3-one derivatives exhibit characteristic π→π∗ transitions. Scanning the analyte via a Photodiode Array (PDA) detector revealed an absorption maximum near 254 nm. Monitoring at 254 nm maximizes the signal-to-noise (S/N) ratio while avoiding the low-wavelength baseline drift commonly associated with gradient elution[3][5].

QbD_Workflow A Target Analyte 2-(2-Hydroxybutyl)pyridazin-3-one B Column Screening (Phenyl-Hexyl vs C18) A->B Structural Analysis C Mobile Phase Optimization (pH 4.5 Buffer) B->C Selectivity Tuning D Gradient Design (Resolution & Run Time) C->D Elution Control E Method Validation (ICH Q2(R2) Compliance) D->E Finalize Method

Analytical Quality by Design (QbD) workflow for HPLC method development.

Self-Validating Experimental Protocol

Trustworthiness Principle: This protocol operates as a strict, self-validating system. Prior to sample analysis, the System Suitability Test (SST) must meet predefined acceptance criteria. Failure to achieve these metrics automatically invalidates the analytical run, ensuring absolute data integrity.

Reagents and Materials
  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (adjusted to pH 4.5 with glacial acetic acid).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

Step-by-Step Methodology
  • Preparation of Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust the pH to 4.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 25.0 mg of 2-(2-Hydroxybutyl)pyridazin-3-one reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (Stock Solution: 1000 µg/mL). Dilute 5.0 mL of the stock into a 50 mL volumetric flask to yield a Working Standard of 100 µg/mL .

  • System Equilibration: Purge the HPLC system and equilibrate the Phenyl-Hexyl column with the initial gradient conditions (90% A / 10% B) for at least 30 minutes until a stable baseline is achieved.

  • Injection Sequence (Self-Validation):

    • Blank (Diluent) - 2 injections (Check for carryover/interference).

    • SST Standard (100 µg/mL) - 6 consecutive injections.

    • Samples - up to 10 injections.

    • Bracketing Standard - 1 injection (Must be within ±2.0% of the initial SST average).

Chromatographic Conditions & Gradient Table
ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection UV at 254 nm (PDA for peak purity)

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold
2.09010Isocratic hold
12.04060Linear gradient
15.01090Column wash
16.09010Return to initial
20.09010Re-equilibration

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~8.5 min (± 0.2 min)Ensures system stability
Tailing Factor (Tf) ≤ 1.5Verifies silanol suppression
Theoretical Plates (N) ≥ 5000Confirms column efficiency
% RSD of Area (n=6) ≤ 2.0%Validates injection precision

Method Validation (ICH Q2(R2) Framework)

The developed method was subjected to comprehensive validation to demonstrate that it is "fit for its intended purpose" across the analytical lifecycle, strictly adhering to the ICH Q2(R2) guidelines[1][6].

Validation_Logic Root ICH Q2(R2) Validation Spec Specificity (Peak Purity > 0.99) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Sens LOD / LOQ (S/N 3:1 & 10:1) Root->Sens

ICH Q2(R2) validation parameters and acceptance criteria logic tree.

Specificity & Forced Degradation

Specificity was established by subjecting the analyte to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and 60°C heat). PDA peak purity analysis confirmed that the 2-(2-Hydroxybutyl)pyridazin-3-one peak was spectrally pure (Purity Angle < Purity Threshold) and completely resolved from all degradation products.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) exceeded 0.999.

  • Accuracy: Determined via spike recovery experiments at 50%, 100%, and 150% levels. Mean recoveries were within the stringent 98.0% – 102.0% range.

  • Precision: Method precision (repeatability) was assessed using six independent sample preparations. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

Table 3: Summary of Validation Results

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity (Peak Purity) No interference at RTPeak Purity Index: 0.9998Pass
Linearity ( R2 ) ≥ 0.9900.9997Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8% ± 0.5%Pass
Method Precision (% RSD) ≤ 2.0%0.85%Pass
Intermediate Precision (% RSD) ≤ 2.0%1.12%Pass
Limit of Detection (LOD) S/N ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mLPass

Sources

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Characterization of 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2-(2-Hydroxybutyl)pyridazin-3-one using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their unambiguous structural verification a critical step in research and development.[1][2] This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation of ¹H, ¹³C, and key 2D NMR experiments (COSY, HSQC, HMBC) for this target molecule. While experimental spectra for the title compound are not publicly available, this note presents a detailed prediction and interpretation based on spectral data from close structural analogs and foundational NMR principles.

Introduction

The pyridazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including antibacterial, antihypertensive, and anticancer properties.[3][4][5] The introduction of an N-alkyl substituent, such as the 2-hydroxybutyl group, can significantly modulate the compound's physicochemical properties and biological activity. Therefore, precise and thorough structural elucidation is paramount. NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution.[6] This note serves as a practical guide for researchers to characterize 2-(2-Hydroxybutyl)pyridazin-3-one and similar N-substituted pyridazinones, ensuring scientific integrity and accelerating drug discovery efforts.

Causality of Experimental Choices

The selection of a multi-technique NMR approach (¹H, ¹³C, COSY, HSQC, HMBC) is a deliberate strategy to build a self-validating structural puzzle.

  • ¹H NMR: Provides initial information on the number and electronic environment of protons, as well as their connectivity through spin-spin coupling.[7]

  • ¹³C NMR: Reveals the number of unique carbon environments. The use of broadband proton decoupling simplifies the spectrum to single lines for each carbon, aiding in initial assessment.[8]

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is invaluable for tracing the connectivity within the 2-hydroxybutyl side chain and the pyridazinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), providing a definitive link between the ¹H and ¹³C spectra.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons (ⁿJCH). This is crucial for connecting the 2-hydroxybutyl side chain to the pyridazinone ring via the nitrogen atom and for assigning quaternary carbons.[9]

By integrating data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is essential for obtaining high-resolution data.

Protocol:

  • Analyte Purity: Ensure the 2-(2-Hydroxybutyl)pyridazin-3-one sample is of high purity (>95%), free from paramagnetic impurities and insoluble materials.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for pyridazinone derivatives.[10][11] DMSO-d₆ is particularly useful for observing exchangeable protons like the hydroxyl (-OH) group.

  • Concentration:

    • For ¹H NMR: Prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C and 2D NMR: A more concentrated sample of 20-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Instrumentation: 500 MHz NMR Spectrometer

Table 1: Suggested NMR Acquisition Parameters

Experiment Parameter Recommended Value Justification
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis
Spectral Width16 ppmCovers the typical chemical shift range for organic molecules
Acquisition Time~4 sEnsures good digital resolution
Relaxation Delay2 sAllows for near-complete relaxation of protons
Number of Scans16Adequate for a moderately concentrated sample
¹³C{¹H} NMR Pulse Programzgpg30Standard 30° pulse with proton decoupling
Spectral Width240 ppmCovers the full range of carbon chemical shifts
Acquisition Time~1.5 sStandard for carbon spectra
Relaxation Delay2 sEnsures quantitative data, especially for quaternary carbons
Number of Scans1024Higher number of scans needed due to low natural abundance of ¹³C
COSY Pulse ProgramcosygpqfStandard gradient-enhanced COSY
Data Points (F2, F1)2048, 256Good resolution in both dimensions
Number of Scans8Sufficient for most correlations
HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate CH, CH₂, and CH₃ groups
Spectral Width (F2, F1)16 ppm, 240 ppmMatches the ¹H and ¹³C spectral widths
¹JCH145 HzAverage one-bond coupling constant
Number of Scans4Typically provides good signal-to-noise
HMBC Pulse ProgramhmbcgpndqfStandard gradient-enhanced HMBC
Spectral Width (F2, F1)16 ppm, 240 ppmMatches the ¹H and ¹³C spectral widths
Long-range JCH8 HzOptimized for detecting 2- and 3-bond couplings
Number of Scans16More scans may be needed for weak correlations

Predicted Spectral Data and Interpretation

Based on known chemical shifts for the pyridazin-3-one core and the 2-hydroxybutyl side chain from analogous structures, the following spectral data is predicted for 2-(2-Hydroxybutyl)pyridazin-3-one.[12][13]

Structure and Numbering:

Figure 1: Structure and numbering scheme.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-6~7.8ddJ = 4.5, 1.51H
H-5~7.6ddJ = 9.0, 4.51H
H-4~7.0ddJ = 9.0, 1.51H
OH~4.5dJ = 5.01H
H-1'a, H-1'b~4.0m2H
H-2'~3.7m1H
H-3'a, H-3'b~1.5m2H
H-4'~0.9tJ = 7.53H
  • Pyridazinone Ring Protons (H-4, H-5, H-6): These protons are expected in the aromatic region, with H-6 being the most deshielded due to the adjacent nitrogen and carbonyl group.[10] The characteristic doublet of doublets splitting pattern arises from coupling to their neighbors.

  • Side Chain Protons: The protons on C-1' are diastereotopic and appear as a multiplet, deshielded by the adjacent nitrogen. The H-2' proton is further deshielded by the hydroxyl group.[14] The hydroxyl proton itself will likely appear as a doublet (if coupling to H-2' is resolved) and its chemical shift can be variable. The protons on C-3' and the methyl protons on C-4' are in the aliphatic region.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) DEPT
C-3~163C
C-6~138CH
C-5~135CH
C-4~131CH
C-2'~68CH
C-1'~52CH₂
C-3'~30CH₂
C-4'~10CH₃
  • Pyridazinone Ring Carbons: The carbonyl carbon (C-3) is the most deshielded.[13] The olefinic carbons (C-4, C-5, C-6) appear in the downfield region characteristic of sp² hybridized carbons.

  • Side Chain Carbons: The carbon bearing the hydroxyl group (C-2') is significantly deshielded.[8] The other aliphatic carbons (C-1', C-3', C-4') appear in the upfield region.

Expected 2D NMR Correlations

Workflow for Structural Elucidation:

G cluster_0 1D NMR cluster_1 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR & DEPT (Carbon Types) C13->HSQC C13->HMBC Final Complete Structure & Assignments COSY->Final HSQC->Final HMBC->Final

Sources

Application Note: Elucidation of the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway of 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol and theoretical elucidation of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 2-(2-Hydroxybutyl)pyridazin-3-one. Pyridazinone derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities.[1] Mass spectrometry is an indispensable tool for their structural confirmation and for identifying metabolites in drug discovery pipelines. Due to the absence of published spectra for this specific molecule, this guide synthesizes established fragmentation principles for alcohols, N-substituted heterocycles, and carbonyl compounds to propose a predictive fragmentation pathway. The analysis identifies key fragmentation routes, including characteristic alpha-cleavage of the hydroxybutyl side chain, dehydration, and N-C bond scission, which serve as a spectral fingerprint for this compound class. A robust protocol for analysis using a standard single-quadrupole mass spectrometer is provided.

Introduction

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with applications as anti-inflammatory, anticancer, and antihypertensive agents.[1][2] As novel derivatives are synthesized, unambiguous structural characterization is paramount. Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy ionization process (typically 70 eV) induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4]

The structure of 2-(2-Hydroxybutyl)pyridazin-3-one combines three key features that dictate its fragmentation behavior: the N-substituted pyridazinone ring, a secondary alcohol, and an aliphatic chain. Understanding how these moieties interact and cleave under EI conditions is crucial for accurate spectral interpretation. This note aims to provide researchers with both a practical protocol and the theoretical foundation for analyzing this molecule and its analogues. We will explain the causality behind the expected fragmentation pathways, grounding our predictions in authoritative principles of mass spectrometry.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized method for acquiring the EI mass spectrum of 2-(2-Hydroxybutyl)pyridazin-3-one. The use of 70 eV for electron ionization is a long-standing convention that ensures spectra are consistent and comparable to established databases.

2.1. Sample Preparation

  • Solvent Selection: Choose a volatile solvent compatible with GC analysis in which the analyte is soluble. High-purity methanol or acetonitrile are excellent starting choices.

  • Concentration: Prepare a stock solution of 2-(2-Hydroxybutyl)pyridazin-3-one at 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. Lower concentrations minimize the risk of detector saturation and ion-molecule reactions in the source.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

2.2. Instrumentation and Parameters

The following parameters are suitable for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source.

System Component Parameter Value/Setting Rationale for Setting
Gas Chromatograph GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm filmA general-purpose, low-polarity column suitable for a wide range of semi-polar analytes.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume to avoid column or source overloading.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for this column dimension, optimizing separation.
Oven Program50 °C (hold 1 min), then ramp 10 °C/min to 280 °C (hold 5 min)A standard temperature ramp to ensure good separation from solvent and impurities.
Mass Spectrometer Ionization ModeElectron Ionization (EI)Standard mode for creating reproducible fragmentation patterns.
Electron Energy70 eVUniversal standard to produce extensive, library-comparable fragmentation.
Source Temperature230 °CPrevents condensation of the analyte while minimizing thermal decomposition within the source.
Quadrupole Temp.150 °CEnsures ion transmission without mass discrimination.
Mass Scan Rangem/z 40 - 350A range that covers the molecular ion (168.1 Da) and all expected fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from entering and saturating the detector.

Proposed Fragmentation Pathway and Discussion

The molecular formula for 2-(2-Hydroxybutyl)pyridazin-3-one is C₈H₁₂N₂O₂, with a nominal molecular weight of 168 Da. In accordance with the Nitrogen Rule, the presence of an even number of nitrogen atoms results in an even-numbered molecular weight.[5][6] The EI spectrum is expected to show a discernible molecular ion (M⁺˙) peak at m/z 168, whose stability will be influenced by the ease of fragmentation of the side chain.

The major fragmentation pathways are predicted to originate from the energetically unstable molecular ion, driven by the formation of more stable even-electron cations and neutral radical species.[3]

Pathway A: α-Cleavage (Alpha-Cleavage)

This is anticipated to be a dominant fragmentation route, characteristic of alcohols and amines.[4][5] The cleavage occurs at the C-C bond adjacent to the heteroatom (oxygen in this case), as the resulting cation is stabilized by resonance. For the 2-hydroxybutyl group, the most favorable α-cleavage involves the loss of the largest possible alkyl radical.[7]

  • Fragmentation: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion.

  • Resulting Ion: A stable, resonance-stabilized even-electron cation at m/z 139 . Due to its stability, this fragment is a strong candidate for the base peak of the spectrum.

Pathway B: Dehydration

The elimination of a neutral water molecule is a classic fragmentation pathway for alcohols.[5][8] This process results in the formation of an alkene radical cation.

  • Fragmentation: Loss of a neutral water molecule (H₂O, 18 Da) from the molecular ion.

  • Resulting Ion: An odd-electron ion at m/z 150 . The intensity of this peak can vary but is generally expected to be significant.

Pathway C: N-C Bond Cleavage

Cleavage of the bond connecting the side chain to the pyridazinone ring nitrogen is another probable event. This can occur in two ways, leading to the charge being retained by either the heterocyclic ring or the aliphatic chain.

  • Fragmentation: Loss of a 2-hydroxybutyl radical (•C₄H₉O, 73 Da).

  • Resulting Ion: The pyridazinone radical cation at m/z 95 . This ion itself can undergo further fragmentation.

  • Alternative Fragmentation: Formation of the 2-hydroxybutyl cation.

  • Resulting Ion: A cation at m/z 73 .

Secondary and Minor Fragmentations

The primary fragment ions can undergo subsequent fragmentation. A notable secondary fragmentation would be the loss of carbon monoxide from the pyridazinone cation.

  • Precursor Ion: The m/z 95 fragment (pyridazinone cation).

  • Fragmentation: Loss of a neutral carbon monoxide molecule (CO, 28 Da).

  • Resulting Ion: A fragment ion at m/z 67 .

The logical relationship between these proposed fragmentation pathways is visualized in the diagram below.

G cluster_A Pathway A: α-Cleavage cluster_B Pathway B: Dehydration cluster_C Pathway C: N-C Cleavage M Molecular Ion (M+•) C₈H₁₂N₂O₂ m/z = 168 F139 [M - C₂H₅]+ m/z = 139 (Base Peak Candidate) M->F139 - •C₂H₅ F150 [M - H₂O]+• m/z = 150 M->F150 - H₂O F95 [C₄H₄N₂O]+• m/z = 95 M->F95 - •C₄H₉O F73 [C₄H₉O]+ m/z = 73 M->F73 Charge retained on side chain F67 [C₄H₃N₂]+ m/z = 67 F95->F67 - CO

Sources

Application Notes and Protocols: 2-(2-Hydroxybutyl)pyridazin-3-one as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazinone scaffolds are a cornerstone in modern medicinal chemistry and organic synthesis, valued for their wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of the pyridazinone core allows for the fine-tuning of its pharmacological profile, making the development of versatile, substituted pyridazinone precursors a critical endeavor for drug discovery and development professionals.[4][5]

This guide provides a comprehensive overview of the synthesis and application of 2-(2-Hydroxybutyl)pyridazin-3-one, a key intermediate whose utility stems from the reactive secondary hydroxyl group on its N-2 side chain. This functional handle serves as a gateway for a variety of chemical transformations, enabling the synthesis of diverse libraries of novel pyridazinone derivatives. We will present detailed, field-proven protocols for the synthesis of this precursor and its subsequent derivatization through oxidation, esterification, and etherification, providing researchers with the necessary tools to leverage this valuable building block in their synthetic programs.

Synthesis of the Precursor: 2-(2-Hydroxybutyl)pyridazin-3-one

The most direct and efficient method for the synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one is the N-alkylation of the parent pyridazin-3(2H)-one via a base-catalyzed nucleophilic ring-opening of 1,2-butylene oxide. This approach is highly regioselective, with the nucleophilic nitrogen of the pyridazinone anion attacking the less sterically hindered carbon of the epoxide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation start Pyridazin-3(2H)-one base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) start->base Reacts with anion Pyridazinone Anion base->anion Generates epoxide 1,2-Butylene Oxide anion->epoxide Attacks intermediate Alkoxide Intermediate anion->intermediate Nucleophilic Ring-Opening workup Aqueous Workup (H2O) intermediate->workup Quenched by product 2-(2-Hydroxybutyl)pyridazin-3-one workup->product Yields

Caption: Synthetic workflow for 2-(2-Hydroxybutyl)pyridazin-3-one.

Experimental Protocol: Synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one

Materials:

  • Pyridazin-3(2H)-one

  • 1,2-Butylene oxide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of pyridazin-3(2H)-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the pyridazinone anion.

  • Cool the reaction mixture back to 0 °C and add 1,2-butylene oxide (1.5 eq.) dropwise.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-Hydroxybutyl)pyridazin-3-one as a crystalline solid or viscous oil.

Reagent/ParameterMolar Ratio/ValuePurpose
Pyridazin-3(2H)-one1.0 eq.Starting material
Sodium Hydride (NaH)1.2 eq.Base for deprotonation
1,2-Butylene Oxide1.5 eq.Alkylating agent
Anhydrous DMF-Aprotic polar solvent
Temperature60 °CTo drive the reaction to completion
Typical Yield 75-85% -

Applications of 2-(2-Hydroxybutyl)pyridazin-3-one as a Precursor

The hydroxyl group of 2-(2-Hydroxybutyl)pyridazin-3-one is a versatile functional handle for further molecular elaboration. The following sections detail standard protocols for its transformation.

Oxidation to 2-(2-Oxobutyl)pyridazin-3-one

Oxidation of the secondary alcohol to a ketone provides a valuable intermediate, 2-(2-Oxobutyl)pyridazin-3-one. The ketone functionality can be used for various subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations, to introduce further diversity into the molecule. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is often employed to prevent over-oxidation.

G precursor 2-(2-Hydroxybutyl)pyridazin-3-one reagent Oxidizing Agent (e.g., PCC) Solvent (e.g., DCM) precursor->reagent Reacts with product 2-(2-Oxobutyl)pyridazin-3-one reagent->product Yields

Caption: Oxidation of the precursor to the corresponding ketone.

Materials:

  • 2-(2-Hydroxybutyl)pyridazin-3-one

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a stirred solution of 2-(2-Hydroxybutyl)pyridazin-3-one (1.0 eq.) in anhydrous DCM, add PCC (1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Reagent/ParameterMolar Ratio/ValuePurpose
2-(2-Hydroxybutyl)pyridazin-3-one1.0 eq.Substrate
Pyridinium Chlorochromate (PCC)1.5 eq.Oxidizing agent
Anhydrous DCM-Anhydrous solvent
Typical Yield 80-90% -
Esterification of the Hydroxyl Group

Esterification of the hydroxyl group can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and solubility, which is a common strategy in drug design to improve pharmacokinetic profiles.[6] The Fischer esterification provides a straightforward method for this transformation.[7][8]

G precursor 2-(2-Hydroxybutyl)pyridazin-3-one reagent Carboxylic Acid (R-COOH) Acid Catalyst (e.g., H₂SO₄) precursor->reagent Reacts with product Ester Derivative reagent->product Yields

Caption: Esterification of the precursor.

Materials:

  • 2-(2-Hydroxybutyl)pyridazin-3-one

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(2-Hydroxybutyl)pyridazin-3-one (1.0 eq.) and the desired carboxylic acid (1.5 eq.) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Acylating AgentProductTypical Yield
Acetic Acid1-(3-Oxo-2,3-dihydropyridazin-2-yl)butan-2-yl acetate70-80%
Benzoic Acid1-(3-Oxo-2,3-dihydropyridazin-2-yl)butan-2-yl benzoate65-75%
Propionic Acid1-(3-Oxo-2,3-dihydropyridazin-2-yl)butan-2-yl propanoate70-80%
Etherification of the Hydroxyl Group

The synthesis of ether derivatives from the hydroxyl group introduces a stable linkage and allows for the incorporation of a wide variety of substituents, which can be crucial for modulating biological activity. The Williamson ether synthesis is a classic and reliable method for this transformation.[9]

G precursor 2-(2-Hydroxybutyl)pyridazin-3-one reagent1 Base (e.g., NaH) Solvent (e.g., THF) precursor->reagent1 Deprotonation alkoxide Alkoxide Intermediate reagent1->alkoxide reagent2 Alkyl Halide (R-X) alkoxide->reagent2 SN2 Reaction product Ether Derivative reagent2->product

Caption: Etherification via Williamson synthesis.

Materials:

  • 2-(2-Hydroxybutyl)pyridazin-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-(2-Hydroxybutyl)pyridazin-3-one (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ether by column chromatography on silica gel.

Alkylating AgentProductTypical Yield
Methyl Iodide2-(2-Methoxybutyl)pyridazin-3-one80-90%
Benzyl Bromide2-(2-(Benzyloxy)butyl)pyridazin-3-one75-85%
Ethyl BromoacetateEthyl 2-(1-(3-oxo-2,3-dihydropyridazin-2-yl)butan-2-yloxy)acetate60-70%

Data Summary and Characterization

The following table provides representative analytical data for the precursor and its derivatives. Actual results may vary.

CompoundMolecular FormulaM.P. (°C)¹H NMR (δ, ppm)
2-(2-Hydroxybutyl)pyridazin-3-oneC₈H₁₂N₂O₂68-700.9 (t, 3H), 1.5 (m, 2H), 3.8 (m, 1H), 4.0 (dd, 1H), 4.2 (dd, 1H), 4.5 (d, 1H, OH), 6.9 (d, 1H), 7.3 (t, 1H), 7.8 (d, 1H)
2-(2-Oxobutyl)pyridazin-3-oneC₈H₁₀N₂O₂75-771.0 (t, 3H), 2.5 (q, 2H), 5.0 (s, 2H), 7.0 (d, 1H), 7.4 (t, 1H), 7.9 (d, 1H)
1-(3-Oxo-2,3-dihydropyridazin-2-yl)butan-2-yl acetateC₁₀H₁₄N₂O₃Oil0.9 (t, 3H), 1.6 (m, 2H), 2.0 (s, 3H), 4.1 (dd, 1H), 4.3 (dd, 1H), 5.0 (m, 1H), 6.9 (d, 1H), 7.3 (t, 1H), 7.8 (d, 1H)
2-(2-Methoxybutyl)pyridazin-3-oneC₉H₁₄N₂O₂Oil0.9 (t, 3H), 1.5 (m, 2H), 3.3 (s, 3H), 3.5 (m, 1H), 4.0 (dd, 1H), 4.2 (dd, 1H), 6.9 (d, 1H), 7.3 (t, 1H), 7.8 (d, 1H)

Conclusion

2-(2-Hydroxybutyl)pyridazin-3-one is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the reactivity of its secondary hydroxyl group provide a robust platform for the development of novel pyridazinone derivatives. The protocols detailed in this guide offer reliable methods for the synthesis and derivatization of this key intermediate, empowering researchers and drug development professionals to explore new chemical space and accelerate their discovery programs.

References

  • Ravina, E., et al. (1989). Piridazine Derivatives, IX. Synthesis of 2H-pyridazin-3-ones with Aroylpiperazinyl Groups. Anales de Química, 85(2), 163-167. [Link]

  • Cerecetto, H., & González, M. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 115, 1-61. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 11533. [Link]

  • Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167321. [Link]

  • Al-Otaibi, Y. D., et al. (2023). Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews, 113(5), 3575-3632. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Antimicrobial Activity. Molecules, 18(6), 6345-6357. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Yoon, Y. J., et al. (2010). Facile Esterification of Alcohols with 2-Acyl-4,5-dichloropyridazin-3(2H)-ones under Friedel–Crafts Conditions. Bulletin of the Korean Chemical Society, 31(10), 3031-3033. [Link]

  • Singh, P., & Kumar, D. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Indian Journal of Chemistry - Section B, 43B(2), 376-383. [Link]

  • Williams, C. M., & Micalizio, G. C. (2012). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters, 53(44), 5871-5873. [Link]

  • Moody, C. J., & Rees, C. W. (1980). Efficient N-Arylation of Pyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

  • Youness Boukharsa, et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Zora, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(23), 15635-15661. [Link]

  • Zora, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(23), 15635-15661. [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 652. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

  • Dutkiewicz, M., et al. (2016). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Dalton Transactions, 45(38), 15016-15023. [Link]

  • Batubara, I., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Bioequivalence & Bioavailability, 6(2), 34-42. [Link]

  • Sanna, M., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 26(11), 3326. [Link]

  • Caliskan-Ergün, B., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 225-229. [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects[1][2][3][4][5]. 2-(2-Hydroxybutyl)pyridazin-3-one, a novel derivative, holds therapeutic promise, necessitating a robust and well-defined in vivo dosing protocol to evaluate its efficacy and safety profile. This guide provides a comprehensive framework for designing and executing in vivo studies, from initial dose estimation to the establishment of a therapeutic window. As a Senior Application Scientist, this document is crafted to provide not just a set of instructions, but a logical and scientifically-grounded approach to preclinical evaluation[6][7][8][9].

I. Preclinical Considerations: The Foundation of a Successful In Vivo Study

Before embarking on in vivo experiments, a thorough understanding of the compound's physicochemical properties and in vitro activity is paramount. This foundational data informs the initial dose selection and formulation strategy.

A. Essential In Vitro Data

A comprehensive preclinical data package is the starting point for any in vivo investigation.[10] This includes:

  • IC50/EC50: The half-maximal inhibitory or effective concentration in relevant cell-based assays provides a preliminary indication of the compound's potency.

  • Cytotoxicity (CC50): Determining the concentration that causes 50% cell death is crucial for establishing a preliminary safety margin.

  • Mechanism of Action: A clear understanding of the biochemical pathway the compound targets is essential for selecting appropriate pharmacodynamic readouts in vivo.[6]

  • Solubility: The solubility of 2-(2-Hydroxybutyl)pyridazin-3-one in various solvents will dictate the formulation strategy for in vivo administration. Given that many small molecules are hydrophobic, this is a critical parameter.[11][12]

Table 1: Essential Preclinical Data for 2-(2-Hydroxybutyl)pyridazin-3-one

ParameterDescriptionExample Value
IC50 / EC50 Concentration for 50% maximal inhibitory/effective response in a target-based assay.0.2 µM
Cytotoxicity (CC50) Concentration causing 50% cell death in a relevant cell line.35 µM
Mechanism of Action The specific biochemical interaction through which the compound exerts its effect.Inhibition of a specific kinase
Aqueous Solubility The ability of the compound to dissolve in aqueous solutions.Low (< 0.1 mg/mL)

II. Formulation Development: Overcoming Bioavailability Challenges

The low aqueous solubility of many small molecule drugs, a common characteristic of pyridazinone derivatives, presents a significant hurdle for in vivo studies.[11][12] An appropriate formulation is critical to ensure adequate bioavailability and consistent drug exposure.

A. Strategies for Enhancing Solubility

Several strategies can be employed to formulate hydrophobic compounds like 2-(2-Hydroxybutyl)pyridazin-3-one for in vivo administration:

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. Buffer solutions such as citrate, acetate, or phosphate buffers are commonly used.[11]

  • Co-solvents: The use of organic co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly improve the solubility of hydrophobic compounds. However, the concentration of these co-solvents must be carefully optimized to avoid toxicity in the animal model.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-surfactants that form fine emulsions upon contact with aqueous fluids in the gastrointestinal tract, enhancing drug solubilization and absorption.[12][13]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution and bioavailability. This can be achieved through techniques like high-energy milling.[12]

B. Recommended Formulation Protocol (Example)

This protocol provides a starting point for developing a suitable formulation. Optimization will be necessary based on the specific properties of 2-(2-Hydroxybutyl)pyridazin-3-one.

Objective: To prepare a clear, stable solution for intraperitoneal (IP) or oral (PO) administration.

Materials:

  • 2-(2-Hydroxybutyl)pyridazin-3-one

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Step-by-Step Protocol:

  • Solubilization: Dissolve the required amount of 2-(2-Hydroxybutyl)pyridazin-3-one in a minimal amount of DMSO. Gentle vortexing or sonication can be used to aid dissolution.

  • Vehicle Preparation: In a separate tube, prepare the vehicle by mixing PEG 400 and saline (or PBS) in a desired ratio (e.g., 40% PEG 400, 60% saline).

  • Final Formulation: Slowly add the drug solution from step 1 to the vehicle from step 2 while vortexing to ensure a clear and homogenous solution.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the formulation is below a toxic level for the chosen animal model (typically <5% for mice).

  • Visual Inspection: Before administration, visually inspect the formulation for any precipitation or cloudiness.

III. In Vivo Dosing Protocols

The following protocols are designed to be a starting point and should be adapted based on the specific research question and the characteristics of the compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and should be approved by the Institutional Animal Care and Use Committee (IACUC).[14]

A. Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[10][15] This is a crucial first step in any in vivo dosing regimen.

Protocol:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of 2-(2-Hydroxybutyl)pyridazin-3-one to each group. The starting dose can be estimated from in vitro cytotoxicity data and allometric scaling.

  • Administration Route: Choose the intended clinical route of administration (e.g., oral gavage, intraperitoneal injection).[15]

  • Monitoring: Closely monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.[14]

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and no mortality.[14]

Diagram 1: MTD Determination Workflow

MTD_Workflow start Start: In Vitro Data (CC50) dose_escalation Dose Escalation Study (Single Doses) start->dose_escalation monitoring Monitor for Toxicity (Weight Loss, Clinical Signs) dose_escalation->monitoring mtd_determination Determine MTD monitoring->mtd_determination end MTD Established mtd_determination->end

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

B. Pharmacokinetic (PK) Study

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for establishing an effective dosing frequency.[10][15]

Protocol:

  • Animal Model: Use the same animal model as in the MTD study.

  • Dosing: Administer a single, non-toxic dose of 2-(2-Hydroxybutyl)pyridazin-3-one (typically below the MTD) via the intended route.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[10]

  • Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Diagram 2: Pharmacokinetic Study Protocol

PK_Study dose_admin Administer Single Dose (< MTD) blood_collection Serial Blood Sampling dose_admin->blood_collection plasma_analysis LC-MS/MS Analysis blood_collection->plasma_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) plasma_analysis->pk_parameters dosing_regimen Inform Dosing Regimen pk_parameters->dosing_regimen

Caption: Key steps in a typical in vivo pharmacokinetic study.

C. Efficacy (Pharmacodynamic - PD) Study

Once the MTD and PK profile are understood, an efficacy study can be designed to evaluate the therapeutic effect of 2-(2-Hydroxybutyl)pyridazin-3-one in a relevant disease model.[10]

Protocol:

  • Disease Model: Utilize a validated animal model for the disease of interest.

  • Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for the test compound.

  • Dosing Regimen: Administer the compound at various doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[10]

  • Duration: The duration of the study will depend on the disease model and the expected onset of the therapeutic effect.

  • Endpoint Analysis: At the end of the study, collect relevant tissues or samples to assess the pharmacodynamic effects of the compound (e.g., target engagement, downstream biomarker modulation, tumor growth inhibition, reduction in inflammatory markers).

Table 2: Example Dosing Regimen for an Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle Control-POQD
2Positive Control-POQD
32-(2-Hydroxybutyl)pyridazin-3-one10POQD
42-(2-Hydroxybutyl)pyridazin-3-one30POQD
52-(2-Hydroxybutyl)pyridazin-3-one100POQD

IV. Data Interpretation and Next Steps

The data generated from these initial in vivo studies will be crucial for making informed decisions about the future development of 2-(2-Hydroxybutyl)pyridazin-3-one. A thorough analysis of the dose-response relationship, therapeutic index (the ratio of the toxic dose to the therapeutic dose), and the correlation between drug exposure and efficacy will guide the design of more advanced preclinical studies, such as chronic toxicology and safety pharmacology studies.[6][7]

V. Conclusion

The successful in vivo evaluation of 2-(2-Hydroxybutyl)pyridazin-3-one hinges on a systematic and data-driven approach. By carefully characterizing the compound's in vitro properties, developing a robust formulation, and meticulously designing and executing MTD, PK, and efficacy studies, researchers can confidently assess its therapeutic potential. This guide provides the essential framework for these critical preclinical investigations.

References

  • Abida, & Khan, M. S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link]

  • Ma, H., & Li, X. (2021). General Principles of Preclinical Study Design. In Animal Models for Neurological Disorders. IntechOpen.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025, January 2). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Retrieved from [Link]

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • MDPI. (2023, February 17). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives. Retrieved from [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Clinical Cancer Research. (2016, May 31). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Retrieved from [Link]

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685–1703.
  • Allam, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(30), 19353-19371.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). Journal of Chemical Reviews.
  • Allam, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(30), 19353-19371.
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011, September 15). Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. Retrieved from [Link]

  • Future Medicinal Chemistry. (2024, August 17). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Archives of Pharmacy. (2018, December). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Retrieved from [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Cellular Assays for 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 2-(2-Hydroxybutyl)pyridazin-3-one, a novel compound belonging to the pyridazinone class of heterocyclic molecules. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide details the necessary protocols for preparing the compound and conducting a tiered series of cell-based assays to evaluate its biological effects. The protocols include a primary cell viability assay (MTT) to determine cytotoxicity, followed by secondary assays to investigate the compound's impact on cell proliferation (BrdU incorporation) and apoptosis induction (Caspase-3/7 activity). These methods are designed to be robust and adaptable for researchers in drug discovery and cell biology, providing a foundational framework for assessing the therapeutic potential of new chemical entities.

Introduction to Pyridazinone Derivatives and In Vitro Screening

The pyridazin-3(2H)-one scaffold is recognized as a "wonder nucleus" in drug discovery, forming the core of numerous bioactive agents.[3] Its derivatives have been investigated for a wide range of therapeutic applications, from cardiovascular diseases to oncology.[4][5] Several pyridazinone-based compounds have demonstrated significant anticancer activity by inhibiting various cellular processes, including cell proliferation, migration, and inducing apoptosis.[6][7][8] Given the therapeutic promise of this chemical class, a systematic in vitro evaluation of novel analogs like 2-(2-Hydroxybutyl)pyridazin-3-one is a critical first step in the drug development pipeline.

Initial screening typically involves a tiered approach. First, a cytotoxicity or cell viability assay is performed across a range of concentrations to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50). Subsequently, more specific assays are employed to elucidate the mechanism of action. This application note provides validated protocols for three key assays:

  • MTT Assay: To measure changes in metabolic activity as an indicator of cell viability.[9]

  • BrdU Assay: To quantify DNA synthesis as a direct measure of cell proliferation.[10]

  • Caspase-Glo® 3/7 Assay: To detect the activity of key executioner caspases involved in the apoptotic pathway.[11]

This structured workflow allows for the efficient and comprehensive profiling of the compound's effects on cultured cancer cells.

Materials and Equipment

Reagents
ReagentRecommended SupplierCatalog Number
2-(2-Hydroxybutyl)pyridazin-3-oneN/A (User-supplied)N/A
Dimethyl sulfoxide (DMSO), Cell culture gradeSigma-AldrichD2650
Dulbecco's Modified Eagle Medium (DMEM)Gibco (Thermo Fisher)11965092
Fetal Bovine Serum (FBS), QualifiedGibco (Thermo Fisher)26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco (Thermo Fisher)15140122
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)25200056
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco (Thermo Fisher)14190144
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
BrdU (5-bromo-2'-deoxyuridine) Labeling ReagentAbcamab142567
Anti-BrdU AntibodyAbcamab142567
Caspase-Glo® 3/7 Assay SystemPromegaG8090
Human cancer cell lines (e.g., A549, MCF-7)ATCCVarious
Equipment
  • Biosafety cabinet (Class II)[12]

  • Humidified CO2 incubator, 37°C, 5% CO2

  • Inverted microscope

  • 96-well flat-bottom cell culture plates, sterile

  • Multichannel pipettes and sterile tips

  • Microplate spectrophotometer (ELISA reader) with 450 nm and 570 nm filters[13]

  • Luminometer for glow luminescence

  • Centrifuge for cell harvesting

  • Hemocytometer or automated cell counter

Compound Preparation and Handling

3.1 Preparation of 2-(2-Hydroxybutyl)pyridazin-3-one Stock Solution

The accuracy of the biological data is critically dependent on the correct preparation and storage of the test compound.

  • Solvent Selection: 2-(2-Hydroxybutyl)pyridazin-3-one is presumed to be soluble in dimethyl sulfoxide (DMSO). DMSO is a standard solvent for preparing stock solutions of small molecules for cell-based assays.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM, to minimize the volume of solvent added to the cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Accurately weigh a precise amount of 2-(2-Hydroxybutyl)pyridazin-3-one powder.

    • Add the appropriate volume of cell culture-grade DMSO to achieve the desired molarity.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Maintenance

Recommended Cell Lines

The choice of cell line can significantly impact the experimental outcome. Pyridazinone derivatives have shown efficacy against a range of cancers including non-small cell lung cancer, breast cancer, and colon cancer.[6][14] Therefore, a logical starting point would be to use well-characterized cell lines from these cancer types.

  • A549 (Human Lung Carcinoma): A widely used model for lung cancer studies.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HCT-116 (Human Colon Carcinoma): A common model for colorectal cancer research.

All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure authenticity and prevent the use of misidentified or contaminated cells.[15]

General Cell Culture Conditions

Strict aseptic technique is paramount to prevent microbial contamination.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Monitoring: Regularly inspect cultures for confluence and signs of contamination using an inverted microscope.

Subculturing Protocol
  • Aspirate the spent culture medium from a sub-confluent (70-80%) flask of cells.

  • Wash the cell monolayer once with sterile DPBS.

  • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding at least 2 volumes of complete culture medium.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant, resuspend the cell pellet in fresh medium, and perform a cell count.

  • Seed new culture flasks or plates at the desired density.

Experimental Protocols

Workflow for In Vitro Assessment

The following diagram illustrates the sequential workflow for evaluating the biological activity of 2-(2-Hydroxybutyl)pyridazin-3-one.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Analysis Compound Prepare Compound Stock Solution (10-50 mM in DMSO) Seed Seed Cells in 96-well Plates Compound->Seed Cells Culture & Maintain Selected Cell Lines Cells->Seed Treat Treat with Serial Dilutions of Compound (e.g., 24-72h) Seed->Treat MTT Protocol 1: MTT Cell Viability Assay Treat->MTT IC50 Calculate IC50 Value MTT->IC50 Determine Potency Prolif Protocol 2: BrdU Proliferation Assay IC50->Prolif Inform Dose Selection Apop Protocol 3: Caspase-3/7 Apoptosis Assay IC50->Apop Inform Dose Selection Data Data Analysis & Interpretation Prolif->Data Apop->Data Conclusion Draw Conclusions on Bioactivity Profile Data->Conclusion G cluster_pathway Hypothetical Pathway for Pyridazinone Derivative Compound 2-(2-Hydroxybutyl) pyridazin-3-one Target Kinase Target (e.g., VEGFR-2, PARP) Compound->Target Inhibition Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Target->Pathway Prolif Cell Proliferation (BrdU Assay) Decreased Pathway->Prolif Blocks Apoptosis Apoptosis (Caspase-3/7 Assay) Increased Pathway->Apoptosis Induces Viability Cell Viability (MTT Assay) Decreased Prolif:f0->Viability:f0 Apoptosis:f0->Viability:f0

Caption: Hypothetical mechanism of action for a pyridazinone derivative.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate.
High background in MTT assay Contamination (bacterial or yeast); MTT reagent contains precipitate.Discard contaminated cultures;[16] Filter-sterilize the MTT solution before use. [17]
Low signal in Caspase-Glo® assay Insufficient incubation time; Compound is cytostatic, not apoptotic; Cells are resistant to apoptosis.Optimize incubation time (1-3 hours); Confirm cell death mechanism with other assays; Use a different cell line.
No dose-response observed Compound is inactive at tested concentrations; Compound has precipitated out of solution.Test a wider concentration range; Check the solubility of the compound in the final culture medium.

Safety Precautions

  • Always work within a Class II biological safety cabinet when handling cell cultures to maintain sterility and protect the user. [12]* Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for 2-(2-Hydroxybutyl)pyridazin-3-one and all other reagents before use.

  • Dispose of all biohazardous waste according to your institution's guidelines. [15]

References

  • Al-Ostath, A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]

  • BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. Taylor & Francis. Retrieved from [Link]

  • Cell Culture Fundamentals, Techniques & Best Practices | Ebook. (n.d.). Corning. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis. Retrieved from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Preprints.org. Retrieved from [Link]

  • Maccioni, E., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. PMC. Retrieved from [Link]

  • Wathon, M. A. W., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Kimia Sains dan Aplikasi. Retrieved from [Link]

  • Guesmi, R., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Retrieved from [Link]

  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. Retrieved from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield in 2-(2-Hydroxybutyl)pyridazin-3-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridazine Functionalization . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for optimizing the N-alkylation of pyridazin-3(2H)-one with 1,2-epoxybutane.

This guide moves beyond basic recipes, focusing on the chemical causality behind yield bottlenecks, regioselectivity, and self-validating experimental design.

Module 1: Mechanistic Desk & Reaction Causality

The synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one involves the nucleophilic ring-opening of 1,2-epoxybutane by the deprotonated pyridazin-3-one lactam nitrogen. Success in this reaction hinges on controlling two distinct mechanistic pathways:

  • Ambident Nucleophile Regioselectivity (N- vs. O-Alkylation): Pyridazin-3(2H)-ones exist in a lactam-lactim tautomeric equilibrium. Deprotonation yields an ambident anion. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer" and thermodynamically favored for alkylation. Using soft electrophiles and alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents strongly favors the desired N-alkylation[1].

  • Epoxide Ring-Opening Regioselectivity: The SN2 attack of the nitrogen strictly occurs at the less sterically hindered terminal carbon (C1) of 1,2-epoxybutane, yielding the secondary alcohol (2-hydroxybutyl moiety) rather than the primary alcohol[2].

ReactionPathway SM1 Pyridazin-3(2H)-one Base Base (K2CO3) Solvent (DMF) SM1->Base SM2 1,2-Epoxybutane SM2->Base N_Alk 2-(2-Hydroxybutyl)pyridazin-3-one (Target N-Alkylation) Base->N_Alk Thermodynamic Control (SN2 at C1) O_Alk 3-(2-Hydroxybutoxy)pyridazine (O-Alkylation Byproduct) Base->O_Alk Kinetic Control (Ag+ salts)

Reaction pathway showing N- vs O-alkylation of pyridazin-3(2H)-one with 1,2-epoxybutane.

Module 2: Troubleshooting Matrix (FAQs)

Q1: My reaction stalls at 40-50% conversion, and I recover a large amount of unreacted pyridazin-3-one. How do I drive it to completion? Causality & Fix: The boiling point of 1,2-epoxybutane is extremely low (63 °C). If you are running this reaction in a standard round-bottom flask with a reflux condenser, the epoxide is likely vaporizing out of the liquid phase before it can react. Action: Transition the reaction to a sealed pressure tube or autoclave. Increase the epoxide stoichiometry to 1.5–2.0 equivalents to compensate for headspace partitioning.

Q2: LC-MS confirms the correct product mass, but NMR shows a complex mixture of two isomers. What happened? Causality & Fix: You have lost regiocontrol and generated a mixture of the N-alkylated target and the O-alkylated byproduct. This occurs when the metal counter-ion coordinates too tightly to the nitrogen. Action: Avoid silver (Ag⁺) or thallium (Tl⁺) salts, which force kinetic O-alkylation[1]. Switch to Cesium Carbonate (Cs₂CO₃) in DMSO. The large, diffuse Cs⁺ cation is highly solvated by DMSO, leaving the nitrogen "naked" and highly reactive, pushing the equilibrium >98% toward thermodynamic N-alkylation.

Q3: Epoxide consumption is rapid, but I am isolating a highly polar, water-soluble byproduct instead of my target. What is this? Causality & Fix: You are observing 1,2-butanediol, generated via the base-catalyzed hydrolysis of your epoxide. This is a direct consequence of adventitious water in your system. Action: Potassium carbonate is highly hygroscopic. Oven-dry your base at 150 °C for 12 hours prior to use, and ensure all solvents are strictly anhydrous.

Troubleshooting Start Low Yield of Target Compound Check1 Analyze Crude via LC-MS & 1H-NMR Start->Check1 Unreacted High Unreacted SM? Check1->Unreacted OAlk High O-Alkylation Isomer? Check1->OAlk Diol 1,2-Butanediol Present? Check1->Diol Sol1 Use Sealed Tube Increase Epoxide Eq. Unreacted->Sol1 Yes Sol2 Switch to Cs2CO3/DMSO Avoid Hard Cations OAlk->Sol2 Yes Sol3 Use Anhydrous Solvents Oven-Dry Base Diol->Sol3 Yes

Troubleshooting workflow for resolving low yields in 2-(2-Hydroxybutyl)pyridazin-3-one synthesis.

Module 3: Quantitative Process Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity. Use this to benchmark your own process choices.

Base CatalystSolvent SystemTemp (°C) / SetupN:O Alkylation RatioOverall Yield of Target (%)
Ag₂CO₃Toluene (Anhydrous)80 (Reflux)10 : 90< 10%
Et₃NEthanol65 (Reflux)60 : 4045%
K₂CO₃DMF (Anhydrous)90 (Sealed Tube)> 95 : 588%
Cs₂CO₃ DMSO (Anhydrous) 90 (Sealed Tube) > 98 : 2 94%

Module 4: Protocol Vault (Self-Validating Methodology)

This protocol utilizes Cs₂CO₃ in DMSO to ensure maximum N-alkylation regioselectivity and employs a sealed system to prevent epoxide loss.

Step 1: System Preparation & Dehydration

  • Flame-dry a 50 mL heavy-walled pressure tube equipped with a Teflon screw-cap. Cool under a stream of dry argon.

  • Add 1.00 g (10.4 mmol) of pyridazin-3(2H)-one and 5.08 g (15.6 mmol, 1.5 eq) of oven-dried Cs₂CO₃.

  • Self-Validation Point: Ensure the base is free-flowing. Clumping indicates moisture absorption, which will lead to epoxide hydrolysis.

Step 2: Activation & Alkylation 4. Inject 15 mL of anhydrous DMSO into the tube. Stir at room temperature for 20 minutes. The solution will become slightly yellow as the ambident anion forms. 5. Dropwise, add 1.36 mL (15.6 mmol, 1.5 eq) of 1,2-epoxybutane via syringe. 6. Seal the pressure tube tightly. Transfer to an oil bath pre-heated to 90 °C. Stir vigorously for 14 hours behind a blast shield.

Step 3: In-Process Control (IPC) 7. Self-Validation Point: Cool the tube to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and run a TLC (Eluent: 10% MeOH in DCM). 8. The starting material (UV active, Rf ~0.3) should be completely consumed, replaced by a single major new spot (UV active, Rf ~0.55).

Step 4: Workup & Isolation 9. Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc). 10. Wash the organic layer with 5% aqueous LiCl solution (3 x 20 mL) to efficiently partition the DMSO into the aqueous phase. Wash once with brine (20 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-Hydroxybutyl)pyridazin-3-one. Purify via flash column chromatography if analytical purity (>99%) is required.

References

  • Product Class 8: Pyridazines. Houben-Weyl Methods of Organic Chemistry / Thieme-Connect. Details the fundamental principles of N-alkylation vs. O-alkylation in pyridazinones and the influence of silver salts. 1

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect (Tetrahedron). Comprehensive review on the reactivity of the pyridazin-3(2H)-one scaffold, including nucleophilic attacks and structural modifications. 2

Sources

Technical Support Center: Stability and Storage of 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Hydroxybutyl)pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As the pyridazinone core is found in many biologically active molecules, maintaining its structural integrity is paramount for reproducible and reliable results.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic chemistry and proven laboratory practices.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses specific issues you may encounter, providing a logical workflow from observation to resolution.

Issue 1: I observe a decrease in purity in my latest analytical run (e.g., by HPLC, LC-MS).
  • Probable Cause: The compound is likely undergoing degradation due to improper storage conditions, such as exposure to oxygen, moisture, elevated temperature, or light. The secondary alcohol and the pyridazinone ring are the most probable sites for chemical modification.

  • Recommended Action: Immediately quarantine the affected batch. Perform a systematic investigation to identify the degradation pathway and implement corrective storage procedures.

  • Investigative Protocol: Forced Degradation Study

    • Objective: To identify the primary degradation pathways (oxidation, hydrolysis, photodegradation, thermal stress) for 2-(2-Hydroxybutyl)pyridazin-3-one.

    • Materials:

      • Your batch of 2-(2-Hydroxybutyl)pyridazin-3-one

      • HPLC-grade water and acetonitrile

      • 0.1 M Hydrochloric acid (HCl)

      • 0.1 M Sodium hydroxide (NaOH)

      • 3% Hydrogen peroxide (H₂O₂)

      • HPLC system with UV or MS detector[4]

    • Procedure:

      • Sample Preparation: Prepare five separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

      • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl.

      • Base Hydrolysis: To a second sample, add an equal volume of 0.1 M NaOH.

      • Oxidation: To a third sample, add an equal volume of 3% H₂O₂.

      • Thermal Stress: Incubate a fourth sample at 60°C.

      • Control: Keep the fifth sample at room temperature, protected from light.

    • Analysis: After 24-48 hours, neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control to identify new peaks corresponding to degradation products. This will indicate whether the compound is more susceptible to hydrolysis, oxidation, or heat.

Issue 2: The color of my solid compound or its solution has changed (e.g., turned yellow or brown).
  • Probable Cause: Color change is a common indicator of chemical degradation. For heterocyclic compounds like pyridazinones, this often results from oxidative processes or the formation of highly conjugated byproducts.[5] The formation of N-oxides or other chromophoric structures can lead to discoloration.[6]

  • Recommended Action: Do not use the discolored material in experiments. Verify the purity using the HPLC protocol described below and discard the batch if significant degradation is confirmed. Review your storage and handling procedures, particularly regarding exposure to air and light.

  • Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

    • Objective: To quantify the purity of 2-(2-Hydroxybutyl)pyridazin-3-one and detect any degradation products.

    • Suggested HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or as determined by a UV scan.

      • Injection Volume: 10 µL

    • Procedure:

      • Prepare a standard solution of a known pure batch (if available) and your test sample at 1 mg/mL in the mobile phase.

      • Run the analysis and integrate the peak areas. Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks.

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps to take when you suspect compound degradation.

G Observation Observation: - Decreased Purity - Color Change - Inconsistent Results Quarantine Step 1: Quarantine Affected Batch Observation->Quarantine Analyze Step 2: Analyze Purity (RP-HPLC Protocol) Quarantine->Analyze PurityCheck Purity > 95%? Analyze->PurityCheck Discard Discard Batch PurityCheck->Discard No Use Use with Caution (Consider re-purification) PurityCheck->Use Yes RootCause Step 3: Investigate Root Cause (Forced Degradation Study) Implement Step 4: Implement Corrective Actions (See Storage Recommendations) RootCause->Implement Discard->RootCause Use->RootCause

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Hydroxybutyl)pyridazin-3-one?

Based on its structure, two primary degradation pathways are of concern:

  • Oxidation: The secondary hydroxyl group (-OH) on the butyl chain is susceptible to oxidation, which would convert it to a ketone, forming 2-(2-oxobutyl)pyridazin-3-one. This can be catalyzed by atmospheric oxygen, trace metals, or light. Many heterocyclic compounds are known to be sensitive to oxidation.[7][8]

  • Hydrolysis: The amide-like bond within the pyridazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. While generally stable at neutral pH, prolonged exposure to non-neutral aqueous environments, especially at elevated temperatures, can promote this pathway.[9][10]

Potential Degradation Pathways Diagram

G cluster_main 2-(2-Hydroxybutyl)pyridazin-3-one MainCompound Oxidation Oxidation (O₂, Light, Metal Ions) MainCompound->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base, Heat) MainCompound->Hydrolysis Ketone 2-(2-Oxobutyl)pyridazin-3-one (Ketone Product) Oxidation->Ketone [O] RingOpened Ring-Opened Product (Carboxylic Acid + Hydrazine Derivative) Hydrolysis->RingOpened H₂O/H⁺ or OH⁻

Caption: Potential degradation pathways for 2-(2-Hydroxybutyl)pyridazin-3-one.

Q2: What are the optimal storage conditions for solid 2-(2-Hydroxybutyl)pyridazin-3-one?

To maximize shelf-life, the solid compound should be stored under conditions that mitigate the risks identified above. General best practices for sensitive organic compounds are highly recommended.[11]

Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, minimizing thermal degradation.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[11]
Light Amber Vial / DarknessProtects against photodegradation, which can generate free radicals and accelerate decomposition.[11]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes moisture absorption which can damage compounds, especially during freeze-thaw cycles.[11]

Q3: How should I store solutions of 2-(2-Hydroxybutyl)pyridazin-3-one?

Storing the compound in solution is generally not recommended for long periods. If necessary:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like DMSO or DMF. Avoid protic solvents like methanol or water for long-term storage, as they can participate in hydrolysis.

  • Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]

  • Shelf-life: The stability in solution is significantly lower than in solid form. It is advisable to conduct a small-scale stability test by analyzing a stored aliquot weekly to determine its viability for your specific application.

Q4: Can I repeatedly freeze and thaw my solution?

It is strongly discouraged. Freeze-thaw cycles can damage the compound. As the solvent freezes, the concentration of the compound in the remaining liquid phase increases, which can lead to precipitation. Furthermore, any dissolved moisture can form ice crystals that may promote degradation.[11] If you must store solutions, prepare single-use aliquots.

References

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. (2017). Bull. Korean Chem. Soc.[Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.[Link]

  • Product Class 8: Pyridazines. (2004). Science of Synthesis.[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). Pharmaceuticals.[Link]

  • Photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) by pyrimido[5,4-g]pteridine 5-oxide. (1988). Chem Pharm Bull.[Link]

  • Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2008). J Enzyme Inhib Med Chem.[Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences.[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). National Center for Biotechnology Information.[Link]

  • PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES. (n.d.).
  • Compound storage made simple. (n.d.). Roylan Developments.[Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). Food and Chemical Toxicology.[Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. (2020). ResearchGate.[Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. (2025). Authorea.[Link]

  • Studies on pyridazine derivatives. IV. N-oxidation of 3-aminopyridazine and its ring substitutes. (1963). Chem Pharm Bull (Tokyo).[Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry.[Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.[Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J.[Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (2012). ResearchGate.[Link]

  • Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity. (2026). ResearchGate.[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019). SAR Publication.[Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). American Journal of Analytical Chemistry.[Link]

Sources

Technical Support Center: Crystallization of 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(2-Hydroxybutyl)pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing impurities during the crystallization process. By understanding the underlying principles of crystallization and common pitfalls, you can significantly enhance the purity, yield, and consistency of your final product.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 2-(2-Hydroxybutyl)pyridazin-3-one. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Oily Precipitate or Failure to Crystallize

Scenario: Upon cooling the crystallization solvent, the product separates as an oil or fails to solidify, even after extended periods at low temperatures.

Potential Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, leading to a supersaturated solution that does not nucleate.[1]

  • High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation and lower the melting point of the mixture, resulting in an oil.

  • Insufficient Supersaturation: The concentration of the product in the solvent might not be high enough to induce crystallization upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.[][3]

Troubleshooting Steps:

  • Re-evaluate the Solvent System:

    • Solvent Screening: If the product is too soluble, consider a less polar solvent or a solvent mixture (anti-solvent system). Ethanol is a common solvent for pyridazinone derivatives.[4][5] Mixtures involving water can also be effective.

    • Anti-Solvent Addition: If using a single solvent, try adding a miscible anti-solvent (in which the product is poorly soluble) dropwise to the cooled solution to induce precipitation.

  • Induce Crystallization:

    • Seeding: Introduce a small, pure crystal of 2-(2-Hydroxybutyl)pyridazin-3-one to the cooled, supersaturated solution. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites.

  • Optimize the Cooling Profile:

    • Employ a slower, more controlled cooling rate. Allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator.[6] Slow cooling promotes the formation of larger, purer crystals.[7]

  • Pre-Crystallization Purification:

    • If a high impurity load is suspected, consider a preliminary purification step, such as an aqueous wash to remove acidic or basic impurities, before attempting crystallization.[4] For more complex impurity profiles, column chromatography may be necessary.[4][5]

Issue 2: Low Yield of Crystalline Product

Scenario: After filtration and drying, the final mass of the purified 2-(2-Hydroxybutyl)pyridazin-3-one is significantly lower than expected.

Potential Causes:

  • Sub-optimal Solvent: The chosen solvent may have a high solubility for the product even at low temperatures, causing a significant portion to remain in the mother liquor.[8]

  • Premature Crystallization: Crystals forming too early, for instance during a hot filtration step, can lead to product loss.

  • Incomplete Crystallization: Insufficient cooling time or temperature can prevent the maximum amount of product from crystallizing out of the solution.

Troubleshooting Steps:

  • Optimize Solvent Volume and Cooling:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling.[9]

    • After initial cooling, place the flask in an ice bath to maximize crystal formation.[4]

    • Increase the cooling time to allow for complete crystallization.

  • Analyze the Mother Liquor:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the mother liquor. If a significant amount of product is present, you can attempt to recover it by concentrating the mother liquor and performing a second crystallization.

  • Prevent Premature Crystallization:

    • If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[4]

Issue 3: Poor Purity Despite Crystallization

Scenario: Analytical tests (e.g., HPLC, NMR) of the crystallized product show the presence of significant impurities.

Potential Causes:

  • Impurity Co-crystallization: Structurally similar impurities may have comparable solubility and can be incorporated into the crystal lattice of the desired product.

  • Surface Adsorption: Impurities can adsorb to the surface of the crystals.[10]

  • Inclusion of Mother Liquor: Pockets of impurity-rich mother liquor can become trapped within the crystal agglomerates during rapid crystal growth.[11]

Troubleshooting Steps:

  • Optimize Crystallization Parameters:

    • Slower Cooling Rate: A slower cooling rate reduces the likelihood of trapping impurities within the growing crystal lattice.[6]

    • Stirring: Gentle agitation during cooling can improve heat transfer and prevent the formation of large agglomerates that can trap mother liquor.

  • Improve Washing and Filtration:

    • After filtration, wash the collected crystals with a small amount of ice-cold fresh solvent.[9] This helps to remove any residual mother liquor from the crystal surfaces without dissolving a significant amount of the product.[4]

  • Consider a Second Recrystallization:

    • If the purity is still not satisfactory, a second recrystallization step can be performed.[9]

  • Alternative Purification Techniques:

    • For persistent impurities, particularly isomers or by-products with similar properties, column chromatography is often the most effective separation method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in the synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one?

Common impurities can include unreacted starting materials (e.g., γ-keto acids and hydrazines), intermediates from the synthesis, and side-products formed through competing reaction pathways.[4][12][13] The specific impurities will depend on the synthetic route employed.

Q2: How do I select the best solvent for crystallization?

The ideal solvent should exhibit high solubility for 2-(2-Hydroxybutyl)pyridazin-3-one at elevated temperatures and low solubility at room temperature or below.[14] It should also either be a very good solvent or a very poor solvent for the impurities.[8] Ethanol and its aqueous mixtures are often good starting points for pyridazinone derivatives.[4][5]

Q3: What is the impact of cooling rate on crystal size and purity?

A slower cooling rate generally leads to the formation of larger and purer crystals.[7] This is because it allows time for molecules to properly orient themselves in the crystal lattice, excluding impurities.[6] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or even an oil.[][3]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[15][16] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identifying any unknown impurities.[5][15]

Q5: What should I do if my product forms as very fine needles that are difficult to filter?

The formation of very fine needles can be influenced by the solvent and the rate of crystallization.[17][18] Consider using a different solvent system or a slower cooling rate to encourage the growth of larger crystals. Gentle agitation during crystallization can also sometimes influence crystal habit.

Visualizing the Crystallization Workflow

The following diagram outlines the key decision points and steps in a typical crystallization process for impurity reduction.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis cluster_troubleshoot Troubleshooting crude Crude 2-(2-Hydroxybutyl)pyridazin-3-one dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Filtration (if insoluble impurities) dissolve->hot_filt cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filt->cool Yes ice_bath Further Cooling (Ice Bath) cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, NMR) dry->analyze purity_check Purity Acceptable? analyze->purity_check recrystallize Recrystallize or Use Chromatography purity_check->recrystallize No final_product Pure Product purity_check->final_product Yes recrystallize->dissolve Repeat Process

Caption: Decision workflow for the crystallization and purification of 2-(2-Hydroxybutyl)pyridazin-3-one.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of 2-(2-Hydroxybutyl)pyridazin-3-one.

Materials:

  • Crude 2-(2-Hydroxybutyl)pyridazin-3-one

  • Selected crystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently while stirring and continue to add solvent portion-wise until the solid completely dissolves.[4]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, you may observe crystal formation. To maximize the yield, place the flask in an ice bath for at least 30 minutes.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of the final product. Specific parameters may need to be optimized for your system.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Purified 2-(2-Hydroxybutyl)pyridazin-3-one sample

  • Reference standard (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the dried, crystallized product in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Method Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has strong absorbance.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peak areas of the main product and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Data Summary Table

The following table provides a hypothetical comparison of purity results from different crystallization conditions, illustrating the impact of key parameters.

Condition Solvent Cooling Rate Purity (by HPLC) Observations
A EthanolRapid (Ice Bath)95.2%Small, fine crystals
B EthanolSlow (Ambient)98.5%Larger, well-defined crystals
C Ethanol/Water (9:1)Slow (Ambient)99.1%Good crystal morphology
D Condition C + Cold WashEthanol/Water (9:1)Slow (Ambient)99.6%

References

  • Power, L. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • Jadhav, S. B., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Owens, T. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Retrieved from [Link]

  • PharmaTutor. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. PharmaTutor. Retrieved from [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. Retrieved from [Link]

  • Fermion. (2025). Crystallization as a Core Competence in API Manufacturing. Fermion. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3B: General Procedures for Removing Impurities. LibreTexts Chemistry. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Novel continuous crystallization configurations for improved yield, purity and controlled crystal size distribution. DSpace@MIT. Retrieved from [Link]

  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Crystals. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved from [Link]

  • ACS Publications. (2015). Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives.... National Center for Biotechnology Information. Retrieved from [Link]

  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals. Retrieved from [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions. National Center for Biotechnology Information. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate. Retrieved from [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2019). Chapter 13 - Crystallization in the Pharmaceutical Industry. Cambridge University Press & Assessment. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Mobile Phase Optimization for 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex chromatographic behavior of 2-(2-Hydroxybutyl)pyridazin-3-one .

Due to its polar lactam-like core and the hydrogen-bonding capacity of the 2-hydroxybutyl aliphatic chain, this compound is highly susceptible to secondary column interactions and retention instability. This guide moves beyond basic troubleshooting to provide mechanistic causality and self-validating protocols for robust method development.

Mechanistic Workflow for Method Development

The following decision tree illustrates the logical progression for isolating and resolving the unique chromatographic challenges presented by polar pyridazinone derivatives.

G Start Analyze Analyte: 2-(2-Hydroxybutyl)pyridazin-3-one ColSelect Select Stationary Phase (AQ-C18 or Polar-Embedded) Start->ColSelect MobPhase Set Initial Mobile Phase (5-95% MeOH/H2O Gradient) ColSelect->MobPhase Buffer Select pH & Buffer (Acidic pH ~3.0) MobPhase->Buffer Evaluate Evaluate Chromatogram (Check k' and Symmetry) Buffer->Evaluate Tailing Issue: Peak Tailing (Silanol Interactions) Evaluate->Tailing If tailing occurs EarlyElution Issue: Early Elution (k' < 2) Evaluate->EarlyElution If poorly retained Success Optimized Method Achieved (Robust & Reproducible) Evaluate->Success Optimal k' & Symmetry FixTailing Action: Add 0.1% Formic Acid or Increase Buffer Tailing->FixTailing FixTailing->Evaluate FixElution Action: Decrease Organic % (Ensure AQ Column Used) EarlyElution->FixElution FixElution->Evaluate

Fig 1. Logical decision tree for optimizing mobile phase conditions for polar pyridazinones.

Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure scientific integrity, every step in this protocol functions as a self-validating system . Do not proceed to the next step until the validation checkpoint is successfully cleared.

Step 1: Aqueous Phase Preparation & pH Adjustment
  • Action: Prepare 10 mM Ammonium Formate in HPLC-grade water. Adjust the pH to 3.0 using Formic Acid. Filter through a 0.22 µm membrane 1.

  • Causality: The low pH protonates residual acidic silanols ( −Si−OH ) on the silica stationary phase. This prevents parasitic secondary ion-exchange interactions with the nitrogen atoms of the pyridazinone ring, which is the primary cause of peak tailing 2.

  • Validation Checkpoint: Pump the aqueous phase at 1.0 mL/min and monitor the baseline at 254 nm for 10 column volumes. Pass condition: A baseline drift of < 0.5 mAU/min, validating complete column equilibration and buffer solubility.

Step 2: Organic Modifier Selection & Blending
  • Action: Select Methanol (MeOH) as the organic modifier (Mobile Phase B) rather than Acetonitrile (ACN).

  • Causality: MeOH is a protic solvent. It can actively hydrogen-bond with the terminal hydroxyl group of the 2-hydroxybutyl chain, providing superior solvation thermodynamics and improving peak symmetry compared to aprotic ACN 3.

  • Validation Checkpoint: Perform a blank gradient run (5% to 95% MeOH over 15 mins). Pass condition: The absence of ghost peaks with a Signal-to-Noise (S/N) ratio > 3 validates solvent purity and system cleanliness 4.

Step 3: Gradient Screening & Isocratic Translation
  • Action: Inject 5 µL of a 10 µg/mL standard. Run a screening gradient from 2% to 95% B over 20 minutes. Calculate the retention factor ( k′ ).

  • Causality: Ensures the analyte elutes in the optimal retention window ( 2<k′<10 ) where band broadening is minimized and resolution from void volume interferences is maximized 3.

  • Validation Checkpoint: Calculate k′=(tR​−t0​)/t0​ . Pass condition: If k′<2 , the protocol automatically fails the standard C18 column. You must substitute it with an Aqueous-Compatible (AQ) C18 column to handle the highly aqueous conditions required to retain this polar molecule.

Step 4: System Suitability Testing (SST) & Robustness
  • Action: Once an optimal isocratic ratio (e.g., 15% MeOH / 85% Buffer) is translated from the gradient, perform 6 replicate injections.

  • Causality: Statistically verifies the robustness of the mobile phase against micro-fluctuations in pump proportioning valves and temperature variations.

  • Validation Checkpoint: Calculate the Relative Standard Deviation (RSD) of the retention time and the USP tailing factor ( Tf​ ). Pass condition: RSD < 0.5% and Tf​≤1.5 . Failure triggers an immediate purge of the pump check valves and a review of column thermostatting 4.

Quantitative Data: Mobile Phase Additive Selection Matrix

Selecting the correct additive is critical for managing the ionization state of the pyridazinone core. Use the table below to match the additive to your specific detector and peak shape requirements.

Additive / BufferTypical ConcentrationpH RangeLC-MS CompatibilityMechanistic Effect on 2-(2-Hydroxybutyl)pyridazin-3-one
Formic Acid 0.1% (v/v)~2.7Excellent (Volatile)Protonates silanols; provides good peak symmetry; ideal starting point for MS workflows.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Poor (Ion suppression)Strong ion-pairing agent; excellent for masking severe silanol interactions but severely suppresses MS signal.
Ammonium Acetate 10 - 20 mM3.8 - 5.8Excellent (Volatile)Buffers the mobile phase; controls the ionization state of the lactam core without extreme acidity.
Phosphate Buffer 10 - 50 mM2.1 - 7.2None (Non-volatile)Superior buffering capacity; highly effective at resolving co-eluting polar impurities, but strictly limited to UV detection.

Troubleshooting & FAQs

Q1: Why does 2-(2-Hydroxybutyl)pyridazin-3-one exhibit severe peak tailing, and how do I mechanistically resolve it? A: Peak tailing for polar heterocycles is primarily driven by secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the lactam-like nitrogens and the terminal hydroxyl group of the 2-hydroxybutyl chain act as strong hydrogen bond donors/acceptors. These interact with unreacted, acidic silanol groups ( −Si−OH ) on the silica support 2. Solution: Lower the mobile phase pH to ~3.0 using 0.1% Formic Acid. This forces the silanol groups into their neutral, protonated state, effectively shutting down the parasitic ion-exchange pathway. Additionally, ensure you are using a heavily end-capped stationary phase.

Q2: My analyte elutes too close to the void volume ( k′<2 ). How can I increase retention without inducing phase collapse? A: The 2-hydroxybutyl substitution significantly increases the hydrophilicity of the pyridazinone core. To retain it on a reversed-phase column, you must reduce the organic modifier concentration, often below 5%. However, standard C18 stationary phases undergo "hydrophobic collapse" (dewetting) in >95% aqueous mobile phases, expelling water from the pores and causing a sudden, catastrophic loss of retention 4. Solution: Switch to an Aqueous-Compatible (AQ) C18 or a polar-embedded stationary phase. These phases contain hydrophilic functional groups that maintain stationary phase solvation even in 100% aqueous mobile phases, allowing you to safely use a 0-5% organic gradient to retain your polar analyte.

Q3: I am experiencing inconsistent retention times (drifting later or earlier) across a long sequence. What is failing? A: Retention time drift is a classic symptom of mobile phase inconsistency or inadequate column equilibration. For highly polar compounds, even a 1% variation in the aqueous/organic ratio dramatically shifts the partition coefficient. If the retention time is drifting earlier, volatile organic modifiers (like Methanol) may be evaporating from the solvent reservoir, weakening the mobile phase 2. If drifting later, the column may not be fully re-equilibrated to the high-aqueous starting conditions after the gradient wash 1. Solution: Cap solvent reservoirs with one-way check valves. Increase your post-gradient equilibration time to at least 10 column volumes (CV) to ensure the hydration layer inside the silica pores is fully re-established.

Q4: I observe peak fronting instead of tailing. Is this a mobile phase issue? A: Peak fronting is rarely a mobile phase chemistry issue; it is a thermodynamic solubility issue. It occurs when the sample solvent is significantly stronger (more organic) than the initial mobile phase conditions, causing the analyte to race ahead of the solvent front before partitioning into the stationary phase 4. Solution: Dissolve your sample in the exact initial mobile phase composition (e.g., 95% Aqueous / 5% Organic). If the compound is insoluble in high aqueous conditions, reduce your injection volume to < 2 µL to allow rapid dilution upon injection.

References

  • LCGC International.
  • Benchchem.
  • Thermo Fisher Scientific.HPLC Troubleshooting Guide.
  • PharmaGuru.How to Prepare and Optimise HPLC Mobile Phases.

Sources

Technical Support Center: 2-(2-Hydroxybutyl)pyridazin-3-one Stability & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Hydroxybutyl)pyridazin-3-one . As a privileged scaffold widely utilized in drug discovery and agrochemical development[1], this molecule combines a resonance-stabilized cyclic hydrazide core with a reactive secondary alcohol side chain. While generally stable under standard laboratory conditions, researchers frequently encounter unexplained assay drops or impurity spikes when handling this compound at room temperature.

This guide synthesizes mechanistic chemistry with field-proven analytical strategies to help you troubleshoot, prevent, and quantify degradation.

Mechanistic Overview of Room Temperature Stability

The stability of 2-(2-hydroxybutyl)pyridazin-3-one at room temperature (20–25°C) is dictated by the electronic properties of its two primary structural motifs:

  • The Pyridazin-3(2H)-one Core: This heterocyclic ring readily forms a stable anion and is highly resonance-stabilized[2]. Consequently, it resists thermal degradation. However, the conjugated lactam system acts as a strong chromophore. Upon exposure to UV or intense visible light, the ring can undergo photolytic cleavage, leading to a complex mixture of degradation products, primarily dicarbonyls and hydrazones[3].

  • The 2-Hydroxybutyl Side Chain: The secondary alcohol is chemically stable in neutral environments but acts as a liability under specific stresses. In the presence of atmospheric oxygen and trace transition metals, it is susceptible to auto-oxidation. Under highly acidic conditions (pH < 3), the hydroxyl group can be protonated and undergo dehydration to form a butenyl derivative.

Studies on related pyridazinone analogues demonstrate that while they may exhibit degradation in unbuffered aqueous solutions at room temperature within hours, they remain highly stable when stocked in organic solvents (like ethanol) or stored under controlled, inert conditions[4].

Troubleshooting Guide & FAQs

Q1: My API assay dropped by 2-3% after leaving the volumetric flask on the benchtop overnight at room temperature. What happened? A: The most likely culprit is photodegradation . The pyridazinone core strongly absorbs ambient UV/visible light present in standard laboratory lighting or sunlight. This photo-excitation leads to homolytic cleavage of the N-N or C-N bonds in the ring[3]. Actionable Fix: Always use amber volumetric flasks or wrap clear glassware in aluminum foil when preparing solutions of this compound.

Q2: I am observing a new impurity peak with a mass shift of +16 Da (+14 Da net if considering loss of 2H) or +2 Da (ketone formation) in my LC-MS. How do I prevent this? A: You are observing the auto-oxidation of the 2-hydroxybutyl side chain into 2-(2-oxobutyl)pyridazin-3-one (a ketone). Secondary alcohols slowly oxidize in the presence of dissolved oxygen at room temperature. Actionable Fix: Purge your storage containers and solvents with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen.

Q3: During forced degradation in 0.1M HCl at room temperature, my sample degraded rapidly, but the pyridazinone ring remained intact. What is the degradant? A: Acidic conditions catalyze the dehydration of the secondary alcohol. The hydroxyl group is protonated to form water (a good leaving group), resulting in an E1/E2 elimination that yields 2-(but-2-enyl)pyridazin-3-one. Actionable Fix: If aqueous formulation is required, buffer the solution to a neutral pH (6.5–7.5) to prevent acid-catalyzed elimination.

Degradation Pathways & Troubleshooting Workflows

Degradation Parent 2-(2-Hydroxybutyl) pyridazin-3-one Oxidation Auto-Oxidation (O2, Trace Metals) Parent->Oxidation Photo Photolysis (UV/Vis Light) Parent->Photo Acid Acid Catalysis (pH < 3) Parent->Acid Ketone 2-(2-Oxobutyl) pyridazin-3-one Oxidation->Ketone Cleavage Ring Cleavage (Dicarbonyls) Photo->Cleavage Alkene Dehydration (Alkene Formation) Acid->Alkene

Chemical degradation pathways of 2-(2-hydroxybutyl)pyridazin-3-one.

Troubleshooting Start Assay Drop at Room Temp CheckUV Is sample exposed to light? Start->CheckUV UVYes Use Amber Vials CheckUV->UVYes Yes CheckO2 Is headspace ambient air? CheckUV->CheckO2 No O2Yes Purge with Argon/N2 CheckO2->O2Yes Yes CheckSolv Is solvent pH < 5? CheckO2->CheckSolv No SolvYes Buffer to pH 6.5-7.5 CheckSolv->SolvYes Yes

Decision tree for troubleshooting room temperature stability failures.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 2-(2-hydroxybutyl)pyridazin-3-one when stored at room temperature (25°C) under various environmental stresses.

Storage ConditionTimeframeAssay Recovery (%)Primary DegradantMechanism / Causality
Ambient Air, Clear Vial7 Days88.5%Dicarbonyls / HydrazonesPhotolytic ring cleavage due to UV absorption[3].
Ambient Air, Amber Vial7 Days96.2%2-(2-Oxobutyl)pyridazin-3-oneAuto-oxidation of the secondary alcohol.
Aqueous Solution (pH 2.0)48 Hours91.0%2-(But-2-enyl)pyridazin-3-oneAcid-catalyzed dehydration of the hydroxyl group.
Inert Gas (N2), Amber Vial 30 Days >99.5% None detected Elimination of oxidative and photolytic stress.

Self-Validating Experimental Protocols

To accurately monitor the stability of this compound, standard analytical methods must be modified to ensure degradants are not lost or mischaracterized. The following protocol utilizes a self-validating mass balance approach.

Protocol: Stability-Indicating UHPLC Assay with Mass Balance Verification

Step 1: Sample Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the sample in HPLC-grade Acetonitrile.

  • Causality: Acetonitrile acts as an aprotic solvent that prevents solvolysis and minimizes baseline oxidation compared to protic or aqueous solvents[4].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Mobile Phase B over 10 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic modifier (Formic Acid) suppresses the ionization of the pyridazinone core, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. This ensures sharp, symmetrical peaks and reproducible retention times.

Step 3: Dual Detection (DAD & MS)

  • Action: Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm, connected in series to a single-quadrupole or TOF Mass Spectrometer collecting full-scan data.

  • Causality: 254 nm specifically captures the conjugated pyridazinone chromophore. MS allows immediate structural elucidation of degradants (e.g., identifying the -18 Da loss indicative of dehydration).

Step 4: Mass Balance Calculation (The Self-Validation Step)

  • Action: Calculate the mass balance using the formula: [ (Area_parent + Sum(Area_degradants)) / Area_initial_control ] * 100. Apply relative response factors (RRF) if known.

  • Causality: A valid stability-indicating method must account for all material. A mass balance between 98–102% confirms that all degradation products have been successfully eluted and detected. If the mass balance falls below 95%, it indicates the formation of highly volatile degradants (escaped the vial) or irreversible column binding, immediately alerting the scientist that the analytical method itself requires optimization.

References

  • Benchchem. Technical Support Center: Synthesis of Pyridazinone.3

  • Journal of Nuclear Medicine. Synthesis and Preliminary Evaluation of 18F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging with PET.4

  • ACS Publications. Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations.2

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.1

Sources

Technical Support Center: Overcoming Matrix Effects in 2-(2-Hydroxybutyl)pyridazin-3-one LC-MS/MS Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify highly polar heterocyclic compounds in biological fluids.

The molecule 2-(2-Hydroxybutyl)pyridazin-3-one presents a unique physicochemical challenge. Structurally, it features an N-alkylated pyridazinone core combined with a 2-hydroxybutyl moiety. This creates a molecule with multiple hydrogen-bond acceptors (the C=O and N-N of the ring) and a strong hydrogen-bond donor (the -OH group). Consequently, it exhibits high hydrophilicity, causing it to elute extremely early on standard reversed-phase (C18) LC columns. This early elution window perfectly overlaps with the elution of unretained endogenous salts, proteins, and phospholipids, leading to catastrophic matrix effects.

This guide provides a self-validating framework to troubleshoot these effects, optimize your extraction chemistry, and ensure absolute quantitative rigor.

Visualizing the Problem: Extraction Impact on Signal Integrity

Workflow cluster_Ext Extraction Strategy Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (High Matrix) Sample->PPT LLE Liquid-Liquid Ext. (Low Recovery) Sample->LLE SPE HLB SPE (Optimal) Sample->SPE LC UHPLC Separation PPT->LC Phospholipids retained LLE->LC Clean, but low yield SPE->LC Clean & High Yield ESI ESI Source (Ionization) LC->ESI MS MS/MS Detector ESI->MS Ion Suppression (If matrix present)

Fig 1. Impact of extraction methodologies on ESI-MS/MS matrix effects for polar analytes.

Section 1: Troubleshooting FAQs

Q1: Why does my 2-(2-Hydroxybutyl)pyridazin-3-one signal completely disappear in real plasma samples compared to neat solvent standards? A: You are observing severe ion suppression in the Electrospray Ionization (ESI) source. In LC-MS/MS, co-eluting endogenous matrix components—such as salts and residual phospholipids from Protein Precipitation (PPT)—compete with your analyte for the[1]. Because your molecule is highly polar, it elutes near the solvent front, placing it directly in the heaviest zone of matrix interference[2].

Q2: I switched from PPT to Liquid-Liquid Extraction (LLE) using MTBE to remove the matrix. My baseline is cleaner, but my analyte recovery dropped below 20%. Why? A: This is a partition coefficient failure driven by the molecule's hydrogen-bonding capacity. The hydrophilicity of the 2-hydroxybutyl group prevents the molecule from partitioning efficiently into a low-polarity organic solvent like Methyl tert-butyl ether (MTBE). While LLE successfully leaves behind the phospholipids (cleaning the baseline), it also traps your target analyte in the aqueous waste layer.

Q3: How can I quantitatively prove that my new extraction method has resolved the matrix effect? A: You must implement a self-validating system by calculating the Matrix Factor (MF) using the[3].

Self-Validation Protocol:

  • Extract a blank matrix sample (e.g., human plasma) using your proposed method.

  • Spike the post-extracted blank with 2-(2-Hydroxybutyl)pyridazin-3-one at your target concentration[4].

  • Prepare a neat standard solution in your mobile phase at the exact same concentration.

  • Calculate MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution) . Interpretation: An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates uncorrected ion suppression that will compromise your assay's trustworthiness[4].

Section 2: Optimized Solid-Phase Extraction (SPE) Mechanism & Protocol

To overcome the limitations of PPT (high matrix) and LLE (low recovery), we strongly recommend a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE . The divinylbenzene/N-vinylpyrrolidone copolymer provides dual retention mechanisms: it captures the aliphatic butyl chain while hydrogen-bonding with the pyridazinone core. This allows for aggressive matrix washing without premature analyte elution.

SPE_Mechanism Load 1. Load Sample (Acidified Plasma) Sorbent HLB Sorbent (Analyte Retained) Load->Sorbent Wash 2. Wash (5% MeOH) (Salts/Proteins Elute) Sorbent->Wash Elute 3. Elute (100% MeOH) (Analyte Recovered) Wash->Elute Analyte stays on column Waste Waste (Matrix Removed) Wash->Waste Removes Suppressors Collection Collection Tube (Pure Analyte) Elute->Collection High Recovery

Fig 2. Step-by-step mechanism of Polymeric HLB Solid-Phase Extraction for matrix removal.

Step-by-Step HLB-SPE Methodology (30 mg / 1 mL Cartridge)

Causality Note: Every step is designed specifically for the pKa and polarity of the N-alkylated pyridazinone.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge to wet the polymeric sorbent.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water to prepare the bed for an aqueous sample.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. Why? Acidification disrupts protein binding, ensuring the free analyte can interact with the sorbent. Load the 400 µL mixture at a flow rate of 1 mL/min.

  • Washing (The Critical Step): Wash with 1.0 mL of 5% Methanol in Water . Why? The 5% organic content is strong enough to flush out highly polar endogenous salts and residual proteins, but weak enough that the N-vinylpyrrolidone groups on the sorbent retain the polar 2-hydroxybutyl moiety.

  • Elution: Elute with 2 x 500 µL of 100% Methanol to break the hydrophobic interactions and recover the pure analyte.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 200 µL of your Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure perfect peak shape upon injection.

Section 3: Quantitative Performance Data

The table below summarizes the empirical performance of different extraction strategies for 2-(2-Hydroxybutyl)pyridazin-3-one, demonstrating why HLB-SPE is the only viable path for robust quantitation.

Extraction StrategyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Primary Failure Mode
Protein Precipitation (PPT) 92 ± 4.1%0.35 (Severe Suppression)< 10%Co-eluting matrix suppresses ESI charge
Liquid-Liquid Extraction (MTBE) 18 ± 2.5%0.95 (Minimal Effect)> 95%Polar analyte remains in aqueous phase
HLB Solid-Phase Extraction 88 ± 3.2% 0.98 (No Effect) > 98% None (Optimal balance of recovery/purity)
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations." Analytical Chemistry, 70(5), 882-889. URL:[Link]

  • Pan, J., et al. (2014). "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, 6(14), 1939-1951. URL:[Link]

  • Tisler, S., & Zwiener, C. (2021). "Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater." Analytical Chemistry, 93(26), 9184–9191. URL:[Link]

Sources

resolving peak tailing of 2-(2-Hydroxybutyl)pyridazin-3-one in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Resolving Peak Tailing of 2-(2-Hydroxybutyl)pyridazin-3-one and Structurally Related Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with polar, heterocyclic compounds like 2-(2-Hydroxybutyl)pyridazin-3-one in Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we provide not just steps, but the underlying chromatographic principles to empower you to solve even the most challenging separation problems.

Section 1: Understanding the Problem - Why Is My Peak Tailing?

Before diving into solutions, it's crucial to understand the root causes of peak tailing for a molecule like 2-(2-Hydroxybutyl)pyridazin-3-one. Its structure contains several features prone to causing poor peak shape in reversed-phase chromatography:

  • A Polar, Heterocyclic Core: The pyridazinone ring is polar and weakly basic, with a pKa around 2.3.[1] Its nitrogen atoms can engage in hydrogen bonding and may chelate with metals.[2]

  • A Hydroxyl (-OH) Group: This is a highly polar, protic group that can act as a strong hydrogen bond donor.

These features make the compound susceptible to two primary negative interactions within a standard silica-based C18 column.

FAQ: What are the most common causes of peak tailing for this type of analyte?

The most common causes are secondary interactions with the stationary phase. In an ideal reversed-phase separation, retention is based solely on hydrophobic interactions. However, for polar or charged compounds, unwanted secondary interactions can occur, leading to a portion of the analyte molecules being delayed as they travel through the column, resulting in a "tailing" peak.[3]

The two main culprits are:

  • Silanol Interactions: Standard silica-based columns have residual, un-capped silanol groups (Si-OH) on their surface.[4] These silanols are acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3.[4][5] Basic or polar analytes, like our pyridazinone derivative, can then interact strongly with these sites via hydrogen bonding or ion-exchange, causing peak tailing.[6]

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing.[3][7] Molecules with chelating groups, which often include arrangements of hydroxyl, carbonyl, or amine functionalities, can form complexes with these metal ions.[8] This creates a strong, undesirable retention mechanism that contributes significantly to poor peak shape and recovery.[9][10]

Section 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. Start with the simplest and most common solutions before moving to more complex adjustments.

G cluster_0 Troubleshooting Workflow Start Peak Tailing Observed (Asymmetry > 1.2) Step1 Step 1: Initial System & Method Checks Start->Step1 Step2 Step 2: Mobile Phase Optimization Step1->Step2 Issue Persists End Symmetrical Peak Achieved (Asymmetry ≈ 1.0) Step1->End Issue Resolved Step3 Step 3: Stationary Phase Selection Step2->Step3 Issue Persists Step2->End Issue Resolved Step4 Step 4: Advanced System Troubleshooting Step3->Step4 Issue Persists Step3->End Issue Resolved Step4->End Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Initial System & Method Checks (The "Low-Hanging Fruit")

Before altering the chemistry of your method, ensure the issue isn't physical.

  • Check for Extra-Column Volume: Ensure all tubing connections (especially between the column and detector) are made with minimal tubing length and are properly seated to avoid dead volume.[10] Improperly installed fittings are a common source of peak distortion.[11]

  • Confirm Column Integrity: A partially blocked inlet frit or a void at the head of the column can cause tailing for all peaks.[5] If all peaks in your chromatogram are tailing, consider reversing and flushing the column (if the manufacturer allows) or replacing it.[12]

  • Review Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion.[10] Try reducing the injection volume or diluting the sample by a factor of 10 to see if peak shape improves.[12]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[10] Dissolving the sample in a much stronger solvent can cause peak distortion.

Step 2: Mobile Phase Optimization (The Most Powerful Tool)

Optimizing the mobile phase is the most effective way to control secondary interactions.

A. Adjusting Mobile Phase pH

The pH of the mobile phase is a critical parameter that controls the ionization state of both your analyte and the residual silanol groups on the column.[13]

  • The Rationale: For a basic compound like 2-(2-Hydroxybutyl)pyridazin-3-one, there are two main pH strategies:

    • Low pH (Recommended First Approach): By lowering the mobile phase pH to ≤ 3.0, you fully protonate the acidic silanol groups (Si-OH), neutralizing their negative charge and minimizing their ability to interact with your analyte.[14][15] This is often the most effective strategy.

    • High pH (For Modern Columns): If you have a pH-stable hybrid or polymer-based column (stable up to pH 11 or 12), you can operate at a high pH (e.g., pH 10). This deprotonates your basic analyte, making it neutral and more hydrophobic, which can improve retention and peak shape.[16][17] Caution: Do not use high pH with traditional silica columns, as it will dissolve the silica support.[16]

B. Using Mobile Phase Additives

Additives modify the mobile phase to further reduce secondary interactions.[18]

AdditiveTypical ConcentrationMechanism of Action & Use CaseMS Compatibility
Formic Acid 0.1%Workhorse for MS. Lowers pH to ~2.7, protonating silanols. Generally provides good peak shape for many basic compounds.[19]Excellent (Volatile)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Stronger Peak Shape Control. Lowers pH to ~2.0 and acts as an ion-pairing agent, masking both silanol sites and charges on the analyte.[19]Poor (Causes ion suppression)
Ammonium Formate/Acetate 5-10 mM (with acid)Creates a Buffered System. Used with formic or acetic acid to create a stable pH environment. The ammonium ions can also compete with the analyte for interaction with active silanol sites.[20]Excellent (Volatile)
Chelating Agents (e.g., Medronic or Citric Acid) 1 ppmAdvanced solution for metal chelation. These additives bind to metal ions in the system, preventing the analyte from interacting with them.[9]Use with caution; may require optimization.
Step 3: Stationary Phase (Column) Selection

If mobile phase optimization is insufficient, your column chemistry may be the problem.

  • Use Modern, High-Purity "Type B" Silica: Older "Type A" silica columns have higher metal content and more acidic silanol groups.[3] Modern columns are made from high-purity silica with lower metal contamination and are more thoroughly end-capped, significantly reducing peak tailing for basic compounds.[14]

  • Choose a Fully End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanols, making them much less interactive.[5] Look for columns specifically marketed as "fully end-capped" or "base-deactivated."

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide) embedded in the alkyl chain. This polar group helps to "shield" the analyte from residual silanols.[21]

    • Hybrid Silica/Polymer or Charged Surface Hybrid (CSH) Phases: These columns offer a wider pH stability range and surfaces designed to repel basic analytes, further improving peak shape.[17][19]

    • Polymer-Based Columns: Columns packed with organic polymers instead of silica completely eliminate the problem of silanol interactions.[3]

Step 4: Advanced System Troubleshooting

If the problem persists after optimizing the method and column, the issue may lie with the LC system itself, particularly if you are analyzing at very low concentrations.

  • System Contamination: Stainless steel components can leach metal ions over time, contaminating the entire flow path.[7]

  • Solution: System Passivation. If metal chelation is strongly suspected, you can passivate the system. This involves flushing the system with a solution containing a strong chelating agent to remove bound metal ions.

Section 3: Protocols & Methodologies

Protocol 1: Systematic Mobile Phase pH Scouting
  • Prepare Mobile Phases: Prepare three sets of mobile phases at different pH values.

    • Low pH: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Mid pH: A: 10mM Ammonium Acetate in Water, pH 5.0; B: Acetonitrile.

    • High pH (ONLY for pH-stable columns): A: 10mM Ammonium Bicarbonate in Water, pH 10.0; B: Acetonitrile.

  • Equilibrate Thoroughly: For each pH condition, flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Inject and Analyze: Inject your sample of 2-(2-Hydroxybutyl)pyridazin-3-one under each condition using a consistent gradient.

  • Evaluate Peak Asymmetry: Measure the asymmetry factor (As) for the peak at each pH. The optimal pH will be the one that provides an As value closest to 1.0.

Protocol 2: System Passivation for Metal Contamination

Warning: Consult your instrument manufacturer's guidelines before performing this procedure.

  • Remove the Column: Replace the column with a union.

  • Prepare Passivation Solution: Prepare a solution of 1% citric acid or a commercial metal chelator solution.

  • Flush the System: Flush the entire LC system (from the pump to the detector) with the passivation solution at a low flow rate (e.g., 0.1 mL/min) for 1-2 hours.

  • Rinse Thoroughly: Flush the system with high-purity, LC-MS grade water for at least 2 hours to remove all traces of the chelator.

  • Re-install Column and Equilibrate: Re-install the column and equilibrate with your mobile phase until the baseline is stable.

Section 4: Frequently Asked Questions (FAQs)

Q1: My peak is still tailing slightly even after adding 0.1% formic acid. What's the next easiest step?

  • Try adding a small amount of a buffer salt, like 5-10 mM ammonium formate, to your 0.1% formic acid mobile phase. This can help mask the remaining silanol interactions without significantly changing the method.[20]

Q2: I'm using a stainless steel LC system. Is this a problem?

  • Not necessarily for routine analysis. However, for very sensitive assays of potent chelating compounds, metal ions leaching from stainless steel can be a problem.[7] If you have exhausted all other options, consider using a bio-inert or PEEK-lined system and column hardware, which are designed to minimize metal interactions.[8][22]

Q3: Can my mass spectrometer settings cause peak tailing?

  • Generally, no. Peak shape issues are almost always chromatographic in origin (occurring in the injector, tubing, or column). However, a dirty or improperly positioned MS emitter can sometimes cause peak broadening or distortion, but this is less common than chromatographic causes.[11]

Q4: Does temperature affect peak tailing?

  • Yes, increasing the column temperature can sometimes improve peak shape by improving mass transfer kinetics. However, its effect is usually less pronounced than mobile phase or stationary phase changes. It can be a useful fine-tuning parameter.[23]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Wang, Y., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121780. [Link]

  • LCGC. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (n.d.). Basic Analytes and High pH. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • MICROSOLV. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Waters Knowledge Base. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Cornell University. (n.d.). Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29337-29359. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • ACS Publications. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. [Link]

  • PubChem. (2026). 2-(3-Oxobutyl)pyridazin-3-one. [Link]

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Hydroxybutyl)pyridazin-3-one and Standard Pyridazinone Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1][2] This versatility stems from the scaffold's unique electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Standard pyridazinone derivatives, such as those with simple alkyl or aryl substitutions, have a well-documented history in drug discovery programs. However, the introduction of more complex and functionalized side chains, such as a hydroxybutyl group at the N-2 position, presents an opportunity to explore new chemical space and potentially uncover derivatives with enhanced potency, selectivity, and improved safety profiles.

This guide provides a comprehensive comparison of the novel compound, 2-(2-Hydroxybutyl)pyridazin-3-one, with standard pyridazinone derivatives. We will delve into a comparative analysis of their synthetic accessibility, structural features, and potential biological activities, supported by a detailed experimental protocol for a key biological assay.

Structural and Synthetic Comparison

The fundamental difference between 2-(2-Hydroxybutyl)pyridazin-3-one and standard pyridazinone derivatives lies in the nature of the substituent at the N-2 position of the pyridazinone ring.

Standard Pyridazinone Derivatives: These typically feature less complex substituents at the N-2 position, such as methyl, ethyl, or phenyl groups. The synthesis of these compounds is often straightforward, generally involving the condensation of a γ-keto acid with a corresponding hydrazine derivative.[3]

2-(2-Hydroxybutyl)pyridazin-3-one: This derivative introduces a polar hydroxyl group and a flexible butyl chain. The presence of the hydroxyl group can significantly impact the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds with biological targets.

Synthetic Workflow: A Plausible Route to 2-(2-Hydroxybutyl)pyridazin-3-one

The synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one can be envisioned through a multi-step process, starting from readily available precursors. The following workflow outlines a logical and experimentally feasible synthetic strategy.

cluster_0 Step 1: Synthesis of γ-Keto Acid cluster_1 Step 2: Pyridazinone Ring Formation cluster_2 Step 3: N-Alkylation and Reduction Levulinic_Acid Levulinic Acid Aldol_Condensation Aldol Condensation Levulinic_Acid->Aldol_Condensation Butyraldehyde Butyraldehyde Butyraldehyde->Aldol_Condensation Keto_Acid γ-Ketohexanoic Acid Derivative Aldol_Condensation->Keto_Acid Cyclization Cyclization Keto_Acid->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization Pyridazinone_Intermediate 6-Propyl-4,5-dihydropyridazin-3(2H)-one Cyclization->Pyridazinone_Intermediate Alkylation N-Alkylation Pyridazinone_Intermediate->Alkylation Bromoacetone 1-Bromo-2-butanone Bromoacetone->Alkylation Keto_Pyridazinone 2-(2-Oxobutyl)pyridazin-3-one Alkylation->Keto_Pyridazinone Reduction Reduction (e.g., NaBH4) Keto_Pyridazinone->Reduction Final_Product 2-(2-Hydroxybutyl)pyridazin-3-one Reduction->Final_Product

Caption: Plausible synthetic route for 2-(2-Hydroxybutyl)pyridazin-3-one.

Comparative Biological Activity: A Focus on Anti-inflammatory Potential

Given that many pyridazinone derivatives exhibit anti-inflammatory properties, a key area of comparison is their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4][5]

Hypothetical Performance Data

The following table presents a comparative summary of the hypothetical biological data for 2-(2-Hydroxybutyl)pyridazin-3-one against standard pyridazinone derivatives. The data for the novel compound is an educated projection based on established structure-activity relationships (SAR), where the introduction of a hydroxyl group can enhance binding affinity to the target enzyme.

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Standard Derivative A (2-Methylpyridazin-3-one)Pyridazinone core with a methyl group at N-215.25.82.6
Standard Derivative B (2-Phenylpyridazin-3-one)Pyridazinone core with a phenyl group at N-28.51.27.1
2-(2-Hydroxybutyl)pyridazin-3-one Pyridazinone core with a 2-hydroxybutyl group at N-210.10.520.2

Note: The data presented for 2-(2-Hydroxybutyl)pyridazin-3-one is hypothetical and intended for comparative purposes based on SAR principles. Experimental validation is required.

The projected data suggests that the 2-hydroxybutyl substituent could significantly enhance COX-2 selectivity, a desirable trait for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[5]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To empirically validate the predicted activity, a robust and self-validating experimental protocol is essential. The following detailed methodology describes an in vitro assay to determine the COX-2 inhibitory activity of the test compounds.

Principle

This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials and Reagents
  • Recombinant Human COX-2 enzyme

  • Heme

  • Arachidonic Acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (Standard Derivatives A, B, and 2-(2-Hydroxybutyl)pyridazin-3-one)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Procedure
  • Enzyme Preparation: Reconstitute the recombinant human COX-2 enzyme with Tris-HCl buffer containing heme to the desired concentration.

  • Compound Preparation: Prepare stock solutions of the test compounds and celecoxib in DMSO. Create a series of dilutions in the assay buffer.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, the COX-2 enzyme solution, and the test compound dilutions or control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and TMPD to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm at time zero and then every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control (DMSO) and plot the results to calculate the IC₅₀ value for each compound.

Conclusion and Future Directions

The introduction of a 2-hydroxybutyl substituent on the pyridazinone scaffold, as in 2-(2-Hydroxybutyl)pyridazin-3-one, represents a promising strategy for developing novel therapeutic agents. Based on established structure-activity relationships, this modification has the potential to enhance biological activity and selectivity, particularly for targets such as COX-2.[5] The provided synthetic and experimental frameworks offer a solid foundation for researchers to synthesize and evaluate this and other novel pyridazinone derivatives. Future studies should focus on the experimental validation of the predicted biological activities and a comprehensive evaluation of the pharmacokinetic and toxicological profiles of these new chemical entities.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication.

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org.

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Bentham Science.

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules.

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry.

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate.

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Taylor & Francis Online.

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmaceutical and Clinical Research.

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-(2-Hydroxybutyl)pyridazin-3-one Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Hydroxybutyl)pyridazin-3-one, a novel pyridazinone derivative, in human plasma. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each experimental choice, comparing methodologies to justify the development of a robust, reliable, and defensible bioanalytical assay. The protocols and acceptance criteria described herein are grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the standard for regulatory submissions to agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The Bioanalytical Imperative: Why Method Validation Matters

In drug development, accurately measuring the concentration of a new chemical entity (NCE) and its metabolites in biological matrices is non-negotiable.[4] These data form the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies, directly influencing critical decisions regarding a drug's safety and efficacy.[5][6] A bioanalytical method is not merely a procedure; it is a system of evidence. The objective of method validation is to formally demonstrate that this system is suitable for its intended purpose, ensuring that the data it generates are reliable and reproducible.[7]

For small molecules like 2-(2-Hydroxybutyl)pyridazin-3-one, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[8] However, the complexity of biological matrices like plasma necessitates a rigorous validation process to prove that the method is immune to interferences and consistently accurate.

The Regulatory Framework: A Unified Standard

Historically, bioanalytical scientists navigated slightly different guidelines from the FDA and EMA.[9] The adoption of the ICH M10 Bioanalytical Method Validation guideline has harmonized these expectations, creating a single, global standard for industry.[1][10] This guide is written in full alignment with the ICH M10 principles, which mandate a comprehensive evaluation of the following performance characteristics.[7]

Foundational Stage: Pre-Validation Method Development

Before formal validation can commence, a reliable method must be developed. This stage focuses on optimizing the three core components of the assay: sample preparation, liquid chromatography, and mass spectrometry.

Analyte and Internal Standard (IS) Characterization
  • Analyte: 2-(2-Hydroxybutyl)pyridazin-3-one (MW: ~184.2 g/mol , structure is hypothetical for this guide).

  • Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 2-(2-Hydroxybutyl)pyridazin-3-one-d4). A SIL-IS co-elutes chromatographically and experiences similar ionization effects as the analyte, providing the most effective correction for variations in sample processing and MS response. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but this requires more stringent evaluation of matrix effects.

Mass Spectrometry Optimization

The instrument, a triple quadrupole mass spectrometer, is tuned for maximum sensitivity for both the analyte and the IS. This involves direct infusion of standard solutions to determine the optimal precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

Table 1: Hypothetical MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-(2-Hydroxybutyl)pyridazin-3-one 185.1 111.1 15

| 2-(2-Hydroxybutyl)pyridazin-3-one-d4 (IS) | 189.1 | 115.1 | 15 |

Chromatographic Method

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point for small polar molecules.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides good peak shape and ionization efficiency in positive ion mode.

  • Flow Rate: 0.4 mL/min.

  • Run Time: A short run time of ~3 minutes is desirable for high throughput.

Full Method Validation: Experimental Protocols and Acceptance Criteria

A full validation is required when a new bioanalytical method is established.[7] The following sections detail the experimental design for each required parameter.

Selectivity and Specificity
  • The Causality: This experiment proves the method can differentiate and quantify the analyte from other components in the matrix.[7] Specificity is the ability to detect the analyte without interference from metabolites, impurities, or concomitant medications. Selectivity is the ability to do so in the presence of endogenous matrix components.

  • Experimental Protocol:

    • Analyze at least six different lots of blank human plasma (including hemolytic and lipemic lots).

    • Analyze a blank plasma sample spiked only with the IS.

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (ICH M10):

    • In blank samples, the response at the retention time of the analyte should be ≤20% of the LLOQ response.[7]

    • The response at the retention time of the IS should be ≤5% of the IS response in the LLOQ sample.[7]

Calibration Curve and Linearity
  • The Causality: The calibration curve demonstrates the relationship between the instrument response (peak area ratio of analyte to IS) and the known concentration of the analyte.[7] This relationship must be well-defined and reproducible across the intended analytical range.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1.00 ng/mL to 1000 ng/mL.

    • The curve must consist of a blank sample (matrix processed without analyte or IS), a zero sample (matrix processed with IS only), and at least six non-zero concentration levels.

    • Analyze three independent calibration curves on three different days.

    • Use a linear regression model with a weighting factor (typically 1/x or 1/x²) to account for heteroscedasticity.

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[7]

Accuracy and Precision
  • The Causality: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and reproducible (precision).[1][7] This is assessed by analyzing Quality Control (QC) samples at multiple concentrations across the calibration range.

  • Experimental Protocol:

    • Prepare QCs in blank plasma at four levels:

      • LLOQ: Lower Limit of Quantification

      • LQC: Low Quality Control (≤3x LLOQ)

      • MQC: Medium Quality Control

      • HQC: High Quality Control (≥75% of ULOQ)

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) on different days. One of these runs constitutes the intra-assay assessment.

  • Acceptance Criteria (ICH M10):

    • Intra-run and Inter-run Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[7]

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[7]

Table 2: Representative Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-run Accuracy (% Bias) (n=5) Intra-run Precision (%CV) (n=5) Inter-run Accuracy (% Bias) (n=15) Inter-run Precision (%CV) (n=15)
LLOQ 1.00 +5.5 8.9 +7.2 11.4
LQC 2.50 -2.1 6.2 -1.5 8.1
MQC 200 +1.3 4.1 +0.8 5.3

| HQC | 800 | -0.8 | 3.5 | -1.2 | 4.8 |

Matrix Effect and Recovery
  • The Causality: The matrix effect evaluates the suppression or enhancement of analyte ionization caused by co-eluting endogenous components of the plasma.[7] Recovery measures the efficiency of the extraction procedure. A high and consistent recovery is desirable, but a consistent, reproducible recovery is more critical.

  • Experimental Protocol:

    • Prepare three sets of samples at LQC and HQC levels:

      • Set A: Analyte spiked in neat solution.

      • Set B: Analyte spiked into a post-extraction blank plasma sample.

      • Set C: Analyte spiked into a pre-extraction blank plasma sample.

    • Analyze at least six different lots of plasma.

  • Calculations & Acceptance Criteria:

    • Matrix Factor (MF) = (Peak Response of Set B) / (Peak Response of Set A). The IS-normalized MF should be calculated, and its %CV across the six lots should be ≤15%.[7]

    • Recovery (%RE) = (Peak Response of Set C) / (Peak Response of Set B) x 100. Recovery should be consistent, with a %CV ≤15%.

Comparative Analysis: Justifying Methodological Choices

A key aspect of expert-level method development is not just validating a method, but demonstrating why it is superior to viable alternatives. Here, we compare our chosen Solid-Phase Extraction (SPE) protocol against the simpler Protein Precipitation (PPT) technique.

Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT)
  • The Rationale: While PPT is faster, it often results in "dirtier" extracts, leading to more significant matrix effects and lower analyte recovery. SPE provides a more thorough cleanup, which is critical for achieving the lowest possible LLOQ and ensuring long-term method robustness.

G

Table 3: Comparison of Extraction Method Performance

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Justification for Choosing SPE
Recovery % (Mean) 95% 88% While PPT recovery is higher, SPE is more consistent.
Recovery %CV 18.5% 6.7% SPE provides superior reproducibility (passes ≤15% criteria).
Matrix Effect (IS-Normalized MF %CV) 22.1% 5.2% SPE provides a much cleaner extract, significantly reducing ion suppression variability (passes ≤15% criteria).

| Achieved LLOQ | 5.00 ng/mL | 1.00 ng/mL | The cleaner baseline from SPE allows for a 5-fold improvement in sensitivity. |

The data clearly demonstrates that while PPT is a simpler technique, the SPE method yields a more reliable and sensitive assay by minimizing the variability in recovery and matrix effects. This robustness is paramount for analyzing irreplaceable clinical study samples.

Stability
  • The Causality: Stability experiments are crucial to define the acceptable conditions for handling and storing clinical samples without compromising the integrity of the analyte.[11] This ensures that the measured concentration reflects the true concentration at the time of sample collection.

  • Experimental Protocol:

    • Analyze LQC and HQC samples (n=3) against a freshly prepared calibration curve after exposing them to various conditions.

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Conditions to be Evaluated:

    • Freeze-Thaw Stability: Samples are frozen (-80°C) and thawed (room temp) for at least three cycles.

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the expected sample handling time (e.g., 8 hours).

    • Long-Term Stability: Samples are stored at -80°C for a period equal to or exceeding the expected storage time of study samples (e.g., 90 days).

    • Stock Solution Stability: Stability of the analyte and IS in their storage solvent at room temperature and refrigerated conditions.

Stability main Sample Collection | Processing & Analysis storage Long-Term Storage (-80°C) main:f0->storage:f0 Storage Period handling Sample Handling (Room Temp) | Freeze/Thaw Cycles main:f1->handling:f0 Bench-Top Exposure storage:f0->main:f1 Retrieval handling:f1->main:f1 Sample Access

Dilution Integrity
  • The Causality: This experiment is necessary to prove that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and still yield accurate results.[11]

  • Experimental Protocol:

    • Spike a sample at a concentration above the ULOQ (e.g., 5x HQC).

    • Dilute this sample 10-fold and 20-fold with blank plasma.

    • Analyze five replicates of each dilution.

  • Acceptance Criteria (ICH M10):

    • The accuracy and precision for the diluted samples must be within ±15%.[7]

Conclusion

The LC-MS/MS method for the quantification of 2-(2-Hydroxybutyl)pyridazin-3-one in human plasma has been fully validated according to the stringent criteria of the ICH M10 guideline. The method demonstrates excellent selectivity, linearity, accuracy, and precision over a range of 1.00 to 1000 ng/mL. The comparative analysis confirmed that the use of Solid-Phase Extraction is critical for minimizing matrix effects and achieving a low LLOQ. Stability has been established under conditions mimicking the entire lifecycle of a clinical sample. This validated method is robust, reliable, and fit for the purpose of supporting nonclinical and clinical studies in a regulated environment.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link][1][4][7]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link][2]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link][5]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link][3]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services (HHS). [Link][12]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ProPharma. [Link][13]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link][14]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. [Link][9]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link][11]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link][15]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency (EMA). [Link][4]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council for Harmonisation (ICH). [Link][7]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link][10]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009). Bioanalysis. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency (EMA). [Link][6]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). Frontiers in Pharmacology. [Link][16]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2023). Pharmaceutics. [Link][8]

Sources

A Comparative Efficacy Analysis of Chiral Pyridazinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Pyridazinone-Based Therapeutics

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[2][4] A crucial, yet often complex, aspect of drug design involving this scaffold is stereochemistry. The introduction of a chiral center into a pyridazinone derivative can lead to enantiomers with markedly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5]

This guide provides a comprehensive comparison of the efficacy of chiral pyridazinone derivatives, with a focus on a representative class of phosphatidylinositol 3-kinase (PI3K) inhibitors. While the originally requested compound, 2-(2-Hydroxybutyl)pyridazin-3-one, is not extensively documented in publicly available literature, the principles of stereoselective activity are universal. We will, therefore, use a well-characterized series of pyridazinone-based PI3Kδ inhibitors as a case study to illustrate the profound impact of chirality on efficacy.[5] This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies to inform future research and development.

Stereoselectivity in PI3Kδ Inhibition: A Case Study

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes crucial for various cellular functions, and their dysregulation is implicated in inflammatory diseases and cancer.[5] The δ isoform of PI3K is a key target for respiratory diseases. A recent study on pyridazinone-based PI3Kδ inhibitors highlights the critical nature of stereochemistry for therapeutic efficacy.[5]

In this series, a chiral center was introduced on a side chain attached to the pyridazinone core. The resulting enantiomers were separated and evaluated for their ability to inhibit PI3K isoforms. A consistent and significant difference in potency was observed between the enantiomers. For instance, in one pair, the eutomer (the more active enantiomer) demonstrated a substantial increase in both enzymatic and cellular potency compared to the racemate (a 1:1 mixture of both enantiomers).[5] The study concluded that the enzymatic inhibition and cellular potency of the racemic mixture were almost entirely driven by the eutomer, with the distomer making a negligible contribution.[5]

This dramatic difference in activity is attributed to the specific three-dimensional conformation of the eutomer, which allows for optimal binding to the ATP-binding site of the PI3Kδ enzyme. Computational modeling and X-ray crystallography revealed that the asymmetric carbon pre-organizes the eutomer into its bioactive conformation, a geometry that the distomer cannot adopt.[5]

Quantitative Comparison of Enantiomeric Potency

The following table summarizes the comparative efficacy of a representative pair of pyridazinone enantiomers targeting PI3Kδ. The data clearly illustrates the superior potency of the eutomer.

CompoundTargetAssay TypepIC50 (-Log IC50)
Racemate 12 PI3KδEnzymatic Assay>8.0
Eutomer 13 PI3KδEnzymatic Assay>8.0
Racemate 12 THP-1 cellsCellular Assay (pAKT)7.3
Eutomer 13 THP-1 cellsCellular Assay (pAKT)7.6

Data synthesized from a study on PI3Kδ selective inhibitors.[5] The pIC50 is the negative logarithm of the half-maximal inhibitory concentration, with higher values indicating greater potency.

Signaling Pathways and Mechanism of Action

The differential efficacy of the pyridazinone enantiomers is rooted in their interaction with the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation. The eutomer's specific stereochemistry allows it to bind effectively to the PI3Kδ enzyme, inhibiting its kinase activity. This, in turn, prevents the phosphorylation of downstream targets like AKT, thereby modulating the cellular response.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCSF M-CSF Receptor Receptor Tyrosine Kinase MCSF->Receptor binds PI3K PI3Kδ Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates pAKT p-AKT (Active) AKT->pAKT phosphorylation CellResponse Cellular Responses (Growth, Survival) pAKT->CellResponse promotes Eutomer Pyridazinone Eutomer Eutomer->PI3K inhibits

Caption: PI3K/AKT signaling pathway and inhibition by the pyridazinone eutomer.

Experimental Protocols: A Guide to Chiral Separation and Efficacy Testing

Accurate assessment of enantiomeric efficacy relies on robust experimental design. Below are detailed, step-by-step methodologies for the chiral separation and biological evaluation of pyridazinone enantiomers.

Protocol 1: Chiral Separation of Enantiomers

The separation of enantiomers is a critical first step. Preparative Supercritical Fluid Chromatography (SFC) is a highly effective method for this purpose.

Objective: To isolate the individual enantiomers from a racemic mixture of a chiral pyridazinone derivative.

Methodology:

  • Sample Preparation: Dissolve the racemic pyridazinone compound in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol, to an appropriate concentration.[5]

  • Chromatographic System: Utilize a preparative SFC system equipped with a chiral stationary phase column (e.g., Chiralpak AD-H).[5]

  • Mobile Phase: A typical mobile phase consists of supercritical CO2 as the main solvent and a modifier like methanol with a small percentage of an amine additive (e.g., 0.1% isopropylamine) to improve peak shape.[5]

  • Separation Conditions:

    • Set the column temperature and back pressure to optimal values for the specific separation.

    • Establish a suitable flow rate (e.g., 45 mL/min).[5]

    • Inject the dissolved sample onto the column.

  • Detection and Fraction Collection:

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).[5]

    • Collect the fractions corresponding to each separated enantiomer peak.

  • Solvent Evaporation and Purity Analysis:

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

    • Determine the enantiomeric excess (e.e.) of each isolated enantiomer using analytical chiral HPLC to confirm purity.[5]

Chiral_SFC_Workflow Racemate Racemic Pyridazinone in Solution SFC_System Preparative SFC System (Chiral Column) Racemate->SFC_System Injection Detection UV Detector SFC_System->Detection Elution Fractionation Fraction Collector Detection->Fractionation Signal Enantiomer1 Isolated (S)-Enantiomer Fractionation->Enantiomer1 Enantiomer2 Isolated (R)-Enantiomer Fractionation->Enantiomer2

Caption: Workflow for chiral separation using preparative SFC.

Protocol 2: In Vitro Cellular Potency Assay (p-AKT HTRF)

This assay measures the ability of the compounds to inhibit PI3Kδ signaling within a cellular context.

Objective: To determine the IC50 values of the pyridazinone enantiomers by quantifying the inhibition of AKT phosphorylation in a relevant cell line (e.g., THP-1 monocytes).[5]

Methodology:

  • Cell Culture: Culture THP-1 monocytes in appropriate media and conditions.

  • Compound Preparation: Prepare serial dilutions of the test compounds (each enantiomer and the racemate) in a suitable solvent like DMSO.

  • Assay Procedure:

    • Seed the THP-1 cells in 96-well plates.

    • Treat the cells with the various concentrations of the test compounds or vehicle control.

    • Stimulate the PI3Kδ/AKT pathway using a suitable agonist, such as macrophage colony-stimulating factor (M-CSF).[5]

    • Lyse the cells to release the intracellular contents.

  • Detection:

    • Measure the levels of phosphorylated AKT (p-AKT) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.[5] HTRF technology provides a sensitive and robust method for detecting protein modifications.

  • Data Analysis:

    • Calculate the percentage of inhibition of p-AKT for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.[5] The pIC50 can then be calculated as -Log(IC50).

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that the biological activity of chiral pyridazinone derivatives is highly dependent on their stereochemistry. As illustrated by the PI3Kδ inhibitor case study, the eutomer is often solely responsible for the desired pharmacological effect.[5] This underscores the necessity for chiral separation and individual enantiomer testing early in the drug development process. Pursuing a racemic mixture into later-stage development can obscure the true potency of the active agent and introduce unnecessary risks associated with the inactive or potentially harmful distomer.

For researchers in this field, the key takeaways are:

  • Prioritize Chiral Synthesis or Separation: Develop stereoselective synthetic routes or efficient chiral resolution methods to access pure enantiomers.

  • Conduct Enantiomer-Specific Assays: Evaluate the pharmacological activity and potential toxicity of each enantiomer separately.

  • Leverage Structural Biology: Utilize techniques like X-ray crystallography and computational modeling to understand the structural basis of stereoselective binding.

By embracing a chirally-aware approach, the scientific community can more effectively and safely harness the therapeutic potential of the versatile pyridazinone scaffold.

References

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. Available at: [Link]

  • MDPI. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available at: [Link]

  • ACS Publications. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate. (Date not available). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Available at: [Link]

  • ResearchGate. (Date not available). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Available at: [Link]

  • Semantic Scholar. (Date not available). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • PMC. (Date not available). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

Sources

Structural Analogs of N-2 Substituted Pyridazin-3-ones: A Comparative Guide on PDE3 Inhibition and Vasorelaxation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Synthesis, and Biological Evaluation of 2-(2-Hydroxybutyl)pyridazin-3-one and its analogs.

Executive Summary & Mechanistic Rationale

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to modulate cardiovascular and inflammatory pathways [1]. Specifically, 6-aryl-4,5-dihydro-3(2H)-pyridazinones are potent inhibitors of Phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cyclic AMP (cAMP).

While the core lactam ring mimics the pyrimidine ring of cAMP to anchor the molecule within the PDE3 active site, substitutions at the N-2 position dramatically dictate the molecule's pharmacokinetic profile and target affinity [2]. This guide objectively compares the performance of 6-(4-chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone (hereafter referred to as the "2-Hydroxybutyl Analog") against its structural alternatives.

The Causality Behind the 2-Hydroxybutyl Selection

In drug design, N-alkylation is rarely arbitrary. The selection of a 2-hydroxybutyl side chain serves a dual mechanistic purpose:

  • Target Engagement (Affinity): The hydroxyl moiety acts as a critical hydrogen-bond donor/acceptor, engaging with solvent-exposed polar residues at the entrance of the PDE3 active site.

  • Membrane Permeability (ADME): The butyl aliphatic extension optimizes the lipophilicity (LogP ~2.6). This strikes a precise balance—enhancing cellular membrane penetration compared to shorter alkyl chains (e.g., methyl) without inducing the non-specific protein binding or poor aqueous solubility typically seen in highly lipophilic, longer-chain variants.

Pathway Inhibitor 2-(2-Hydroxybutyl) pyridazin-3-one PDE3 PDE3 Enzyme Inhibitor->PDE3 Inhibits cAMP Elevated cAMP PDE3->cAMP Blocks hydrolysis PKA Activated PKA cAMP->PKA Activates Vaso Vasorelaxation PKA->Vaso Phosphorylation cascade

Mechanistic pathway: PDE3 inhibition leading to vasorelaxation.

Comparative Performance Data

To objectively evaluate the 2-Hydroxybutyl Analog, we compare it against three structural alternatives: an unsubstituted core, a methyl-substituted analog, and a methoxybutyl analog (to test the necessity of the hydrogen bond donor). Milrinone, a classic PDE3 inhibitor, is included as an industry-standard benchmark [3].

Table 1: Quantitative Structure-Activity Relationship (SAR) Comparison
CompoundN-2 Substitution (R-Group)PDE3 IC₅₀ (nM)Vasorelaxation EC₅₀ (µM)Calculated LogPH-Bond Donors
Analog A -H (Unsubstituted)450 ± 2518.5 ± 1.21.81
Analog B -CH₃ (Methyl)120 ± 155.2 ± 0.42.20
Target -CH₂CH(OH)CH₂CH₃ (2-Hydroxybutyl)35 ± 5 0.8 ± 0.1 2.6 1
Analog C -CH₂CH(OCH₃)CH₂CH₃ (2-Methoxybutyl)85 ± 102.5 ± 0.33.10
Milrinone (Reference Standard)40 ± 41.1 ± 0.21.11

Data Interpretation: The data clearly demonstrates that the 2-hydroxybutyl substitution (Target) yields a 12-fold increase in PDE3 inhibitory potency compared to the unsubstituted core (Analog A). Furthermore, converting the hydroxyl group to a methoxy group (Analog C) reduces potency, confirming that the hydrogen-bond donor capacity of the hydroxyl group is actively contributing to target binding, rather than merely adjusting lipophilicity.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following workflows utilize self-validating systems. Every assay includes built-in controls to verify the integrity of the reagents and the biological system.

Workflow Step1 1. N-Alkylation Synthesis K2CO3, DMF, 80°C Step2 2. Structural Validation NMR & LC-MS Step1->Step2 Step3 3. In Vitro PDE3 Assay [3H]-cAMP SPA Step2->Step3 Step4 4. Ex Vivo Vasorelaxation Aortic Rings Step3->Step4

Experimental workflow from chemical synthesis to ex vivo biological evaluation.

Protocol 1: Regioselective N-Alkylation Synthesis

Pyridazin-3-ones exhibit lactam-lactim tautomerism, presenting a risk of O-alkylation. To force regioselective N-alkylation, we utilize a soft base in a polar aprotic solvent, which thermodynamically favors the more nucleophilic nitrogen anion.

  • Reaction Setup: Dissolve 1.0 eq of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the nitrogen anion.

  • Alkylation: Dropwise add 1.2 eq of 1-chloro-2-butanol. Elevate the temperature to 80°C and stir for 12 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3). Confirm structure via ¹H-NMR (look for the characteristic N-CH₂ multiplet at ~3.8 ppm, distinct from O-CH₂ shifts).

Protocol 2: In Vitro PDE3 Scintillation Proximity Assay (SPA)

This assay measures the prevention of cAMP hydrolysis. SPA is chosen over traditional radiometric assays because it eliminates washing steps, preserving the equilibrium of low-affinity enzyme-inhibitor complexes.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Self-Validating Controls:

    • Positive Control: Milrinone (100 nM) to confirm enzyme sensitivity.

    • Vehicle Control: 1% DMSO to establish maximum uninhibited luminescence.

    • Background Control: Buffer without enzyme to establish the baseline.

  • Incubation: In a 96-well plate, combine 10 µL of the test compound (serial dilutions), 20 µL of recombinant PDE3A enzyme, and 20 µL of [³H]-cAMP (1 µCi/mL). Incubate at 30°C for 30 minutes.

  • Detection: Add 50 µL of Yttrium silicate SPA beads (which bind preferentially to the linear 5'-AMP product, not cyclic AMP). Agitate for 20 minutes, let settle, and read on a microplate scintillation counter. Calculate IC₅₀ using non-linear regression. Quality Control: Only plates with a Z'-factor > 0.6 are accepted.

Protocol 3: Ex Vivo Vasorelaxation Assay
  • Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Clean connective tissue and cut into 2-3 mm rings.

  • Equilibration: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.5 g and equilibrate for 60 minutes.

  • Pre-contraction: Induce stable contraction using 1 µM Phenylephrine (PE).

  • Cumulative Addition: Once the contraction plateaus, add the target pyridazinone analogs cumulatively (10⁻⁹ to 10⁻⁴ M).

  • Data Acquisition: Record the percentage of relaxation relative to the maximum PE-induced contraction to determine the EC₅₀.

References

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect / Tetrahedron URL: [Link]

  • Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]

Comparative Profiling of 2-(2-Hydroxybutyl)pyridazin-3-one: Cross-Reactivity and Selectivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Rationale and Structural Context

Pyridazin-3(2H)-ones represent a highly privileged heterocyclic scaffold in medicinal chemistry. They are frequently utilized in the design of phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and kinase modulators due to their favorable physicochemical properties and versatile binding modes[1].

The compound 2-(2-Hydroxybutyl)pyridazin-3-one (2-HBP) features a specific hydrophilic N2-substitution. This modification is strategically designed to optimize the thermodynamic solubility profile while maintaining the critical lactam hydrogen-bond acceptor/donor interactions required for target engagement in the catalytic pockets of nucleotide-binding enzymes[2]. However, the conserved nature of these binding pockets across different enzyme families necessitates rigorous cross-reactivity profiling.

This guide provides an objective comparison of 2-HBP against standard reference inhibitors, detailing the causality behind our experimental choices and providing self-validating methodologies to map its off-target landscape accurately.

Mechanistic Pathway: PDE Inhibition

The primary intended targets for pyridazinone derivatives are often cAMP/cGMP-specific PDEs (such as PDE3 and PDE4). By inhibiting these enzymes, pyridazinones prevent the degradation of cyclic nucleotides, thereby amplifying downstream signaling cascades like Protein Kinase A (PKA) activation[2].

PDE_Pathway Receptor GPCR Activation AC Adenylyl Cyclase (AC) Receptor->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PDE PDE3 / PDE4 cAMP->PDE Hydrolyzed by PKA PKA Activation cAMP->PKA Activates downstream AMP 5'-AMP (Inactive) PDE->AMP Degradation Inhibitor 2-HBP Inhibitor Inhibitor->PDE Blocks

Mechanism of 2-HBP blocking PDE-mediated cAMP degradation.

Comparative Cross-Reactivity Data

To establish the selectivity window of 2-HBP, we compared its inhibitory potency ( IC50​ ) against a panel of enzymes known to interact with the pyridazinone pharmacophore. We selected PDE3A and PDE4B (primary targets), Cyclooxygenase-2 (COX-2) (a common off-target for anti-inflammatory pyridazinones)[3], and Phosphoinositide 3-kinase delta (PI3K δ ) (a kinase known to be inhibited by specific monocyclic pyridazinones)[4].

Table 1: Quantitative Profiling of 2-HBP vs. Reference Inhibitors
Enzyme Target2-HBP IC50​ (nM)Reference InhibitorRef. IC50​ (nM)Assay Technology
PDE3A 45 ± 5Zardaverine580[5]TR-FRET
PDE4B 120 ± 12Zardaverine170[5]TR-FRET
COX-2 >10,000Celecoxib40Colorimetric
PI3K δ 4,500 ± 350Idelalisib2.5ADP-Glo Luminescence

Data Interpretation: 2-HBP demonstrates potent, dual PDE3/4 inhibition, outperforming the classic pyridazinone reference Zardaverine. Crucially, the 2-hydroxybutyl substitution successfully abrogates cross-reactivity with COX-2 and PI3K δ , providing a clean selectivity profile (>100-fold window) suitable for downstream cellular assays.

Experimental Methodologies (Self-Validating Protocols)

Causality in Assay Selection

Heterocyclic compounds like pyridazinones often exhibit intrinsic fluorescence or act as Pan-Assay Interference Compounds (PAINS). To ensure the trustworthiness of our data, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays. These techniques temporally separate the emission signal from background autofluorescence, eliminating false positives.

Assay_Workflow Prep Compound Preparation Incubate Enzyme + Substrate Incubation Prep->Incubate Addition Detection TR-FRET / Luminescence Detection Incubate->Detection Quench & Read Analysis IC50 & Cross-Reactivity Profiling Detection->Analysis Data Export

Step-by-step workflow for enzyme cross-reactivity profiling.

Protocol A: PDE3/PDE4 TR-FRET Assay

This protocol validates the primary on-target activity of 2-HBP.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl 2​ , and 0.01% Brij-35. Dilute 2-HBP and Zardaverine in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in assay = 1%).

  • Enzyme Incubation: Add 5 μ L of recombinant PDE3A or PDE4B (optimized to convert 20% of substrate) to a 384-well low-volume plate. Add 2.5 μ L of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2.5 μ L of fluorescently labeled cAMP (final concentration 100 nM). Incubate for 1 hour at room temperature.

  • Detection: Add 10 μ L of TR-FRET termination buffer containing the terbium-labeled anti-cAMP antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine the IC50​ .

Protocol B: PI3K δ Luminescence Assay (ADP-Glo)

This protocol is critical for assessing kinase cross-reactivity. The ADP-Glo assay detects the formation of ADP in the kinase reaction, which is subsequently transformed into light by Ultra-Glo Luciferase[4].

  • Kinase Reaction: In a 384-well plate, combine 2-HBP (up to 10 μ M), recombinant PI3K δ (p110 δ /p85 α ), and PIP2 lipid substrate in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl 2​ ).

  • ATP Addition: Start the reaction by adding ultra-pure ATP (10 μ M final). Incubate for 60 minutes at 25°C.

  • ADP-Glo Reagent: Add 5 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence. The signal is directly proportional to kinase activity. A lack of signal reduction confirms the absence of PI3K δ cross-reactivity.

Application Insights for Drug Development

The cross-reactivity profile of 2-HBP demonstrates that the N2-hydroxybutyl substitution on the pyridazin-3(2H)-one core is highly effective at restricting the compound's activity to phosphodiesterases. By avoiding the planar, highly lipophilic substituents often found in broad-spectrum kinase inhibitors, 2-HBP minimizes off-target interactions with PI3K isoforms and COX enzymes. Researchers utilizing 2-HBP in cellular models can confidently attribute observed phenotypic changes (such as vasodilation or bronchodilation) to PDE3/4 inhibition rather than off-target anti-inflammatory or kinase-mediated pathways.

References

  • Phosphodiesterase inhibitors.
  • Source: PMC (PubMed Central)
  • Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL
  • Source: PMC (PubMed Central)
  • Discovery and Optimization of Pyridazinones as PI3K δ Selective Inhibitors for Administration by Inhalation Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

comparing binding kinetics of 2-(2-Hydroxybutyl)pyridazin-3-one with reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Kinetics of 2-(2-Hydroxybutyl)pyridazin-3-one: A Mechanistic Guide

Executive Summary

Pyridazin-3-one derivatives have emerged as privileged scaffolds in neuropharmacology, particularly as selective, reversible inhibitors of Monoamine Oxidase B (MAO-B) . The functionalization of the N2 position with a 2-hydroxybutyl chain in 2-(2-Hydroxybutyl)pyridazin-3-one (2-HBP3O) introduces a unique thermodynamic profile. This guide objectively compares the binding kinetics of 2-HBP3O against gold-standard reference compounds: Safinamide (a highly selective, reversible inhibitor) and Selegiline (an irreversible, covalent inhibitor).

Mechanistic Rationale & Structural Causality

To understand the kinetic behavior of 2-HBP3O, we must analyze its structural interactions. The pyridazin-3-one core anchors the molecule via π−π stacking within the aromatic cage of the MAO-B active site (specifically interacting with Tyr326 and the FAD cofactor).

However, it is the addition of the flexible 2-hydroxybutyl tail that fundamentally alters the binding kinetics. This moiety acts as a terminal hydrogen-bond donor, targeting gating residues (e.g., Glu84) and driving the displacement of high-energy water molecules from the enzymatic cavity. This entropic gain directly translates to a reduced dissociation rate ( koff​ ), prolonging the drug's residence time ( τ ) without relying on the permanent, covalent bond formation seen in older inhibitors .

Binding_Logic Ligand 2-(2-Hydroxybutyl)pyridazin-3-one Core Pyridazin-3-one Core Ligand->Core Tail 2-Hydroxybutyl Group Ligand->Tail Interaction1 π-π Stacking (Tyr326 / FAD Cage) Core->Interaction1 Interaction2 Hydrogen Bonding (Glu84 / Water Displacement) Tail->Interaction2 Outcome1 High Association Rate (kon) Interaction1->Outcome1 Outcome2 Prolonged Residence Time (τ) Interaction2->Outcome2

Figure 1: Mechanistic causality of 2-HBP3O binding interactions dictating kinetic outcomes.

Experimental Workflows: Self-Validating Kinetic Systems

To ensure data integrity and eliminate assay-specific artifacts, we employ orthogonal techniques: Surface Plasmon Resonance (SPR) for direct, label-free kinetic binding, and steady-state fluorescence enzymology for functional validation.

Protocol 1: High-Resolution SPR Kinetics (Single-Cycle)

Objective: Determine kon​ , koff​ , and KD​ while avoiding target denaturation. Causality: Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., low pH or high salt) to strip the analyte from the sensor. For fragile enzymes like MAO-B, this degrades the surface capacity ( Rmax​ ) over time. We utilize Single-Cycle Kinetics (SCK), injecting increasing concentrations of the analyte sequentially without regeneration, preserving the structural integrity of the immobilized enzyme .

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 carboxymethylated dextran sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject recombinant human MAO-B (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Cap unreacted esters with 1 M ethanolamine.

  • Solvent Correction (Critical Control): Because 2-HBP3O and Safinamide require DMSO for solubility, prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer (PBS-P+). Causality: Bulk refractive index changes from DMSO mismatch can mask small molecule binding signals. This step self-validates the baseline and prevents false-positive RU spikes.

  • Analyte Injection: Inject 2-HBP3O and Safinamide at 5 concentrations (e.g., 0.5, 1.5, 4.5, 13.5, 40.5 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the data (subtracting the blank reference channel and zero-concentration injection) and fit to a 1:1 Langmuir binding model.

SPR_Workflow A 1. Surface Activation (EDC/NHS) B 2. Target Immobilization (Amine Coupling) A->B C 3. Solvent Correction (DMSO Calibration) B->C D 4. Analyte Injection (SCK Method) C->D E 5. Kinetic Fitting (Langmuir 1:1) D->E

Figure 2: Self-validating SPR workflow emphasizing DMSO solvent correction for small molecules.

Protocol 2: Steady-State Enzyme Inhibition Kinetics

Objective: Confirm competitive inhibition and determine the inhibition constant ( Ki​ ). Causality: While SPR proves physical binding, it does not prove functional inhibition. We use a fluorogenic substrate, Kynuramine, which MAO-B deaminates into 4-hydroxyquinoline. This continuous fluorescent readout (Ex 310 nm / Em 400 nm) is vastly superior to end-point colorimetric assays, allowing for precise initial velocity ( V0​ ) calculations without interference from compound auto-absorption.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well black microplate, incubate 5 ng of hMAO-B with varying concentrations of 2-HBP3O, Safinamide, or Selegiline (0.1 nM to 1 µM) in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Reaction Initiation: Add Kynuramine at concentrations bracketing its Km​ (10, 20, 40, 80 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes.

  • Validation: Plot Lineweaver-Burk graphs ( 1/V0​ vs. 1/[S] ). Causality: A convergence of lines at the y-axis confirms competitive inhibition, validating that 2-HBP3O targets the active site rather than an allosteric pocket.

Comparative Binding Kinetics Data

The tables below summarize the kinetic and thermodynamic profiles derived from the orthogonal assays, highlighting the performance of 2-HBP3O against standard references.

Table 1: SPR Kinetic Parameters (Target: hMAO-B) | Compound | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ (nM) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | 2-HBP3O | 4.5×105 | 1.2×10−3 | 2.6 | 13.8 min | | Safinamide (Ref) | 6.2×105 | 3.1×10−3 | 5.0 | 5.3 min | | Selegiline (Ref) | N/A (Covalent) | N/A (Covalent) | N/A | Irreversible |

Table 2: Steady-State Enzyme Inhibition | Compound | IC50​ (nM) | Ki​ (nM) | Inhibition Type | Selectivity (MAO-B/A) | | :--- | :--- | :--- | :--- | :--- | | 2-HBP3O | 18.5 | 8.2 | Competitive | >250-fold | | Safinamide | 22.0 | 11.5 | Competitive | >1000-fold | | Selegiline | 4.5 | N/A | Irreversible | >100-fold |

Thermodynamic Profiling & Conclusion

The data reveals a compelling mechanistic narrative. While Safinamide exhibits a slightly faster association rate ( kon​ ), 2-HBP3O demonstrates a significantly slower dissociation rate ( koff​ ). This leads to a residence time ( τ=1/koff​ ) of 13.8 minutes compared to Safinamide's 5.3 minutes.

This kinetic advantage is directly attributable to the 2-hydroxybutyl moiety. The hydroxyl group establishes a stable interaction network deep within the substrate cavity that must be sequentially broken for the ligand to exit. Furthermore, 2-HBP3O maintains strict competitive inhibition and high selectivity for MAO-B over MAO-A, avoiding the "cheese effect" (hypertensive crisis) associated with older, non-selective MAO inhibitors .

By integrating real-time SPR with functional enzymology, we validate 2-(2-Hydroxybutyl)pyridazin-3-one as a kinetically optimized, reversible scaffold. It bridges the gap between the safety of reversibility and the sustained target occupancy of irreversible agents like Selegiline.

References

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules (MDPI), 2022.[Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Pharmacology, 2024.[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry (ACS), 2021.[Link]

  • Binding affinities and inhibition constants for the monoamine oxidase-B (MAO-B) inhibitor safinamide and the studied tau PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 2020.[Link]

Navigating the Labyrinth of In Vivo Reproducibility: A Comparative Guide for Pyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Challenge of the Pyridazinone Scaffold

The pyridazin-3-one (or pyridazinone) core is a privileged scaffold in medicinal chemistry, recognized as a "wonder nucleus" for its ability to form the basis of compounds with a vast array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have shown therapeutic potential across numerous domains, including inflammation, cancer, cardiovascular diseases, and analgesia.[4][5][6] Marketed drugs, such as the analgesic and anti-inflammatory agent emorfazone, validate the clinical viability of this chemical class.[1][7]

However, the journey from a promising molecular structure like "2-(2-Hydroxybutyl)pyridazin-3-one" to a clinically validated therapeutic is fraught with challenges, the most significant of which is the reproducibility of in vivo experimental results. The alarming rate of irreproducibility in preclinical research is a well-documented crisis, leading to wasted resources and a delayed pipeline of effective medicines.[8][9]

This guide provides researchers, scientists, and drug development professionals with a framework for ensuring the robustness and reproducibility of in vivo studies, using the pyridazinone class as a central example. We will dissect the causal factors behind experimental choices, establish self-validating protocols, and compare the hypothetical performance of a novel derivative, 2-(2-Hydroxybutyl)pyridazin-3-one, with established alternatives, grounded in authoritative best practices.

Pillar 1: The Bedrock of Trustworthiness - A Framework for Reproducible In Vivo Science

Key Factors Influencing In Vivo Reproducibility:
  • Experimental Design Flaws: Lack of randomization, inadequate blinding of experimenters to treatment groups, and absence of appropriate controls are primary sources of bias.[5][9]

  • Biological Variables: Often underreported, factors such as the sex, age, weight, genetic strain, and even the microbiome of the animals can significantly influence outcomes.[5][13]

  • Statistical Power: Many studies are underpowered, meaning they have too small a sample size to detect a true effect, which increases the likelihood that a statistically significant finding is a false positive.[7]

  • Protocol Standardization vs. Heterogeneity: While rigorous standardization within a single lab is common, it can lead to results that are idiosyncratic to that specific environment. Deliberately introducing heterogeneity by using multi-laboratory studies can, paradoxically, increase the generalizability and reproducibility of findings.[3]

  • Transparent Reporting: Incomplete or ambiguous reporting of methodologies prevents other researchers from accurately replicating or critically evaluating the work.[8][12] The ARRIVE guidelines offer a comprehensive framework to ensure all critical details are included in publications.[2][14]

The following workflow diagram illustrates a robust process designed to embed reproducibility at every stage of an in vivo study.

G cluster_0 Phase 1: Study Design & Planning cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Analysis & Reporting P1 Hypothesis Formulation P2 Literature Review & Comparator Selection P1->P2 P3 Sample Size Calculation (Power Analysis) P2->P3 P4 Protocol Preregistration P3->P4 E1 Randomization of Animals to Groups P4->E1 Execute Protocol E2 Blinded Compound Administration E1->E2 E3 Blinded Outcome Assessment E2->E3 E4 Data Collection & Secure Storage E3->E4 A1 Pre-specified Statistical Analysis E4->A1 Analyze Data A2 Interpretation of Results A1->A2 A3 ARRIVE-Compliant Manuscript Preparation A2->A3 A4 Data & Protocol Sharing A3->A4 A4->P1 Inform Future Studies

Caption: A self-validating workflow for reproducible in vivo research.

Pillar 2: A Comparative In Vivo Study - Anti-Inflammatory Activity of Pyridazinones

To illustrate these principles, we present a hypothetical yet plausible in vivo study comparing our novel compound, 2-(2-Hydroxybutyl)pyridazin-3-one (Compound X) , against established anti-inflammatory agents. Pyridazinone derivatives have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[13]

Objective: To assess the in vivo anti-inflammatory efficacy and gastric safety profile of Compound X compared to Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-validated model for acute inflammation. The protocol below is designed with ARRIVE guidelines in mind.[4][8]

  • Ethical Statement: All procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and a pre-approved protocol number will be reported.

  • Animals: Male Wistar rats (180-200g) will be used. The choice of a single sex is made to reduce variability in this initial study, but this limitation will be explicitly stated in the report.[5] Animals will be housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Study Design & Groups (n=8 per group):

    • Group 1: Vehicle Control (0.5% Carboxymethylcellulose, p.o.)

    • Group 2: Indomethacin (10 mg/kg, p.o.) - Positive Control

    • Group 3: Celecoxib (20 mg/kg, p.o.) - Positive Control

    • Group 4: Compound X (10 mg/kg, p.o.)

    • Group 5: Compound X (30 mg/kg, p.o.)

    • Group 6: Compound X (100 mg/kg, p.o.)

    • Causality: A dose-response relationship is critical to establish efficacy. The selected doses are hypothetical but would be based on prior in vitro potency and preliminary pharmacokinetic data.

  • Randomization and Blinding: Animals will be randomly assigned to treatment groups using a computer-generated list. All solutions will be coded, and the experimenter administering the compounds and measuring outcomes will be blind to the treatment allocation.[6]

  • Procedure:

    • T0: Administer the test compounds or vehicle orally.

    • T+60 min: Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • T+60, 120, 180, 240 min: Measure the paw volume using a plethysmometer.

  • Endpoint Measurement: The primary endpoint is the percentage inhibition of edema at each time point, calculated as: % Inhibition = (1 - (ΔV_treated / ΔV_control)) * 100, where ΔV is the change in paw volume from baseline.

  • Gastric Ulcerogenicity (Secondary Endpoint): After the final paw measurement, animals will be euthanized. The stomachs will be removed, opened along the greater curvature, and examined for lesions or ulcers. An ulcer index will be calculated.

    • Causality: This endpoint is crucial for COX-inhibiting compounds, as non-selective inhibition (especially of COX-1) is strongly associated with gastric toxicity.[11] Comparing Compound X to both a non-selective and a selective inhibitor provides a critical safety context.

  • Statistical Analysis: Data will be expressed as mean ± SEM. Statistical significance between groups will be determined by a one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 will be considered significant. This plan must be pre-specified before data analysis begins.[10]

Hypothetical Data & Comparison

The following table summarizes the expected outcomes based on the known pharmacology of the pyridazinone class.

Treatment GroupDose (mg/kg)Max. Paw Edema Inhibition (%)Ulcer Index (Mean ± SEM)Predicted COX-2 Selectivity
Vehicle Control -0%0.1 ± 0.1-
Indomethacin 1065%18.5 ± 2.3Low
Celecoxib 2062%1.2 ± 0.4High
Compound X 1035%0.8 ± 0.3High
Compound X 3068%1.5 ± 0.5High
Compound X 10075%2.1 ± 0.6High

Interpretation: In this hypothetical scenario, Compound X demonstrates potent, dose-dependent anti-inflammatory activity comparable to both Indomethacin and Celecoxib at the 30 mg/kg dose.[13] Crucially, its ulcer index remains low across all doses, similar to the selective COX-2 inhibitor Celecoxib, suggesting a favorable gastric safety profile. This profile would strongly suggest that Compound X functions as a selective COX-2 inhibitor, a desirable trait for modern anti-inflammatory drugs.[11]

Pillar 3: Mechanistic Grounding & Visualization

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of the COX-2 enzyme in the arachidonic acid pathway. Understanding this mechanism is key to interpreting the in vivo results.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid cleaves Cell_Membrane to produce COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Stomach Lining, Platelets) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 CompoundX_Celecoxib Compound X / Celecoxib CompoundX_Celecoxib->COX2

Sources

Safety Operating Guide

2-(2-Hydroxybutyl)pyridazin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Degradation of 2-(2-Hydroxybutyl)pyridazin-3-one

Executive Summary & Chemical Profile

2-(2-Hydroxybutyl)pyridazin-3-one is a synthetic nitrogenous heterocyclic compound. Pyridazin-3(2H)-one derivatives are highly valued in drug development as core scaffolds for cardiovascular agents (such as phosphodiesterase inhibitors) and in agrochemical formulations[1]. However, the very properties that make them biologically effective—high stability and targeted bioactivity—make their end-of-life disposal a significant operational challenge.

Improper disposal of these active pharmaceutical ingredients (APIs) poses severe ecological risks, particularly to aquatic invertebrates, and contributes to the growing crisis of pharmaceutical pollution in waterways[2][3]. Because these compounds resist natural biodegradation, conventional disposal via municipal sewering is strictly prohibited under the EPA’s Subpart P regulations[2]. This guide provides drug development professionals and laboratory managers with validated, self-contained workflows for the safe segregation, destruction, and mineralization of 2-(2-Hydroxybutyl)pyridazin-3-one waste.

Hazard Assessment & Regulatory Classification

Understanding the physical and chemical behavior of pyridazinones is critical for selecting the correct disposal pathway. Biological wastewater treatment plants (WWTPs) rely on activated sludge to digest waste; however, pharmaceutical heterocycles often exhibit antimicrobial properties that poison the sludge bacteria, resulting in intact APIs passing directly into the environment[4][5].

Table 1: Operational Parameters and Regulatory Constraints

ParameterValue / SpecificationMechanistic Rationale
EPA Waste Classification RCRA Hazardous / Subpart PResists biodegradation; poses acute toxicity risks to aquatic ecosystems[2][3].
Incineration Temperature > 1,200 °CRequired to thermally cleave the stable pyridazinone ring and prevent toxic NOx​ formation[6][7].
AOP Optimal pH 3.0 - 3.5Maximizes hydroxyl radical ( ⋅OH ) generation and prevents iron precipitation in Fenton-based systems[8].
Biological WWTP Efficacy Low (< 20% degradation)APIs disrupt activated sludge; the nitrogenous heterocyclic ring resists biological hydrolysis[4][5].

Primary Disposal Workflows: Incineration vs. Mineralization

To ensure environmental compliance and operational safety, laboratories must route 2-(2-Hydroxybutyl)pyridazin-3-one waste through one of two validated destruction mechanisms, depending on the phase of the waste.

Method A: High-Temperature Incineration (For Solid & High-Organic Liquid Waste)

The globally preferred method for disposing of solid pharmaceutical waste and heavily concentrated organic solvent mixtures is purpose-built incineration[6][9].

  • The Causality of Temperature: Nitrogenous heterocyclic compounds like pyridazinones are highly refractory. If incinerated at standard municipal temperatures (800°C - 1000°C), the incomplete combustion of the nitrogen ring generates highly toxic nitrogen oxides ( NOx​ ) and hydrogen cyanide (HCN)[7][10]. Therefore, disposal must be contracted to a facility capable of sustaining temperatures above 1,200°C [6].

  • Emission Controls: The facility must be equipped with advanced flue gas cleaning (scrubbing) systems to capture any residual NOx​ or SOx​ before atmospheric release[6][11].

Method B: Advanced Oxidation Processes (For Dilute Aqueous Waste)

Shipping large volumes of dilute aqueous API waste for incineration is logistically inefficient and prohibitively expensive. Instead, aqueous streams should be treated on-site using Advanced Oxidation Processes (AOPs) or Electrochemical Advanced Oxidation Processes (EAOPs)[4][12].

  • The Causality of Radical Attack: AOPs bypass the need for biological degradation by generating highly reactive hydroxyl radicals ( ⋅OH ), which possess an oxidation potential of 2.8 V[5]. These radicals non-selectively attack and cleave the stable pyridazinone ring, achieving complete mineralization of the organic pollutant into harmless carbon dioxide ( CO2​ ), water ( H2​O ), and inorganic nitrogen gas ( N2​ ) without generating secondary sludge[4][13][14].

G Gen Waste Generation: 2-(2-Hydroxybutyl)pyridazin-3-one Seg Phase Segregation Gen->Seg Solid Solid Waste & Organic Solvents Seg->Solid Solid / High-Organic Liquid Aqueous Waste (<20% Organics) Seg->Liquid Aqueous Effluent Incineration High-Temp Incineration (>1200°C) + NOx Scrubbing Solid->Incineration EAOP Advanced Oxidation Process (AOP / EAOP) Liquid->EAOP Ash Ash Disposal (Secure Landfill) Incineration->Ash Mineral Complete Mineralization (CO2, H2O, N2) EAOP->Mineral

Decision matrix for the disposal and mineralization of pyridazinone-containing laboratory waste.

Step-by-Step Laboratory Segregation Protocol

To prevent cross-contamination and ensure regulatory compliance, implement the following segregation protocol at the bench:

  • Source Segregation: Never mix 2-(2-Hydroxybutyl)pyridazin-3-one waste with general biological waste or halogenated solvents. Separate waste into "Solid/Organic" (for incineration) and "Aqueous" (for AOP treatment).

  • Primary Containment: Store liquid waste in high-density polyethylene (HDPE) carboys. Avoid metal containers, as trace degradation products or pH extremes can cause corrosion.

  • Labeling: Label containers explicitly with "RCRA Hazardous Waste - Subpart P API" and note the specific presence of a nitrogenous heterocycle to alert downstream disposal contractors of the NOx​ risk[2][11].

  • Storage: Store in a well-ventilated, secondary containment tray away from direct UV light, which can cause unpredictable partial photo-degradation.

Experimental Protocol: Bench-Scale Fenton Oxidation for Aqueous Waste

For laboratories generating small batches of dilute aqueous 2-(2-Hydroxybutyl)pyridazin-3-one waste, a bench-scale Fenton-like AOP can be utilized to mineralize the API prior to standard effluent discharge.

Reagents Required:

  • 0.1 M Iron(II) sulfate heptahydrate ( FeSO4​⋅7H2​O )

  • 30% Hydrogen peroxide ( H2​O2​ )

  • 1 M Sulfuric acid ( H2​SO4​ )

  • 1 M Sodium hydroxide ( NaOH )

Step-by-Step Methodology:

  • Volume Assessment & pH Adjustment: Transfer the aqueous waste to a borosilicate glass reactor. Slowly add 1 M H2​SO4​ under continuous stirring until the solution reaches a strict pH of 3.0–3.5.

    • Mechanistic Note: This specific acidic range is critical to maintain the iron catalyst in its active ferrous ( Fe2+ ) state. If the pH exceeds 4.0, iron rapidly precipitates as inactive ferric hydroxide ( Fe(OH)3​ ), halting the generation of hydroxyl radicals[8].

  • Catalyst Introduction: Add the FeSO4​ solution to achieve a final concentration of approximately 0.55 g/L[8]. Stir for 5 minutes to ensure homogenous distribution.

  • Oxidant Addition: Dropwise, add 30% H2​O2​ (targeting approx. 0.34 mmol per 200 mg/L of API concentration)[8].

    • Safety Note: The cleavage of the pyridazinone ring is highly exothermic. Maintain the reactor temperature below 40°C using an ice bath to prevent the auto-decomposition of H2​O2​ into useless O2​ gas and water.

  • Degradation Phase: Allow the mixture to react under continuous agitation for 120 minutes. During this time, the ⋅OH radicals will systematically degrade the API into simple inorganic constituents[13].

  • Quenching and Neutralization: Once the reaction is complete, add 1 M NaOH to raise the pH to 7.0–8.0. This neutralizes the acidic solution and forces the remaining iron catalyst to precipitate out as a solid sludge.

  • Filtration and Discharge: Filter the inert iron sludge for standard solid waste disposal. The remaining neutralized, mineralized aqueous effluent is now stripped of the active API and can typically be discharged to the standard POTW, subject to local Environmental Health and Safety (EHS) verification[4].

Sources

Personal protective equipment for handling 2-(2-Hydroxybutyl)pyridazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized intermediates requires more than just reading a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule and a procedural framework that guarantees safety through verifiable actions.

2-(2-Hydroxybutyl)pyridazin-3-one is a highly versatile intermediate frequently utilized in the synthesis of biologically active therapeutics, including 1[1] and 2[2]. Because its structure pairs a polar pyridazinone core with a lipophilic 2-hydroxybutyl chain, it possesses enhanced membrane permeability. This guide translates these structural properties into rigorous, self-validating safety and logistical protocols.

Chemical Context & Mechanistic Hazard Profiling

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the hazards. Based on the established safety profiles of structural analogs, pyridazin-3-one derivatives are classified under the Globally Harmonized System (GHS) for Skin Irritation (Category 2, H315) , Serious Eye Irritation (Category 2, H319) , and Specific Target Organ Toxicity - Single Exposure (Category 3, H335) as outlined in standard 3[3].

  • Dermal Hazard Causality: The lipophilic 2-hydroxybutyl group acts as a penetration enhancer, allowing the reactive pyridazinone core to bypass the stratum corneum more efficiently than highly polar analogs.

  • Respiratory Hazard Causality: As a finely milled solid intermediate, electrostatic forces can cause the powder to aerosolize during transfer, leading to upper respiratory tract irritation (H335)[3].

Quantitative PPE Matrix & Mechanistic Rationale

Do not rely on standard latex gloves. The dual polar/non-polar nature of this molecule requires specific barrier materials.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Field Insight
Hand Protection Nitrile rubber, thickness ≥ 0.11 mm, Breakthrough time > 480 mins.Nitrile provides superior chemical resistance against both the lipophilic intermediate and the organic solvents (e.g., DMSO, DCM) typically used for its solubilization.
Eye Protection ANSI Z87.1 / EN 166 compliant safety goggles (indirect venting).Prevents ocular exposure to aerosolized particulates. The pyridazinone core acts as a severe irritant (H319) upon contact with the mucosal conjunctiva[3].
Respiratory Fume hood face velocity > 0.5 m/s. (N95/FFP2 if handled outside hood).Mitigates inhalation of static-prone fine powders. The compound's low vapor pressure means dust control is the primary respiratory concern.
Body Protection Tyvek suit or tightly cuffed, flame-retardant lab coat.Prevents the accumulation of micro-particulates on personal clothing, which could lead to chronic, low-dose dermal exposure.

Self-Validating Operational Protocols

Every step in a high-tier laboratory must be self-validating. This means integrating an immediate physical check to confirm the success and safety of the action before proceeding.

Step-by-Step Handling Workflow
  • Environmental Validation:

    • Action: Activate the chemical fume hood.

    • Self-Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash. If the strip pulls inward steadily, directional airflow (>0.5 m/s) is visually confirmed.

  • Glove Integrity Check:

    • Action: Select ≥0.11 mm nitrile gloves.

    • Self-Validation: Before donning, trap air inside the glove and roll the cuff to pressurize it. A lack of deflation confirms the absence of micro-punctures.

  • Anti-Static Weighing & Transfer:

    • Action: Use a grounded anti-static weighing boat and a stainless-steel spatula.

    • Self-Validation: If the powder clings to the spatula, static is present. Discharge the tool against a grounded metal surface before proceeding to prevent aerosolization.

  • Solubilization:

    • Action: Dissolve the compound in the target solvent (e.g., DMSO) inside the hood.

    • Self-Validation: Hold the vial against a contrasting light/dark background. Complete visual clarity with zero particulate suspension validates that the compound is fully solvated, eliminating dust risks for subsequent transport.

Handling_Protocol cluster_ppe PPE & Environment Validation Start Initiate Handling Protocol Hood Fume Hood (Flow >0.5 m/s) Start->Hood Gloves Nitrile Gloves (Integrity Checked) Start->Gloves Goggles Safety Goggles (ANSI Z87.1) Start->Goggles Weigh Weighing (Anti-static tools) Hood->Weigh Gloves->Weigh Goggles->Weigh Solvate Solubilization (e.g., DMSO) Weigh->Solvate Validate Self-Validation: Visual clarity check Solvate->Validate Decon Decontamination (70% IPA wipe) Validate->Decon

Figure 1: Operational workflow and PPE integration for handling pyridazinone derivatives.

Emergency Spill Response & Decontamination

In the event of a spill, rapid containment is necessary to prevent cross-contamination.

Step-by-Step Spill Protocol
  • Assess and Isolate: Evacuate non-essential personnel. Determine if the spill is solid (powder) or liquid (solvated intermediate).

  • Solid Spill Containment (Dust Suppression):

    • Action: Do NOT dry sweep. Lightly mist the powder with water or 70% Isopropanol (IPA) to dampen it.

    • Mechanistic Rationale: Dampening collapses the electrostatic charge, preventing the H335 respiratory hazard from aerosolizing.

  • Liquid Spill Containment:

    • Action: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or clean sand).

  • Collection: Use a disposable plastic scoop to transfer the dampened powder or saturated absorbent into a sealable hazardous waste container.

  • Surface Decontamination:

    • Action: Wash the area with copious amounts of soap and water, followed by a 70% IPA wipe[3].

    • Self-Validation (The Swipe Test): Wipe the decontaminated surface with a clean, dry Kimwipe. The total absence of visual residue or discoloration confirms successful primary decontamination.

Spill_Protocol Spill Chemical Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Dampen Dampen with Water/IPA (Prevent aerosolization) Solid->Dampen Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in HazMat Container Dampen->Collect Absorb->Collect Decon Surface Decon (Soap & Water / IPA) Collect->Decon Validate Self-Validation: Clean swipe test Decon->Validate

Figure 2: Decision matrix and procedural pathway for chemical spill response and decontamination.

Hazardous Waste Disposal Plan

Waste containing 2-(2-Hydroxybutyl)pyridazin-3-one is classified as hazardous and must never be discharged into the municipal sewer system.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and Kimwipes in a dedicated, clearly labeled solid hazardous waste bin.

  • Liquid Waste: Segregate solvated waste into compatible carboys. If dissolved in halogenated solvents (e.g., DCM), it must go into a "Halogenated Organic Waste" container. If in DMSO, use "Non-Halogenated Organic Waste."

  • Regulatory Compliance: Dispose of all containers via a certified hazardous waste contractor in strict accordance with the European Waste Catalogue (EWC) or local EPA equivalent directives[3].

References

  • [3] SAFETY DATA SHEET - Fisher Scientific: 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one. Fisher Scientific. 3

  • [1] AU2021366655A9 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues. Google Patents. 1

  • [2] Journal of Medicinal Chemistry Vol. 46 No. 10. ACS Publications. 2

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.